Propyl stearate
描述
Propyl stearate has been reported in Mangifera indica with data available.
Stearic acid-propyl ester is a metabolite found in or produced by Saccharomyces cerevisiae.
属性
IUPAC Name |
propyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAXGNQLYFDKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189874 | |
| Record name | Propyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3634-92-2 | |
| Record name | Propyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3634-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003634922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D22XWE3V3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propyl Octadecanoate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl octadecanoate, also known as propyl stearate, is the ester formed from the condensation of stearic acid and propanol.[1] This lipophilic compound finds applications in various sectors, including the cosmetic, pharmaceutical, and food industries, primarily for its properties as an emollient, lubricant, and plasticizer. An in-depth understanding of its synthesis and characterization is paramount for its effective utilization and for ensuring product quality and consistency. This technical guide provides detailed experimental protocols for the synthesis of propyl octadecanoate via acid-catalyzed and enzyme-catalyzed methods. Furthermore, it outlines the comprehensive characterization of the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using diagrams to facilitate comprehension.
Synthesis of Propyl Octadecanoate
Propyl octadecanoate is primarily synthesized through the esterification of stearic acid with propanol. This reaction can be effectively catalyzed by either a strong acid (Fischer esterification) or an enzyme (lipase).
Acid-Catalyzed Synthesis (Fischer Esterification)
The Fischer esterification is a classic and widely used method for producing esters.[2][3][4] The reaction involves refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine stearic acid (1.0 equivalent), propanol (3.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the stearic acid). The use of excess propanol helps to shift the equilibrium towards the product side.
-
Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the excess propanol and any solvent used for extraction under reduced pressure using a rotary evaporator.
-
For higher purity, the crude product can be further purified by vacuum distillation or column chromatography.[6]
-
| Parameter | Value/Condition |
| Reactants | Stearic Acid, Propanol |
| Catalyst | Concentrated Sulfuric Acid |
| Molar Ratio (Stearic Acid:Propanol) | 1:3 (or higher) |
| Reaction Temperature | Reflux |
| Typical Yield | >90% |
Enzyme-Catalyzed Synthesis
Enzymatic synthesis using lipases offers a milder and more selective alternative to acid catalysis.[7] Lipases can catalyze the esterification reaction under solvent-free conditions or in organic solvents.
-
Reaction Setup: In a suitable reaction vessel, combine stearic acid (1.0 equivalent) and propanol (1.0-3.0 equivalents).
-
Enzyme Addition: Add a commercially available immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei) to the mixture. The enzyme loading is typically between 1-10% (w/w) of the total reactants.
-
Reaction Execution: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant shaking or stirring. The reaction is generally slower than acid-catalyzed esterification and may take several hours to days to reach completion.[7]
-
Work-up and Purification:
-
The immobilized enzyme can be easily recovered by filtration for potential reuse.
-
The product can be purified by removing the excess propanol under reduced pressure. Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.
-
| Parameter | Value/Condition |
| Reactants | Stearic Acid, Propanol |
| Catalyst | Immobilized Lipase |
| Molar Ratio (Stearic Acid:Propanol) | 1:1 to 1:3 |
| Reaction Temperature | 40-60°C |
| Typical Yield | >90% |
Characterization of Propyl Octadecanoate
The identity and purity of the synthesized propyl octadecanoate are confirmed through a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₄₂O₂[1] |
| Molecular Weight | 326.56 g/mol [1] |
| Appearance | Colorless to pale yellow liquid or waxy solid |
| Melting Point | 28.9 °C |
| Boiling Point | Approximately 225-227 °C at 15 mmHg |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of propyl octadecanoate.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.0 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |
| ~2.2 | Triplet | 2H | -CO-CH₂ -CH₂- |
| ~1.6 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| ~1.2-1.4 | Multiplet | 28H | -(CH₂ )₁₄- |
| ~0.9 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |
| ~0.85 | Triplet | 3H | -CH₂-CH₃ |
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~173 | C =O (Ester carbonyl) |
| ~65 | -O-CH₂ -CH₂-CH₃ |
| ~34 | -CO-CH₂ -CH₂- |
| ~32 | -(CH₂ )₁₄- (multiple peaks) |
| ~29 | -(CH₂ )₁₄- (multiple peaks) |
| ~25 | -CO-CH₂-CH₂ - |
| ~22 | -O-CH₂-CH₂ -CH₃ |
| ~14 | -CH₂-CH₃ |
| ~10 | -O-CH₂-CH₂-CH₃ |
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of propyl octadecanoate will show characteristic absorption bands for the ester functional group and the long hydrocarbon chain.[8]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2920, ~2850 | C-H stretching | Alkane (-CH₂, -CH₃) |
| ~1740 | C=O stretching | Ester |
| ~1465 | C-H bending | Alkane (-CH₂) |
| ~1170 | C-O stretching | Ester |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to confirm the molecular weight and fragmentation pattern of the compound.[9]
| m/z | Interpretation |
| 326 | [M]⁺ (Molecular ion) |
| 284 | [M - C₃H₆]⁺ (McLafferty rearrangement) |
| 267 | [M - C₃H₇O]⁺ |
| 88 | [CH₃(CH₂)₂OCOH]⁺ (McLafferty rearrangement) |
| 60 | [CH₃CH₂CH₂OH]⁺ |
| 43 | [C₃H₇]⁺ |
Visualized Workflows
Diagram 1: Fischer Esterification Workflow
Caption: Workflow for the acid-catalyzed synthesis of propyl octadecanoate.
Diagram 2: Characterization Workflow
Caption: Logical workflow for the characterization of propyl octadecanoate.
References
- 1. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. CN101914015A - Preparation and purification method of butyl stearate - Google Patents [patents.google.com]
- 7. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octadecanoic acid, propyl ester [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
Propyl Stearate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Physicochemical Properties, Synthesis, Analysis, and Applications of Propyl Octadecanoate
Introduction
Propyl stearate, systematically known as propyl octadecanoate, is the ester formed from the condensation of stearic acid and propan-1-ol. As a fatty acid ester, it possesses properties that make it a valuable excipient and functional ingredient in the pharmaceutical, cosmetic, and food industries. Its utility in drug development is of particular interest, where it can function as a lubricant in tablet manufacturing, a component of topical formulations, and a key ingredient in advanced drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This technical guide provides a detailed overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis and analysis protocols, and its role in drug delivery and cellular signaling pathways.
Chemical Identity and Physicochemical Properties
This compound is unequivocally identified by its IUPAC name, propyl octadecanoate, and its CAS number, 3634-92-2.[1] A summary of its key identifiers and physicochemical properties is presented in Table 1.
| Parameter | Value | Reference |
| IUPAC Name | Propyl octadecanoate | [1] |
| Synonyms | This compound, Stearic acid, propyl ester | [1][2][3] |
| CAS Number | 3634-92-2 | [1][2][3] |
| Molecular Formula | C21H42O2 | [1][2][3] |
| Molecular Weight | 326.56 g/mol | [2][3][4] |
| Melting Point | 28.9 °C | [3] |
| Boiling Point | 375.8 °C at 760 mmHg | [3] |
| Density | 0.862 g/cm³ | [3] |
| Flash Point | 185 °C | [3] |
| Refractive Index | 1.440 | [3] |
| LogP | 7.20 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 19 | [3] |
| Appearance | White solid | [2] |
| Purity | >99% (commercially available) | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is the Fischer esterification of stearic acid with propan-1-ol. This reaction can be catalyzed by various means, including strong mineral acids and enzymes.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst.
Materials:
-
Stearic acid
-
Propan-1-ol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene or a similar solvent for azeotropic removal of water (optional)
-
Ethyl acetate or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine stearic acid and an excess of propan-1-ol (e.g., a 1:3 to 1:5 molar ratio of acid to alcohol).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of stearic acid) to the mixture while stirring.
-
Set up the apparatus for reflux. If using a Dean-Stark trap to remove water and drive the equilibrium, fill the trap with propan-1-ol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a solvent was used, remove it using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the acid-catalyzed synthesis of this compound.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile compounds like fatty acid esters.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate). If analyzing a complex matrix, a prior extraction and derivatization (e.g., to form more volatile esters if starting from free fatty acids) may be necessary, though this compound itself is amenable to direct analysis.
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used.
-
Injector: Splitless injection is common for trace analysis, with an injector temperature of around 250-280 °C.
-
Oven Program: A temperature gradient is employed, for example, starting at 100 °C, holding for 2 minutes, then ramping at 15 °C/min to 250 °C, and holding for a further 5-10 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap analyzer is common.
-
Scan Range: A mass-to-charge ratio (m/z) range of 50-500 is typically scanned.
-
-
Data Analysis: The retention time of the this compound peak is compared to that of a standard. The mass spectrum will show a characteristic fragmentation pattern, which can be compared to library spectra for confirmation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. Expected chemical shifts (δ) in CDCl₃ are approximately:
-
4.0 ppm (triplet, 2H, -O-CH₂-CH₂-CH₃)
-
2.3 ppm (triplet, 2H, -CH₂-C(O)O-)
-
1.6 ppm (sextet, 2H, -O-CH₂-CH₂-CH₃)
-
1.2-1.4 ppm (multiplet, 28H, long alkyl chain)
-
0.9 ppm (triplet, 3H, -O-CH₂-CH₂-CH₃ and triplet, 3H, stearate chain -CH₃)
-
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected chemical shifts (δ) in CDCl₃ are approximately:
-
174 ppm (-C=O)
-
66 ppm (-O-CH₂-)
-
34 ppm (-CH₂-C(O)O-)
-
22-32 ppm (various -CH₂- groups of the stearate chain)
-
22 ppm (-O-CH₂-CH₂-)
-
14 ppm (stearate chain -CH₃)
-
10 ppm (-O-CH₂-CH₂-CH₃)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Look for characteristic absorption bands:
Applications in Drug Development
This compound's lipophilic nature and favorable safety profile make it a versatile component in pharmaceutical formulations.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
This compound can be used as a solid lipid matrix in the formulation of SLNs and as a component of the lipid matrix in NLCs. These nanosystems are designed to improve the bioavailability and control the release of poorly water-soluble drugs.
Experimental Protocol: Preparation of this compound-Based SLNs by High-Pressure Homogenization
This protocol provides a general method for preparing drug-loaded SLNs where this compound is a major component of the lipid matrix.
Materials:
-
This compound (or a blend with other lipids)
-
Drug to be encapsulated
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-speed stirrer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Lipid Phase: Melt the this compound at a temperature approximately 5-10 °C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 5,000-10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: The resulting SLN dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Role in Cellular Signaling
Recent research has highlighted the role of stearate, the parent fatty acid of this compound, in cellular signaling pathways, particularly in the context of cancer biology. Stearate has been shown to preferentially induce apoptosis in breast cancer cells.[6][7] This effect is mediated through the de novo synthesis of diacylglycerol (DAG) and the subsequent activation of Protein Kinase C (PKC).[6][7]
The proposed signaling cascade begins with an increase in intracellular stearate levels, which leads to the synthesis of DAG. DAG then acts as a second messenger, activating novel or classical PKC isozymes.[6][8] The activation of specific PKC isoforms triggers a downstream cascade that ultimately leads to the activation of executioner caspases, such as caspase-3, culminating in apoptosis.[6][7] Inhibition of either DAG synthesis or PKC activity has been shown to block stearate-induced apoptosis.[6][7]
Signaling Pathway: Stearate-Induced Apoptosis
Caption: The signaling pathway of stearate-induced apoptosis in breast cancer cells.
Conclusion
This compound is a well-characterized fatty acid ester with significant potential in pharmaceutical research and development. Its defined physicochemical properties, straightforward synthesis, and amenability to standard analytical techniques make it a reliable component in various formulations. For drug development professionals, its role as a lipid excipient in advanced delivery systems like SLNs and NLCs offers a promising avenue for enhancing the therapeutic efficacy of challenging drug candidates. Furthermore, the emerging understanding of the pro-apoptotic signaling pathways activated by its parent fatty acid, stearate, opens new perspectives for its potential therapeutic applications, warranting further investigation. This guide provides a foundational resource for scientists and researchers working with this versatile molecule.
References
- 1. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. This compound|lookchem [lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. infrared spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of propyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Propyl Stearate: A Technical Overview of its Melting and Boiling Points
Propyl stearate, the ester formed from the condensation of stearic acid and propanol, is a compound of interest in various fields, including cosmetics, lubricants, and phase change materials.[1][2] A thorough understanding of its physical properties, particularly its melting and boiling points, is crucial for its application and development in these areas. This technical guide provides a detailed analysis of the melting and boiling point data for this compound, along with the experimental methodologies used for their determination.
Physicochemical Data of this compound
The melting and boiling points are fundamental physical constants that provide insight into the intermolecular forces and thermal behavior of a substance. For this compound, these values are well-documented.
| Property | Value | Conditions |
| Melting Point | 28.9°C | - |
| Boiling Point | 375.8°C | at 760 mmHg |
Experimental Protocols for Determination of Melting and Boiling Points
The determination of the melting and boiling points of this compound is achieved through established laboratory techniques. These methods are designed to ensure accuracy and reproducibility.
1. Melting Point Determination using a Capillary Tube Method
This method is a common and reliable technique for determining the melting point of a solid crystalline substance like this compound.
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm. The tube is then tapped gently to ensure the sample is tightly packed at the bottom.
-
Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube is placed in the heating block or oil bath of the apparatus, adjacent to a calibrated thermometer.
-
Procedure:
-
The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last crystal of the solid melts is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures. For a pure substance, this range is typically narrow.
-
-
Calibration: The accuracy of the thermometer in the apparatus is periodically checked using standard compounds with known, sharp melting points.
2. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus: A distillation setup is typically employed, consisting of a boiling flask, a condenser, a thermometer, and a receiving flask.
-
Procedure:
-
A sample of this compound is placed in the boiling flask along with a few boiling chips to ensure smooth boiling.
-
The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser. This ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.
-
The liquid is heated, and as it boils, the vapor travels into the condenser where it cools and liquefies, dripping into the receiving flask.
-
The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the substance at the prevailing atmospheric pressure.
-
-
Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, it is often corrected to the standard pressure of 760 mmHg.
Workflow for Physical Property Determination
The logical flow of experiments to determine the melting and boiling points of this compound is illustrated below.
Caption: Workflow for the determination of this compound's melting and boiling points.
References
Solubility of Propyl Stearate in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl stearate, the ester of propyl alcohol and stearic acid, is a non-polar compound with significant applications in the pharmaceutical, cosmetic, and food industries. Its utility as an emollient, lubricant, and plasticizer is intrinsically linked to its solubility characteristics in various organic solvents. Understanding the solubility of this compound is paramount for formulation development, purification processes, and the design of novel delivery systems. This technical guide provides a comprehensive overview of the solubility of this compound, including a qualitative assessment in common organic solvents and a detailed experimental protocol for the quantitative determination of its solubility.
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility |
| Hexane | Non-polar | Soluble |
| Toluene | Non-polar | Soluble |
| Diethyl Ether | Non-polar | Soluble |
| Chloroform | Non-polar | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Ethanol | Polar Protic | Soluble[1] |
| Methanol | Polar Protic | Sparingly Soluble |
| Water | Polar Protic | Insoluble[1] |
Note: This table is based on general principles of chemical solubility. Actual quantitative solubility may vary and should be determined experimentally.
Experimental Protocol: Determination of Equilibrium Solubility via the Gravimetric Shake-Flask Method
For precise and reliable quantitative solubility data, the isothermal shake-flask method followed by gravimetric analysis is a well-established and robust technique. This method allows for the determination of the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Stoppered glass flasks or vials
-
Constant temperature shaker bath or incubator
-
Analytical balance (readability to at least 0.1 mg)
-
Syringe filters with a membrane compatible with the solvent (e.g., PTFE for most organic solvents)
-
Pre-weighed evaporating dishes or vials
-
Drying oven or vacuum desiccator
-
Calibrated pipettes and syringes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of stoppered flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flasks in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Allow the flasks to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The shaking facilitates the dissolution process.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, cease shaking and allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter, also pre-warmed to the experimental temperature, into a clean, dry, pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Accurately weigh the evaporating dish or vial containing the filtrate.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound can be utilized.
-
Once the solvent has completely evaporated, place the dish or vial in a vacuum desiccator until a constant weight is achieved. This ensures the complete removal of any residual solvent.
-
Weigh the dish or vial containing the dried this compound residue.
-
Calculation of Solubility:
The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent. The result is typically expressed in g/100 mL or mg/mL.
Solubility ( g/100 mL) = [ (Weight of dish + residue) - (Weight of empty dish) ] / (Volume of filtrate in mL) * 100
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the gravimetric determination of this compound solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While quantitative data remains to be extensively published, the provided qualitative assessment and the detailed experimental protocol offer a robust framework for researchers to conduct their own empirical analyses. The determination of precise solubility data is crucial for the effective utilization of this compound in various scientific and industrial applications, particularly in the fields of pharmaceuticals and material science. The outlined gravimetric shake-flask method is a reliable approach to generate the necessary data for formulation optimization and process design.
References
Propyl Stearate as a Fatty Acid Ester Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl stearate, a fatty acid ester, is recognized as a metabolite found in various natural sources and is utilized in pharmaceutical and cosmetic applications.[1] While direct research on its metabolic fate is limited, its structure strongly suggests a metabolic pathway initiated by enzymatic hydrolysis, yielding stearic acid and propanol. This technical guide consolidates the current understanding of this compound's role as a metabolite, proposing a putative metabolic pathway grounded in the well-established metabolism of its constituent molecules. We provide detailed experimental protocols for the analysis of this compound and its metabolites, summarize relevant quantitative data, and present signaling pathways potentially influenced by its metabolic products. This document serves as a comprehensive resource for researchers investigating the metabolism and biological significance of fatty acid esters.
Introduction
This compound (propyl octadecanoate) is an ester formed from the saturated fatty acid, stearic acid, and the short-chain alcohol, propanol.[1] It has been identified as a metabolite in Mangifera indica and is produced by the yeast Saccharomyces cerevisiae.[1] In industrial applications, it serves as an emollient, lubricant, and stabilizer. Despite its presence in biological systems and use in formulations that come into contact with the human body, the specific metabolic pathways and biological activities of this compound are not extensively studied.
This guide outlines the probable metabolic fate of this compound, focusing on its hydrolysis and the subsequent metabolism of its constituent parts. We also provide actionable experimental protocols for researchers to investigate this pathway and quantify the relevant molecules.
Proposed Metabolic Pathway of this compound
The primary metabolic route for this compound is hypothesized to be hydrolysis, catalyzed by carboxylesterases, into stearic acid and propanol. This is based on the known metabolism of other fatty acid esters.[2][3]
Enzymatic Hydrolysis
Carboxylesterases (CES) are a family of enzymes responsible for the hydrolysis of a wide range of ester-containing compounds, including drugs and endogenous lipids.[4][5] Human carboxylesterases, particularly CES1 and CES2, are the primary enzymes involved in this process. Based on substrate specificity studies, CES1 preferentially hydrolyzes esters with a large acyl group and a small alcohol moiety.[4][5] Given that this compound consists of a large acyl group (stearic acid) and a small alcohol group (propanol), it is a likely substrate for CES1, which is highly expressed in the liver.[4][5]
Proposed Hydrolysis of this compound
References
- 1. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-pass hydrolysis of a propranolol ester derivative in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of Propyl Stearate in the Biological Realm: A Technical Guide
For Immediate Release
This technical guide delves into the current scientific understanding of the natural occurrence of propyl stearate in plants and microorganisms, with a specific focus on Mangifera indica (mango) and the yeast Saccharomyces cerevisiae. While database entries confirm its presence as a metabolite in these organisms, a comprehensive review of peer-reviewed literature reveals a conspicuous absence of quantitative data and detailed biosynthetic pathways. This guide serves as a resource for researchers, scientists, and drug development professionals by consolidating the available information, presenting relevant precursor data, outlining adaptable experimental protocols, and proposing putative biosynthetic routes.
Introduction
This compound (C₂₁H₄₂O₂), the ester of stearic acid and propan-1-ol, is a fatty acid ester with applications in the cosmetic, food, and pharmaceutical industries. Its natural occurrence, as documented in chemical databases such as PubChem and the Yeast Metabolome Database (YMDB), points to its role as a metabolite in organisms like Mangifera indica and Saccharomyces cerevisiae[1]. However, the specific concentrations, physiological functions, and enzymatic machinery responsible for its synthesis in these organisms remain largely uncharacterized in published literature. This guide aims to provide a thorough overview of the existing, albeit limited, knowledge and to equip researchers with the necessary information to investigate this compound further.
Natural Occurrence and Putative Precursors
This compound has been reported as a natural constituent in the mango fruit (Mangifera indica) and as a metabolite in baker's yeast (Saccharomyces cerevisiae)[1]. The biosynthesis of this ester is contingent on the availability of its precursors: stearic acid and propan-1-ol.
Stearic Acid Abundance in Mangifera indica
While quantitative data for this compound in mango is not available, extensive research has been conducted on the fatty acid profile of mango, particularly the kernel oil. Stearic acid is consistently found to be one of the major saturated fatty acids. The concentration of stearic acid provides a proxy for the availability of one of the key precursors for this compound synthesis.
Table 1: Fatty Acid Composition of Mangifera indica Kernel Oil
| Fatty Acid | Composition Range (%) | Representative References |
| Oleic Acid | 25.69 - 48.57 | [2] |
| Stearic Acid | 24.71 - 38.53 | [2] |
| Palmitic Acid | 10.00 - 13.26 | [2] |
| Linoleic Acid | 7.72 - 16.47 | [2] |
Precursors in Saccharomyces cerevisiae
Saccharomyces cerevisiae is well-known for its robust fatty acid and alcohol metabolism. Stearic acid is a standard component of its fatty acid profile, and propan-1-ol can be produced through the catabolism of certain amino acids, such as threonine. The enzymatic machinery for ester synthesis is also present in yeast, primarily in the form of alcohol acetyltransferases, which can exhibit broad substrate specificity[3][4][5].
Putative Biosynthetic Pathways
The precise enzymatic reactions leading to the formation of this compound in plants and yeast have not been definitively elucidated. However, based on known ester biosynthesis pathways, plausible mechanisms can be proposed.
Proposed Biosynthesis in Mangifera indica
In plants, the synthesis of fatty acid esters, including wax esters, is catalyzed by enzymes such as alcohol acyltransferases (AATs) or wax synthases (WS)[6][7][8]. These enzymes facilitate the transfer of an acyl group from an acyl-CoA to an alcohol.
References
- 1. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eat1-Like Alcohol Acyl Transferases From Yeasts Have High Alcoholysis and Thiolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Contribution of Eat1 and Other Alcohol Acyltransferases to Ester Production in Saccharomyces cerevisiae [frontiersin.org]
- 5. Saccharomyces cerevisiae Atf1p is an alcohol acetyltransferase and a thioesterase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of Propyl Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for propyl stearate (propyl octadecanoate), a fatty acid ester with applications in various scientific fields, including its use as a lubricant, plasticizer, and in the formulation of cosmetics and pharmaceuticals. The following sections present in-depth nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The quantitative spectral data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Spectral Data for this compound (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.00 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₃ |
| ~2.28 | Triplet (t) | 2H | -CH₂ -COO- |
| ~1.63 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| ~1.60 | Quintet | 2H | -CH₂ -CH₂-COO- |
| ~1.25 | Multiplet (br s) | 28H | -(CH₂ )₁₄- |
| ~0.92 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₃ |
| ~0.88 | Triplet (t) | 3H | CH₃ -(CH₂)₁₅- |
Note: The ¹H NMR data is predicted based on typical chemical shifts for long-chain esters and related compounds. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| 173.9 | C =O |
| 65.9 | -O-CH₂ -CH₂-CH₃ |
| 34.4 | -CH₂ -COO- |
| 31.9 | -(CH₂ )n- |
| 29.7 | -(CH₂ )n- |
| 29.6 | -(CH₂ )n- |
| 29.5 | -(CH₂ )n- |
| 29.4 | -(CH₂ )n- |
| 29.3 | -(CH₂ )n- |
| 29.2 | -(CH₂ )n- |
| 25.0 | -CH₂ -CH₂-COO- |
| 22.7 | -CH₂ -CH₃ (stearate chain) |
| 22.1 | -O-CH₂-CH₂ -CH₃ |
| 14.1 | CH₃ (stearate chain) |
| 10.5 | -O-CH₂-CH₂-CH₃ |
Source: Based on publicly available spectral databases.
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2957, 2924, 2854 | Strong | C-H stretching (alkane) |
| 1742 | Strong | C=O stretching (ester) |
| 1465 | Medium | C-H bending (methylene) |
| 1378 | Medium | C-H bending (methyl) |
| 1172 | Strong | C-O stretching (ester) |
Source: NIST Chemistry WebBook.[1]
Table 4: Mass Spectrometry (GC-MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 326 | Low | [M]⁺ (Molecular Ion) |
| 284 | Moderate | [M - C₃H₆]⁺ (McLafferty rearrangement) |
| 269 | Moderate | [M - C₃H₇O]⁺ |
| 115 | Moderate | [C₆H₁₁O₂]⁺ |
| 88 | High | [C₄H₈O₂]⁺ (McLafferty +1) |
| 60 | High | [C₂H₄O₂]⁺ |
| 43 | Base Peak | [C₃H₇]⁺ |
Source: NIST Mass Spectrometry Data Center.[2]
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) (approximately 0.6-0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard one-pulse proton experiment is performed.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).
-
Experiment: A proton-decoupled ¹³C experiment (e.g., power-gated decoupling) is performed to simplify the spectrum to single lines for each carbon environment.
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a waxy solid at room temperature, it can be analyzed as a thin film. A small amount of the sample is melted and pressed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a uniform thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is collected first to subtract any atmospheric and instrumental interferences.
-
The sample is then placed in the spectrometer's sample compartment.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any potential impurities. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to ensure good separation and peak shape, for example, starting at 100°C and ramping up to 300°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Scan Range: A typical mass range of m/z 40-400 is scanned.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.
References
Understanding the esterification of stearic acid with propanol
An In-depth Technical Guide to the Esterification of Stearic Acid with Propanol
Executive Summary
Propyl stearate, the ester synthesized from stearic acid and propanol, is a compound of significant interest in the pharmaceutical and cosmetic industries. Valued for its properties as an emollient, lubricant, and stabilizer, it serves as a critical excipient in various drug delivery systems, including topical formulations and nanoparticles.[1] This technical guide provides a comprehensive overview of the synthesis of this compound via Fischer esterification, detailing the reaction kinetics, catalytic mechanisms, and optimal process parameters. The document includes detailed experimental protocols for both acid-catalyzed and enzyme-catalyzed synthesis, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow for researchers, scientists, and drug development professionals.
The Esterification Reaction: An Overview
The synthesis of this compound is achieved through the Fischer esterification of stearic acid (octadecanoic acid) with propanol. This reversible reaction involves the condensation of the carboxylic acid group of stearic acid and the hydroxyl group of propanol, yielding this compound and water as a byproduct.[2][3] The chemical equation for this reaction is:
C₁₇H₃₅COOH (Stearic Acid) + CH₃CH₂CH₂OH (Propanol) ⇌ C₁₇H₃₅COOCH₂CH₂CH₃ (this compound) + H₂O (Water)
To drive the reaction equilibrium toward the formation of the ester, it is common to use an excess of the alcohol (propanol) or to remove water as it is formed, for instance, through reactive distillation.[4][5] The reaction is typically slow and requires a catalyst to proceed at a practical rate.[6]
Reaction Mechanism and Kinetics
Acid-Catalyzed Mechanism
In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a heteropolyacid, the reaction follows a multi-step nucleophilic acyl substitution mechanism.[1][7]
-
Protonation : The catalyst protonates the carbonyl oxygen of the stearic acid, increasing the electrophilicity of the carbonyl carbon.[7]
-
Nucleophilic Attack : A molecule of propanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[7][8]
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.[7]
-
Water Elimination : The protonated hydroxyl group leaves as a water molecule, which is a good leaving group.[7]
-
Deprotonation : The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[7]
Enzyme-Catalyzed Mechanism
Enzymatic esterification using lipases offers a greener alternative to acid catalysis. This process typically follows a Ping-Pong Bi-Bi kinetic model.[1]
-
Acyl-Enzyme Formation : Stearic acid binds to the active site of the lipase, forming an acyl-enzyme intermediate and releasing a water molecule.
-
Ester Formation : Propanol then binds to the intermediate, leading to the formation and subsequent release of this compound.[1]
Kinetics
The esterification reaction is reversible and its rate is influenced by temperature, reactant concentrations, and the catalyst used.[9] Studies show that higher temperatures generally increase the reaction rate.[10] The order of reactivity for alcohols in esterification with stearic acid is primary > secondary > tertiary, with 1-propanol being more reactive than 2-propanol due to reduced steric hindrance.[10][11] The activation energy for the esterification of palm fatty acids (which includes stearic acid) with isopropanol has been estimated at 64 kJ/mol.[4]
Catalysis
The choice of catalyst is critical for achieving high yields and reaction rates.
-
Homogeneous Acid Catalysts : Strong mineral acids like sulfuric acid are highly effective, capable of achieving conversions exceeding 95% under optimized conditions.[1] Methanesulfonic acid is another effective homogeneous catalyst.[4] However, these catalysts can be corrosive and difficult to separate from the reaction mixture.[12]
-
Heterogeneous Acid Catalysts : Solid acid catalysts simplify product purification and catalyst recycling. Phosphotungstic acid (PTA), a Keggin-type heteropolyacid, has shown exceptional activity, achieving a 98% yield of this compound.[1][13] Acid-treated montmorillonite clays such as KSF/0 are also effective.[14]
-
Enzymatic Catalysts (Lipases) : Enzymes like Candida rugosa lipase and immobilized lipases (e.g., Novozym 435) are used for synthesis under milder conditions (40-70°C).[1][6] This method avoids harsh chemicals and high temperatures but may require longer reaction times.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the esterification of stearic acid with propanol and similar short-chain alcohols.
Table 1: Acid-Catalyzed Esterification Conditions and Yields
| Catalyst | Stearic Acid:Alcohol Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| H₂SO₄ | 1:15 (with 1-Butanol)* | 65 | - | 99 | [10][11] |
| H₂SO₄ | - | 65-80 | 4-8 | >95 | [1] |
| Phosphotungstic Acid (PTA) | 1:1.5 | 110 | 4 | 98 | [1][13] |
| Methanesulfonic Acid | 1:100 (Palm Fatty Acids)** | 77 | - | 80 (Conversion) | [4] |
| Montmorillonite KSF/0 | 1:excess (in semi-continuous reactor) | 150 | - | ~70 (Conversion) | [14] |
*Data for 1-butanol, which has a slightly higher reactivity than 1-propanol.[10] **Palm fatty acid mixture contains ~5% stearic acid.[4]
Table 2: Enzyme-Catalyzed Esterification Conditions
| Catalyst | Stearic Acid:Alcohol Molar Ratio | Temperature (°C) | Time (h) | Enzyme Loading | Reference |
|---|---|---|---|---|---|
| Lipase (general) | 1:2 to 1:6 | 40-70 | 3-24 | 3-10% (w/w) | [1] |
| Candida rugosa Lipase | 5:1 to 15:1 | 40-60 | 24-120 | 7-35 kU |[6] |
Experimental Protocols
Protocol 1: Heterogeneous Acid-Catalyzed Synthesis
This protocol is adapted from a high-yield synthesis using phosphotungstic acid (PTA).[13]
Materials:
-
Stearic Acid (1.00 g, 3.51 mmol)
-
1-Propanol (0.316 g, 5.27 mmol, 1.5 eq.)
-
Phosphotungstic Acid (PTA), oven-dried (101 mg, 1 mol%)
-
Petroleum ether
-
Anhydrous Na₂SO₄
-
50 mL round-bottomed glass pressure reactor with magnetic stir bar
Procedure:
-
Charge the stearic acid, 1-propanol, and PTA into the pressure reactor.
-
Seal the reactor and place it in a pre-heated oil bath at 110°C.
-
Stir the mixture magnetically for 4 hours.
-
After the reaction, cool the reactor to room temperature before opening.
-
Add 10 mL of petroleum ether to the mixture to dissolve the product. The PTA catalyst will precipitate.
-
Separate the catalyst by decantation or centrifugation. Wash the precipitated catalyst with petroleum ether (3 x 10 mL).
-
Combine all petroleum ether layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the this compound product.
Protocol 2: Enzyme-Catalyzed Synthesis
This protocol is based on a lipase-assisted synthesis method.[6]
Materials:
-
Stearic Acid (1.0 g, 3.51 mmol)
-
1-Propanol (molar ratio of 10:1 to stearic acid)
-
Candida rugosa lipase (e.g., 21 kU)
-
5-mL glass ampoules
Procedure:
-
Add the stearic acid, 1-propanol, and lipase to a glass ampoule.
-
Seal the ampoule.
-
Place the sealed ampoule in an incubator at a constant temperature (e.g., 50°C) for the desired reaction time (e.g., 1-5 days).
-
After the reaction period, the product can be isolated and purified using chromatographic techniques.
Applications in Drug Development
This compound is primarily used as an excipient in the pharmaceutical industry due to its chemical properties.[1] There is a notable lack of scientific literature describing any direct biological or pharmacological activity.[15] Its applications are based on its function as an inactive ingredient.
-
Drug Delivery Systems : As a lipophilic ester, this compound is an effective excipient in topical formulations such as creams and ointments.[1] Its emollient properties help in the smooth application and can contribute to the sustained release of active pharmaceutical ingredients (APIs).[1][16]
-
Nanoparticle Stabilization : this compound can act as a stabilizer in the formulation of nanoparticles, preventing particle aggregation and improving their dispersion.[1] This is crucial for the stability and efficacy of nanomedicines.
-
Tablet and Capsule Formulation : Stearic acid and its esters are widely used as lubricants in the manufacturing of tablets and capsules, preventing ingredients from sticking to equipment and ensuring uniformity.[16][17]
-
Biomaterials : In combination with other materials, this compound can be used in creating biocompatible scaffolds for tissue engineering, providing a temporary structure for cell growth.[1]
Given its role as an excipient, there are no known signaling pathways directly associated with this compound. Its value in drug development lies in enhancing the stability, delivery, and formulation of active drugs.[17]
References
- 1. Buy this compound | 3634-92-2 [smolecule.com]
- 2. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3634-92-2 [chemicalbook.com]
- 4. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. ache.org.rs [ache.org.rs]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. pishrochem.com [pishrochem.com]
- 17. pishrochem.com [pishrochem.com]
Methodological & Application
Propyl Stearate: Applications in the Pharmaceutical Industry
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Propyl stearate, the ester of propyl alcohol and stearic acid, is a versatile fatty acid ester with a growing presence in the pharmaceutical industry. Its lipophilic nature, low toxicity, and favorable physical properties make it a valuable excipient in a variety of dosage forms.[1] This document provides a detailed overview of its applications, supported by quantitative data, experimental protocols, and process visualizations.
Key Pharmaceutical Applications
This compound's primary roles in pharmaceutical formulations include:
-
Topical Formulations: It functions as an emollient, thickener, and stabilizer in creams, lotions, and ointments. Its emollient properties help to soften and soothe the skin, while its lipophilic nature can aid in the sustained release of active pharmaceutical ingredients (APIs).[1]
-
Oral Solid Dosage Forms: this compound can be used as a lubricant in tablet and capsule manufacturing. Lubricants are crucial for preventing the sticking of powder to machinery and ensuring the smooth ejection of tablets from the die.
-
Drug Delivery Systems: It serves as a lipid matrix-forming agent in the production of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These advanced delivery systems can enhance the bioavailability of poorly water-soluble drugs and enable targeted drug delivery.[1]
-
Stabilizer: In nanoparticle formulations, this compound can act as a stabilizer, preventing the aggregation of particles and improving their dispersion.[1]
Data Presentation
The following tables summarize the key physical, chemical, and formulation-related properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Propyl octadecanoate | [1][2] |
| CAS Number | 3634-92-2 | [1][2][3][4][5] |
| Molecular Formula | C₂₁H₄₂O₂ | [1][2][3][4] |
| Molecular Weight | 326.56 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
| Melting Point | 28.9 °C | [3][4] |
| Boiling Point | 375.8 °C at 760 mmHg | [3][4] |
| Density | 0.862 g/cm³ | [3][4] |
| Refractive Index | 1.440 - 1.446 | [3][4] |
| Flash Point | 185 °C | [3][4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether | [1] |
| Vapor Pressure | 7.6E-06 mmHg at 25°C | [3] |
| Dynamic Viscosity | ~15.2 mPa·s at 20°C; ~2.9 mPa·s at 90°C | [1] |
Table 2: Application of this compound as a Lubricant in Tablet Formulations (Qualitative)
| Parameter | Expected Effect of Increasing this compound Concentration |
| Tablet Hardness | A slight decrease in hardness may be observed due to the interference of the lubricant with particle bonding. |
| Friability | May slightly increase with higher lubricant concentrations, corresponding to a decrease in tablet hardness. |
| Disintegration Time | May increase due to the hydrophobic nature of the lubricant, which can hinder water penetration into the tablet matrix. |
| Dissolution Rate | May be slightly retarded for some APIs due to the formation of a hydrophobic film around the drug particles. |
| Ejection Force | A significant reduction in ejection force is the primary benefit, preventing tablet defects and wear on manufacturing equipment. |
Note: The optimal concentration of this compound as a lubricant would need to be determined experimentally for each specific formulation, typically ranging from 0.25% to 5% (w/w).
Experimental Protocols
The following are detailed protocols for the formulation of a topical cream and solid lipid nanoparticles utilizing this compound.
Protocol 1: Formulation of a Topical Oil-in-Water (O/W) Cream with this compound
Objective: To prepare a stable and aesthetically pleasing O/W cream for topical drug delivery, using this compound as an emollient and thickening agent.
Materials:
-
Oil Phase:
-
This compound: 5.0% (w/w)
-
Cetyl Alcohol: 3.0% (w/w)
-
Stearic Acid: 2.0% (w/w)
-
Oil-soluble Active Pharmaceutical Ingredient (API): (as required)
-
-
Aqueous Phase:
-
Purified Water: q.s. to 100%
-
Glycerin: 5.0% (w/w)
-
Polysorbate 80 (Emulsifier): 3.0% (w/w)
-
Preservative (e.g., Phenoxyethanol): 0.5% (w/w)
-
Water-soluble Active Pharmaceutical Ingredient (API): (as required)
-
Equipment:
-
Two separate beakers for oil and aqueous phases
-
Heating magnetic stirrers
-
Homogenizer (e.g., rotor-stator type)
-
Water bath
-
pH meter
-
Viscometer
Procedure:
-
Preparation of the Oil Phase:
-
Weigh and combine this compound, cetyl alcohol, and stearic acid in a beaker.
-
If using an oil-soluble API, add it to this mixture.
-
Heat the beaker in a water bath to 70-75°C and stir gently until all components are completely melted and homogenous.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh and combine purified water, glycerin, and polysorbate 80.
-
If using a water-soluble API, dissolve it in this phase.
-
Heat the aqueous phase in a water bath to 70-75°C and stir until a clear solution is formed.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while continuously mixing with a homogenizer at a moderate speed.
-
Increase the homogenization speed and mix for 5-10 minutes to form a uniform emulsion.
-
-
Cooling and Finalization:
-
Remove the emulsion from the water bath and allow it to cool to room temperature with gentle, continuous stirring.
-
Once the cream has cooled to below 40°C, add the preservative and mix until uniformly dispersed.
-
Measure the pH of the final cream and adjust if necessary to a skin-compatible range (typically pH 4.5-6.0).
-
Measure the viscosity to ensure it meets the desired consistency.
-
Package the cream in appropriate containers.
-
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) using this compound by High-Pressure Homogenization
Objective: To prepare drug-loaded SLNs using this compound as the solid lipid for potential enhancement of oral bioavailability or for topical delivery.
Materials:
-
Lipid Phase:
-
This compound: 5.0% (w/w)
-
Lipophilic API: (e.g., 0.5% w/w)
-
-
Aqueous Phase:
-
Purified Water: q.s. to 100%
-
Surfactant (e.g., Poloxamer 188): 2.5% (w/w)
-
Equipment:
-
High-pressure homogenizer
-
Ultrasonicator (probe type)
-
Heating magnetic stirrer
-
Water bath
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Zeta potential analyzer
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh this compound and the lipophilic API.
-
Heat the mixture in a beaker to approximately 5-10°C above the melting point of this compound (i.e., around 35-40°C) until a clear, uniform melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (35-40°C).
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.
-
For improved pre-emulsion quality, sonicate the mixture using a probe sonicator for a few minutes.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.
-
Homogenize the dispersion at a high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles). The exact parameters will need optimization.
-
The homogenization process should be carried out at a temperature above the melting point of the lipid.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.
-
The cooling process allows the lipid to recrystallize, forming solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the final SLN dispersion.
-
Determine the encapsulation efficiency and drug loading of the API.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows described in the protocols.
References
Application Notes and Protocols for Propyl Stearate as an Excipient in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl stearate, the ester of propyl alcohol and stearic acid, is a lipophilic compound increasingly utilized as an excipient in various drug delivery systems. Its properties as an emollient, stabilizer, and lipid matrix former make it a versatile component in the formulation of topical preparations and advanced nanocarrier systems like Solid Lipid Nanoparticles (SLNs). This document provides detailed application notes, experimental protocols, and characterization techniques for leveraging this compound in drug delivery research and development.
This compound is generally regarded as safe for pharmaceutical applications and is noted for its biocompatibility. Its lipophilic nature makes it particularly suitable for encapsulating hydrophobic drugs, enhancing their stability, and enabling controlled or sustained release profiles.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C21H42O2 | [1] |
| Molecular Weight | 326.56 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [1] |
| Melting Point | Approximately 29-30 °C |
Applications in Drug Delivery
This compound serves several key functions as an excipient:
-
Lipid Matrix in Solid Lipid Nanoparticles (SLNs): this compound can form the solid core of SLNs, encapsulating lipophilic drugs to improve their bioavailability and control their release.
-
Stabilizer in Nanoformulations: It can act as a stabilizer, preventing the aggregation of nanoparticles and improving their dispersion in various media.[1]
-
Component of Topical Formulations: Due to its emollient properties, it is used in creams, ointments, and suppositories to facilitate smooth application and aid in drug permeation through the skin.[1]
Quantitative Data on this compound-Based Formulations
The following table summarizes key quantitative parameters from a study on n-propyl gallate-loaded Solid Lipid Nanoparticles, which can serve as a reference for formulating this compound-based systems.
| Parameter | Optimized Value |
| Particle Size (Z-average) | 103 ± 46 nm |
| Polydispersity Index (PDI) | 0.16 ± 0.001 |
| Zeta Potential | -36 ± 4.78 mV |
| Encapsulation Efficiency (EE) | 84 ± 0.47% |
| Loading Capacity (LC) | 60 ± 0.03% |
| Yield | 80 ± 0.1% |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Solid Lipid Nanoparticles (SLNs) using High-Pressure Homogenization (HPH)
This protocol is adapted from general methods for preparing SLNs with solid lipids like stearic acid and can be optimized for this compound.
Materials:
-
This compound (as the solid lipid)
-
Active Pharmaceutical Ingredient (API) - lipophilic drug
-
Surfactant (e.g., Poloxamer 188, Tween® 80, Soy Lecithin)
-
Co-surfactant (optional, e.g., Propylene glycol)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Water bath
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Lipid Phase:
-
Melt the this compound by heating it to approximately 60-70°C (above its melting point) in a beaker.
-
Disperse or dissolve the accurately weighed lipophilic API in the molten this compound with continuous stirring.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (and co-surfactant, if used) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (60-70°C).
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The temperature should be maintained above the lipid's melting point during this process.
-
-
Nanoparticle Solidification:
-
Cool the resulting hot nanoemulsion to room temperature or in an ice bath under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Storage:
-
Store the SLN dispersion at 4°C for further characterization.
-
Protocol 2: Characterization of this compound SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Anemometry for zeta potential.
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Perform the measurement using a Zetasizer or similar instrument at 25°C.
-
For zeta potential, dilute the sample with a suitable electrolyte solution (e.g., 10 mM NaCl) to ensure sufficient conductivity.
-
Perform all measurements in triplicate.
-
2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
Technique: Ultra-centrifugation or centrifugal filtration followed by a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Procedure:
-
Separate the unencapsulated ("free") drug from the SLN dispersion. A common method is to use centrifugal filter units (e.g., Amicon® Ultra).
-
Place a known volume of the SLN dispersion into the filter unit and centrifuge at a high speed (e.g., 10,000 x g) for a specified time.
-
Quantify the amount of free drug in the filtrate using a pre-validated analytical method.
-
Calculate EE and DL using the following formulas:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
To determine the total weight of nanoparticles, a known volume of the dispersion can be lyophilized.
-
Protocol 3: In Vitro Drug Release Study
-
Technique: Dialysis bag diffusion method.
-
Materials:
-
Drug-loaded SLN dispersion
-
Dialysis membrane (with a molecular weight cut-off, MWCO, that retains the nanoparticles but allows the free drug to diffuse)
-
Release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4, often with a small amount of a solubilizing agent like Tween® 80 to maintain sink conditions)
-
Shaking water bath or incubator
-
-
Procedure:
-
Soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Accurately measure a volume of the drug-loaded SLN dispersion (e.g., 1-2 mL) and place it inside the dialysis bag.
-
Seal both ends of the dialysis bag.
-
Immerse the sealed bag in a known volume of the release medium (e.g., 50-100 mL) in a beaker.
-
Place the beaker in a shaking water bath maintained at 37°C with a constant agitation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis, HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Signaling Pathways
Currently, there is no scientific evidence to suggest that this compound, when used as an excipient, directly interacts with or modulates specific signaling pathways. Its role in drug delivery is primarily understood to be that of a passive carrier and formulation aid, where it physically entraps the drug and modifies its release, rather than eliciting a pharmacological response itself. The biological effects observed are attributed to the active pharmaceutical ingredient being delivered.
Conclusion
This compound is a promising lipophilic excipient for the development of various drug delivery systems, particularly for enhancing the delivery of poorly water-soluble drugs through formulations like Solid Lipid Nanoparticles. The protocols and data presented here provide a foundational framework for researchers to explore its potential in their specific applications. Further optimization of formulation parameters will be necessary depending on the specific drug and desired release characteristics.
References
Application Notes and Protocols for the Enzymatic Synthesis of Propyl Stearate
Abstract
Propyl stearate, an ester of stearic acid and propanol, finds applications in the cosmetic, pharmaceutical, and food industries as an emollient, lubricant, and surfactant.[1][2][3] This document provides a detailed protocol for the synthesis of this compound via enzymatic catalysis using lipase, a method that offers high selectivity, mild reaction conditions, and a favorable environmental profile compared to traditional chemical synthesis.[4][5][6] The protocol is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
The enzymatic synthesis of esters, such as this compound, is gaining prominence over conventional chemical methods that often require high temperatures, harsh acidic or basic catalysts, and the use of organic solvents, which can lead to undesirable byproducts and environmental concerns.[1][4] Lipases (triacylglycerol hydrolases) are versatile enzymes that can catalyze esterification reactions with high efficiency and selectivity under mild conditions.[5][7] Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process.[6]
This application note details the materials, equipment, and a step-by-step protocol for the lipase-catalyzed synthesis of this compound. It also includes tables summarizing key experimental parameters and expected outcomes based on literature data for similar long-chain fatty acid esters.
Data Presentation
The following tables summarize typical reaction conditions and performance metrics for the enzymatic synthesis of fatty acid esters, which can be adapted for the synthesis of this compound.
Table 1: Key Parameters for Lipase-Catalyzed Ester Synthesis
| Parameter | Typical Range | Notes |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym® 435) or Candida rugosa Lipase | Immobilized enzymes are preferred for reusability.[6] |
| Substrates | Stearic Acid, Propanol | --- |
| Molar Ratio (Propanol:Stearic Acid) | 1:1 to 5:1 | An excess of alcohol can shift the equilibrium towards product formation.[6] |
| Temperature | 40 - 70°C | Temperatures above 60-70°C may lead to enzyme denaturation.[1][8] |
| Enzyme Concentration | 5 - 10% (w/w of substrates) | Optimization may be required based on enzyme activity. |
| Reaction Time | 4 - 48 hours | Reaction progress should be monitored to determine the optimal time.[6] |
| Solvent | Solvent-free or non-polar organic solvent (e.g., hexane, tert-butanol) | Solvent-free systems are preferred for a greener process.[6] |
| Agitation Speed | 150 - 250 rpm | To ensure adequate mixing of reactants and catalyst. |
| Water Removal | Molecular sieves (3Å) or vacuum | Removal of water byproduct drives the reaction towards completion.[6] |
Table 2: Performance Benchmarks for Enzymatic Esterification
| Metric | Expected Outcome | Reference |
| Conversion Rate | > 90% | [2][3] |
| Product Purity | High (>95%) | [6] |
| Catalyst Reusability | Possible for several cycles with immobilized lipase | [6] |
Experimental Protocol
This protocol describes the synthesis of this compound using immobilized Candida antarctica lipase B.
Materials
-
Stearic Acid (≥95% purity)
-
Propanol (≥99% purity)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Molecular Sieves (3Å, activated)
-
Hexane (analytical grade)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Equipment
-
Round-bottom flask or sealed reactor vessel
-
Magnetic stirrer with heating mantle or shaking incubator
-
Condenser (if refluxing)
-
Rotary evaporator
-
Filtration apparatus
-
Glass column for chromatography
-
Analytical balance
-
Equipment for product analysis (e.g., GC, HPLC, FTIR, NMR)
Procedure
-
Reactant Preparation: In a round-bottom flask, combine stearic acid and propanol. A typical starting point is a 1:3 molar ratio of stearic acid to propanol.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A common enzyme loading is 5-10% by weight of the total substrates.
-
Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the flask to adsorb the water produced during the esterification reaction.[6]
-
Reaction:
-
Seal the flask and place it in a shaking incubator or on a magnetic stirrer with a heating mantle.
-
Set the temperature to 60°C and the agitation speed to 200 rpm.
-
Allow the reaction to proceed for 24-48 hours.
-
The reaction progress can be monitored by taking small aliquots over time and analyzing the consumption of stearic acid using titration with a standard NaOH solution.
-
-
Enzyme Recovery:
-
After the reaction, cool the mixture to room temperature.
-
Separate the immobilized enzyme from the reaction mixture by filtration.
-
Wash the recovered enzyme with hexane to remove any residual product and substrates, then dry it for potential reuse.
-
-
Product Isolation and Purification:
-
Transfer the filtrate to a rotary evaporator to remove the excess propanol and any solvent used.
-
The crude product can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to separate the this compound from any remaining unreacted stearic acid.
-
-
Product Characterization:
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Reaction Mechanism
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Free Lipase-Catalyzed Synthesis of Technical-Grade Sugar Esters and Evaluation of Their Physicochemical and Bioactive Properties [mdpi.com]
- 5. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Propyl Stearate as a Lubricant in Tablet Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective lubrication is a critical aspect of tablet manufacturing, ensuring smooth ejection of the tablet from the die cavity, preventing sticking to punch surfaces, and minimizing wear on tooling.[1] Magnesium stearate is the most ubiquitously used lubricant due to its high efficiency at low concentrations.[2] However, its hydrophobic nature can lead to several well-documented challenges, including decreased tablet hardness, prolonged disintegration and dissolution times, and potential incompatibilities with certain active pharmaceutical ingredients (APIs).[3] This has driven the exploration of alternative lubricants with improved properties.
Propyl stearate, a fatty acid ester, presents a potential alternative to traditional lubricants. Fatty acid esters, in general, have been investigated for their lubricating properties and have shown promise in mitigating some of the negative effects associated with magnesium stearate.[4] Studies on related compounds like glycerin fatty acid esters and sucrose fatty acid esters suggest that this class of molecules can offer good lubrication while having a less detrimental impact on tablet strength and disintegration.[4][5]
Disclaimer: Direct quantitative performance data for this compound as a tablet lubricant is not extensively available in peer-reviewed literature. The data presented in this document is a combination of known physical properties and extrapolated performance characteristics based on studies of chemically similar fatty acid esters. The primary purpose of these notes is to provide a framework and detailed protocols for the evaluation of this compound as a potential tablet lubricant.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | Propyl octadecanoate | [6] |
| Synonyms | Stearic acid, propyl ester | [6] |
| CAS Number | 3634-92-2 | [6] |
| Molecular Formula | C₂₁H₄₂O₂ | [6][7] |
| Molecular Weight | 326.56 g/mol | [6][7] |
| Appearance | White to pale yellow solid or liquid | [8] |
| Purity | >99% (Research Grade) | [6] |
| Storage | Room temperature | [6] |
Hypothesized Performance Characteristics
Based on the performance of other fatty acid esters, the following table outlines the hypothesized performance of this compound in comparison to the industry standard, magnesium stearate. These are not experimentally verified values for this compound and should be confirmed using the protocols outlined in this document.
| Parameter | This compound (Hypothesized) | Magnesium Stearate (Typical) | Rationale for Hypothesis |
| Effective Concentration | 0.5% - 2.0% w/w | 0.25% - 1.0% w/w | Fatty acid esters often require slightly higher concentrations than metallic stearates for similar lubrication.[9] |
| Tablet Hardness | Less reduction in hardness compared to MgSt | Can significantly reduce tablet hardness | Studies on glycerin and sucrose fatty acid esters show less impact on tablet tensile strength.[4][5] |
| Disintegration Time | Shorter or comparable to MgSt-free tablets | Can significantly prolong disintegration time | Fatty acid esters are generally less hydrophobic than magnesium stearate, allowing for better water penetration.[4][5] |
| Ejection Force Reduction | Effective, potentially comparable to MgSt | Highly effective | Glycerin fatty acid esters have demonstrated ejection force reduction similar to magnesium stearate.[4] |
| API Compatibility | Potentially better for sensitive APIs | Incompatible with some APIs | The absence of a reactive metal ion may reduce chemical interactions with sensitive drug substances. |
Experimental Protocols
The following protocols are designed to systematically evaluate the performance of this compound as a tablet lubricant.
Preparation of Blends for Direct Compression
Objective: To prepare uniform powder blends containing the active pharmaceutical ingredient (API), excipients, and the lubricant to be tested.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Diluent (e.g., Microcrystalline Cellulose, Lactose)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
This compound
-
Magnesium Stearate (for comparison)
-
V-blender or other suitable powder blender
-
Sieves
Protocol:
-
Screen all powders (API and excipients, excluding the lubricant) through an appropriate mesh sieve (e.g., 40 mesh) to break up any agglomerates.
-
Accurately weigh the required amounts of the API, diluent, disintegrant, and glidant.
-
Transfer the weighed powders to the V-blender and mix for a predetermined time (e.g., 15 minutes) to ensure a homogenous blend.
-
Screen the lubricant (this compound or magnesium stearate) through a fine mesh sieve (e.g., 60 mesh).
-
Add the screened lubricant to the powder blend in the V-blender.
-
Mix for a short period (e.g., 3-5 minutes). Note: Over-mixing of lubricants can negatively impact tablet properties.
-
Prepare separate batches for different concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w) and a control batch with magnesium stearate (e.g., 0.5% w/w).
Tablet Compression
Objective: To compress the prepared powder blends into tablets of a specified weight and hardness.
Materials and Equipment:
-
Lubricated powder blends
-
Tablet press (single-punch or rotary)
-
Tooling (punches and dies) of desired size and shape
Protocol:
-
Set up the tablet press with the appropriate tooling.
-
Calibrate the press for tablet weight and compression force.
-
Load the hopper with the lubricated powder blend.
-
Compress tablets to a target weight (e.g., 500 mg) and at various compression forces to achieve a range of tablet hardness values.
-
Collect tablet samples for each batch for subsequent testing.
-
Record the ejection force for each compression event if the press is instrumented.
Evaluation of Tablet Properties
The following tests should be performed on a representative sample of tablets from each batch.
Objective: To measure the mechanical strength of the tablets.
Equipment: Tablet hardness tester
Protocol:
-
Calibrate the hardness tester according to the manufacturer's instructions.
-
Place a single tablet in the tester, oriented consistently (typically diametrically).
-
Start the test and record the force required to fracture the tablet (in Newtons or Kiloponds).
-
Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the mean and standard deviation.
Objective: To assess the ability of the tablet to withstand abrasion and shock during handling, packaging, and shipping.
Equipment: Friability tester, Analytical balance
Protocol:
-
Select a number of tablets with a total weight as close as possible to 6.5 g.
-
Accurately weigh the initial sample of tablets (W_initial).
-
Place the tablets in the friability tester drum.
-
Rotate the drum for a set number of revolutions (typically 100) at a specified speed (usually 25 rpm).
-
Remove the tablets, carefully de-dust them, and accurately weigh them again (W_final).
-
Calculate the percentage of weight loss (friability) using the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100
-
A friability of less than 1% is generally considered acceptable.
Objective: To determine the time it takes for a tablet to break up into smaller particles under specified conditions.
Equipment: Disintegration tester, Beakers, Disks (if required), Immersion fluid (e.g., purified water or simulated gastric fluid at 37 ± 2 °C)
Protocol:
-
Place one tablet in each of the six tubes of the disintegration basket.
-
If specified, place a disk on top of each tablet.
-
Immerse the basket in the immersion fluid maintained at 37 ± 2 °C.
-
Start the apparatus and observe the tablets.
-
Record the time when all six tablets have completely disintegrated (i.e., no solid residue remains on the screen, or any residue is a soft mass with no firm core).
Objective: To measure the rate and extent of drug release from the tablet.
Equipment: Dissolution apparatus (e.g., USP Apparatus 2 - Paddle), Dissolution medium (specified for the API), Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Protocol:
-
Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C.
-
Place the specified volume of medium in each dissolution vessel.
-
Set the paddle speed to the specified rate (e.g., 50 or 75 rpm).
-
Place one tablet in each vessel.
-
Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the drug concentration in each sample using a validated analytical method.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Data Analysis and Interpretation
The data collected from the experimental protocols should be tabulated and analyzed to compare the performance of this compound with magnesium stearate.
Table of Comparative Lubricant Performance (Example Template)
| Lubricant (Concentration) | Mean Hardness (N) ± SD | Friability (%) | Mean Disintegration Time (min) ± SD | Ejection Force (N) | % Drug Dissolved at 30 min |
| This compound (0.5%) | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| This compound (1.0%) | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| This compound (1.5%) | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| This compound (2.0%) | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Mg Stearate (0.5%) | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
By systematically evaluating this compound using these protocols, researchers and formulation scientists can generate the necessary data to determine its suitability as a lubricant in tablet manufacturing and its potential advantages over conventional lubricants like magnesium stearate.
References
- 1. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Glycerin fatty acid esters as a new lubricant of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Sucrose Fatty Acid Esters as Lubricants in Tablet Manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Propyl Stearate in Cosmetic and Personal Care Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl stearate, the ester of propyl alcohol and stearic acid, is a versatile ingredient in the formulation of cosmetics and personal care products. Its chemical structure, consisting of a long-chain fatty acid, imparts desirable sensory and functional properties to a wide range of formulations. This compound is primarily utilized as an emollient, thickener, and stabilizer in products such as lotions, creams, and lipsticks.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulators in leveraging the benefits of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in cosmetic formulations.
| Property | Value | Reference |
| Chemical Name | Propyl octadecanoate | [2][3] |
| CAS Number | 3634-92-2 | [3] |
| Molecular Formula | C21H42O2 | [3] |
| Molecular Weight | 326.56 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or waxy solid | [1] |
| Melting Point | 28.9 °C | [1] |
| Boiling Point | 375.8 °C at 760 mmHg | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [1] |
Key Functions and Applications
This compound's multifaceted nature allows it to perform several key functions in cosmetic and personal care products.
| Function | Application Examples | Mechanism of Action |
| Emollient | Creams, Lotions, Moisturizers | Forms an occlusive layer on the skin, reducing transepidermal water loss (TEWL) and enhancing skin hydration. Fills the spaces between corneocytes, resulting in a smoother and softer skin feel. |
| Thickening Agent | Lotions, Creams | Increases the viscosity of the formulation, contributing to a richer texture and improved stability. |
| Stabilizer | Emulsions (Creams, Lotions) | Enhances the stability of emulsions by modifying the viscosity of the continuous phase and improving the dispersion of the dispersed phase. |
| Opacifying Agent | Lipsticks, Foundations | Contributes to the opacity and color uniformity of pigmented products. |
Quantitative Data on Formulation Properties
The concentration of this compound significantly influences the final properties of a cosmetic formulation. The following tables provide illustrative quantitative data on its effects.
Table 1: Effect of this compound on the Viscosity of an Oil-in-Water (O/W) Cream
| Concentration of this compound (% w/w) | Viscosity (cP) at 25°C (Brookfield RVT, Spindle 5, 10 rpm) |
| 0 (Control) | 8,500 |
| 2 | 12,000 |
| 4 | 18,500 |
| 6 | 25,000 |
| 8 | 32,000 |
Note: These are representative values. Actual viscosity will depend on the complete formulation.
Table 2: Impact of this compound on Skin Hydration (Corneometer Measurements)
| Formulation | Baseline (Arbitrary Units) | 2 Hours Post-Application (Arbitrary Units) | % Increase in Hydration |
| Untreated Control | 45 | 46 | 2.2% |
| Base Cream (without this compound) | 45 | 55 | 22.2% |
| Base Cream + 5% this compound | 45 | 68 | 51.1% |
Note: Data is illustrative and actual results will vary based on the full formulation and individual skin types.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the evaluation of this compound in cosmetic formulations.
Protocol 1: Formulation of an Oil-in-Water (O/W) Cream
Objective: To prepare a stable O/W cream incorporating this compound.
Materials:
-
Oil Phase:
-
This compound
-
Cetyl Alcohol
-
Stearic Acid
-
Emulsifier (e.g., Glyceryl Stearate & PEG-100 Stearate)
-
-
Water Phase:
-
Deionized Water
-
Glycerin
-
Preservative (e.g., Phenoxyethanol)
-
-
Equipment:
-
Beakers
-
Water bath or hot plate with magnetic stirrer
-
Homogenizer
-
pH meter
-
Weighing scale
-
Procedure:
-
Preparation of Phases:
-
In one beaker, combine all ingredients of the oil phase.
-
In a separate beaker, combine all ingredients of the water phase.
-
-
Heating:
-
Heat both phases separately to 75-80°C in a water bath or on a hot plate with gentle stirring until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while continuously stirring.
-
Homogenize the mixture for 3-5 minutes at a moderate speed to form a uniform emulsion.
-
-
Cooling:
-
Allow the emulsion to cool down under gentle, continuous stirring.
-
-
Final Additions:
-
Once the temperature is below 40°C, add any temperature-sensitive ingredients such as fragrances or active ingredients.
-
-
pH Adjustment:
-
Measure the pH of the final cream and adjust if necessary to the desired range (typically 5.5-6.5 for skin products).
-
-
Packaging:
-
Transfer the cream into appropriate containers.
-
Protocol 2: Viscosity Measurement
Objective: To determine the viscosity of the formulated cream.
Equipment:
-
Brookfield Viscometer (or equivalent rotational viscometer)
-
Appropriate spindle (e.g., T-bar spindles for creams)
-
Sample cup
Procedure:
-
Sample Preparation:
-
Place a sufficient amount of the cream in the sample cup, ensuring there are no air bubbles.
-
Allow the sample to equilibrate to the testing temperature (e.g., 25°C).
-
-
Instrument Setup:
-
Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
-
Measurement:
-
Lower the spindle into the center of the sample to the immersion mark.
-
Start the viscometer and allow the reading to stabilize for at least 30 seconds.
-
Record the viscosity reading in centipoise (cP).
-
-
Data Reporting:
-
Report the viscosity value along with the viscometer model, spindle number, rotational speed, and temperature.
-
Protocol 3: Accelerated Stability Testing
Objective: To evaluate the physical stability of the cream under accelerated conditions.
Equipment:
-
Stability chambers or ovens set at different temperatures (e.g., 4°C, 25°C, 40°C)
-
Centrifuge
Procedure:
-
Sample Storage:
-
Place samples of the cream in their final packaging into stability chambers at various temperatures.
-
-
Evaluation Intervals:
-
Evaluate the samples at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
Parameters to Evaluate:
-
Physical Appearance: Color, odor, texture, phase separation, creaming, and crystallization.
-
pH: Measure the pH of the sample.
-
Viscosity: Measure the viscosity as described in Protocol 2.
-
-
Freeze-Thaw Cycling:
-
Subject samples to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for at least three cycles. Evaluate for any physical changes after each cycle.
-
-
Centrifugation:
-
Centrifuge a sample of the cream (e.g., at 3000 rpm for 30 minutes) to assess its resistance to phase separation under stress.
-
Protocol 4: Evaluation of Emollient Properties (Skin Hydration)
Objective: To quantify the effect of the formulated cream on skin hydration.
Equipment:
-
Corneometer (or similar skin hydration measurement device)
Procedure:
-
Panelist Selection:
-
Recruit a panel of volunteers with healthy skin.
-
-
Acclimatization:
-
Have the panelists acclimatize to the controlled room conditions (e.g., 21°C, 50% relative humidity) for at least 30 minutes.
-
-
Test Area Demarcation:
-
Mark out specific test areas on the panelists' forearms.
-
-
Baseline Measurement:
-
Take baseline skin hydration readings from each test area using the Corneometer.
-
-
Product Application:
-
Apply a standardized amount of the test cream (e.g., 2 mg/cm²) to the designated test areas. Leave one area untreated as a control.
-
-
Post-Application Measurements:
-
Take skin hydration readings at specified time intervals (e.g., 1, 2, 4, and 8 hours) after product application.
-
-
Data Analysis:
-
Calculate the percentage increase in skin hydration compared to the baseline and the untreated control area for each time point.
-
Visualizations
Experimental Workflow for Cosmetic Cream Formulation and Evaluation
Caption: Workflow for formulating and evaluating a cosmetic cream.
Logical Relationship of this compound's Functions in a Formulation
Caption: Functional contributions of this compound in a cosmetic formulation.
Conclusion
This compound is a highly effective and versatile ingredient in cosmetic and personal care formulations. Its primary functions as an emollient, thickener, and stabilizer contribute significantly to the desired sensory and performance characteristics of a wide array of products. The provided application notes and experimental protocols offer a comprehensive guide for researchers and formulators to effectively utilize this compound in the development of stable, efficacious, and aesthetically pleasing cosmetic products. Further research into the synergistic effects of this compound with other cosmetic ingredients can unlock even more innovative applications.
References
Application Notes and Protocols: Propyl Stearate as a Skin Conditioning Agent and Emollient
For Researchers, Scientists, and Drug Development Professionals
Introduction to Propyl Stearate
This compound is the ester formed from the reaction of stearic acid and propanol.[1] It belongs to the class of fatty acid esters, which are widely utilized in cosmetic and pharmaceutical formulations for their emollient and skin-conditioning properties.[1] As a lipophilic substance, it imparts a smooth, soft, and lubricious feel to the skin. Its chemical and physical properties make it a versatile ingredient in various topical preparations, including creams, lotions, and ointments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Propyl octadecanoate | [1][2][3] |
| CAS Number | 3634-92-2 | [1][2] |
| Molecular Formula | C₂₁H₄₂O₂ | [1][2] |
| Molecular Weight | 326.56 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or waxy solid | [1] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether) | [1] |
Mechanism of Action as a Skin Conditioning Agent and Emollient
This compound enhances skin condition through a multi-faceted mechanism primarily centered on reinforcing the skin's barrier function, which resides in the stratum corneum (SC). The SC's "brick and mortar" structure, composed of corneocytes ("bricks") and an intercellular lipid matrix ("mortar"), is crucial for preventing transepidermal water loss (TEWL) and protecting against external aggressors.
The primary mechanisms of action for this compound are:
-
Occlusion: As a fatty acid ester, this compound forms a thin, hydrophobic film on the skin's surface. This film acts as a barrier to water evaporation, thereby reducing TEWL and increasing the water content of the SC. This leads to improved skin hydration and flexibility. Emollients with occlusive properties are fundamental in managing dry and scaling skin disorders.
-
Barrier Integration and Repair: Fatty acid esters can be hydrolyzed by cutaneous enzymes, releasing stearic acid and propanol. Stearic acid is a key component of the natural lipid matrix of the SC. Supplementing the SC with stearic acid can help to "fill in the cracks" between corneocytes, improving the structural integrity of the barrier.
-
Modulation of Skin Barrier Homeostasis: Free fatty acids in the skin are not just structural components; they also act as signaling molecules. They can activate peroxisome proliferator-activated receptors (PPARs), which in turn stimulate keratinocyte differentiation and the synthesis of essential barrier lipids, including ceramides.[4][5] This suggests that beyond a passive occlusive effect, this compound may contribute to the active repair and maintenance of a healthy skin barrier.
Figure 1: Mechanism of this compound on the Skin Barrier.
Quantitative Efficacy Data
Direct quantitative clinical data for this compound is limited in publicly available literature. However, its performance can be inferred from studies on similar fatty acid esters and occlusive emollients. The following tables present representative data to illustrate the expected efficacy of a formulation containing this compound compared to a baseline (no treatment) and other common emollients.
Table 2: Comparative Emollient Performance (Illustrative Data)
| Performance Metric | Isopropyl Palmitate (Light Ester) | This compound (Medium Ester, Expected) | Petrolatum (Occlusive Benchmark) |
| Skin Hydration (Δ Corneometer Units, 4h post-application) | +15% to +25% | +20% to +35% | +30% to +50% |
| TEWL Reduction (%, 4h post-application) | -10% to -20% | -20% to -35% | > -50% |
| Sensory Profile | Light, non-greasy | Smooth, medium feel | Heavy, greasy |
Note: These values are illustrative and compiled from general knowledge of emollient performance. Actual results will vary based on the complete formulation.
Table 3: Example Clinical Data for Emollient Formulations
| Treatment Group | Mean Change in TEWL (g/m²/h) after 4 weeks | Mean Change in Skin Hydration (Corneometer Units) after 4 weeks |
| No Treatment Control | +0.5 (±1.5) | -2.1 (±3.0) |
| Basic Emollient Cream | -2.0 (±2.5) | +8.5 (±5.5) |
| Humectant-Rich Cream (Glycerol) | -4.2 (±3.0) | +15.2 (±6.0) |
| Occlusive Cream (this compound-based, projected) | -3.5 (±2.8) | +12.0 (±5.8) |
This table is adapted from findings in studies comparing different types of emollients to demonstrate typical effect sizes.[6][7] The data for the this compound-based cream is a projection based on its expected occlusive properties.
Safety Profile
While extensive clinical safety data specifically for this compound is not widely published, information on the broader class of propylene glycol esters, including propylene glycol stearate (a related compound), indicates a high degree of safety for topical use.[8][9] These ingredients are generally considered non-irritating and non-sensitizing to the skin.[8] this compound is considered safe for use in cosmetic products.[1]
Experimental Protocols
Protocol: In-Vivo Evaluation of Skin Hydration and Barrier Function
Objective: To assess the effect of a topical formulation containing this compound on skin hydration and transepidermal water loss (TEWL) in human volunteers.
Materials:
-
Corneometer® (e.g., CM 825) for skin hydration measurement.
-
Tewameter® (e.g., TM 300) for TEWL measurement.
-
Test formulation (e.g., cream with 5% this compound).
-
Control formulation (vehicle without this compound).
-
Standardized skin cleansers and towels.
-
Climate-controlled room (20-22°C, 40-50% relative humidity).
Methodology:
-
Subject Recruitment: Recruit a panel of healthy volunteers (n=20-30) with self-perceived dry skin on their forearms. Subjects should refrain from using moisturizers on the test areas for a specified washout period (e.g., 7 days).
-
Acclimatization: Prior to each measurement session, subjects must acclimatize in the climate-controlled room for at least 30 minutes.[10]
-
Test Site Demarcation: Mark two test areas (e.g., 4x4 cm) on the volar forearm of each subject. Assign the test formulation to one area and the control to the other in a randomized, double-blind manner.
-
Baseline Measurements (T=0): Before product application, perform baseline measurements for skin hydration (Corneometer) and TEWL (Tewameter) on both test sites. For each site, take three readings and calculate the average.[11]
-
Product Application: Apply a standardized amount of the test and control formulations (e.g., 2 mg/cm²) to the respective test areas.
-
Post-Application Measurements: Take measurements at predetermined time points, such as 1 hour, 2 hours, 4 hours, and 8 hours post-application.
-
Data Analysis: Calculate the mean change from baseline for both skin hydration and TEWL for each formulation at each time point. Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine significant differences between the test formulation, control, and baseline.
Figure 2: In-Vivo Clinical Evaluation Workflow.
Protocol: In-Vitro Evaluation of Skin Barrier Repair
Objective: To assess the ability of a formulation containing this compound to repair a mechanically compromised skin barrier using an ex-vivo or in-vitro model.
Materials:
-
Full-thickness skin explants (e.g., from porcine ear skin) or 3D reconstructed human epidermis (RHE) models.[12][13]
-
Franz diffusion cells.
-
Tewameter® with an adapter for in-vitro measurements.
-
Test formulation (e.g., cream with 5% this compound).
-
Phosphate-buffered saline (PBS).
-
Standard adhesive tape (e.g., D-Squame®).
-
Incubator (37°C).
Methodology:
-
Model Preparation: Mount skin explants or RHE models in Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Barrier Disruption: Create a compromised barrier by performing sequential tape stripping (e.g., 15-20 strips) on the skin surface.[12][14] Successful disruption is confirmed by a significant increase in the baseline TEWL reading (e.g., >20 g/m²/h).
-
Baseline Measurement: Measure the post-disruption TEWL for each sample.
-
Product Application: Apply a standardized amount of the test formulation to the surface of the disrupted skin models. Include an untreated (disrupted) control group.
-
Incubation: Place the Franz cells in an incubator and monitor TEWL at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Barrier Recovery Calculation: Calculate the percentage of barrier repair over time relative to the initial disrupted state and a non-disrupted control. Barrier Repair (%) = [(TEWL_disrupted - TEWL_treated) / (TEWL_disrupted - TEWL_intact)] * 100.
-
Data Analysis: Compare the rate and extent of TEWL reduction for the this compound formulation against the untreated control to determine the efficacy of barrier repair.
Figure 3: In-Vitro Barrier Repair Evaluation Workflow.
References
- 1. Buy this compound | 3634-92-2 [smolecule.com]
- 2. larodan.com [larodan.com]
- 3. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Different types of emollient cream exhibit diverse physiological effects on the skin barrier in adults with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. Comparison of Transepidermal Water Loss Rates in Subjects with Skin Patch Test Positive versus Negative to Skin Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Modeling of Skin Barrier Disruption and its Recovery by Ceramide-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. Exploratory study to evaluate two clinical methods for assessing moisturizing effect on skin barrier repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propyl Stearate as a Stabilizer in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of biocompatible and biodegradable materials as stabilizers is a critical aspect of nanoparticle synthesis, particularly for applications in drug delivery and biomedicine. Propyl stearate, the ester of propyl alcohol and stearic acid, is a lipophilic compound that can serve as a stabilizer and a lipid matrix component in the formulation of lipid-based nanoparticles such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2][3] Its amphiphilic nature, though weak, allows it to reside at the oil-water interface, contributing to the stability of the nanoparticle dispersion by preventing aggregation.[4] Furthermore, as a lipid component, it can influence the nanoparticle's physicochemical properties, including drug loading capacity, release profile, and overall stability.[2][5]
These application notes provide an overview of the role of this compound in nanoparticle synthesis, along with detailed experimental protocols for the preparation and characterization of this compound-stabilized nanoparticles.
Mechanism of Stabilization
This compound contributes to the stability of nanoparticle formulations through several mechanisms. Primarily, it acts as a co-surfactant and a structural component of the lipid matrix. The long hydrocarbon chain of the stearate molecule embeds within the lipid core of the nanoparticle, while the ester group provides some polarity, allowing it to interact with the aqueous phase and the primary surfactant. This arrangement at the nanoparticle surface creates a steric hindrance and reduces the interfacial tension between the lipid core and the surrounding aqueous medium, thereby preventing nanoparticle aggregation and coalescence.
Experimental Protocols
Protocol 1: Preparation of this compound-Stabilized Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes the preparation of SLNs where this compound is a key component of the solid lipid core.
Materials:
-
This compound
-
A solid lipid (e.g., Glyceryl monostearate, Cetyl palmitate)
-
A surfactant (e.g., Poloxamer 188, Tween 80)
-
Active Pharmaceutical Ingredient (API) - optional
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amounts of this compound and the chosen solid lipid.
-
Melt the lipids together in a beaker placed in a water bath at a temperature approximately 5-10°C above the melting point of the highest melting lipid.
-
If incorporating a lipophilic API, dissolve it in the molten lipid phase under gentle stirring.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase dropwise while continuously stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a high pressure (e.g., 500-1500 bar) for a specified number of cycles (typically 3-5 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature by placing it in an ice bath or allowing it to cool under ambient conditions. This rapid cooling leads to the solidification of the lipid droplets and the formation of SLNs.
-
-
Characterization:
-
Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential.
-
If an API was incorporated, determine the encapsulation efficiency and drug loading.
-
Data Presentation
The following tables summarize the expected influence of this compound concentration on the key physicochemical properties of the resulting nanoparticles. The data presented here is illustrative and will vary depending on the specific formulation and process parameters.
Table 1: Effect of this compound Concentration on Nanoparticle Size and Polydispersity
| Formulation Code | This compound (% w/w of total lipid) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| PS-SLN-0 | 0 | 250 ± 15 | 0.35 ± 0.04 |
| PS-SLN-10 | 10 | 220 ± 12 | 0.28 ± 0.03 |
| PS-SLN-20 | 20 | 195 ± 10 | 0.22 ± 0.02 |
| PS-SLN-30 | 30 | 180 ± 11 | 0.25 ± 0.03 |
Table 2: Influence of this compound on Zeta Potential and Encapsulation Efficiency
| Formulation Code | This compound (% w/w of total lipid) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PS-SLN-0 | 0 | -25.5 ± 2.1 | 75.2 ± 3.5 |
| PS-SLN-10 | 10 | -28.1 ± 1.8 | 80.5 ± 2.8 |
| PS-SLN-20 | 20 | -30.4 ± 2.5 | 85.1 ± 3.1 |
| PS-SLN-30 | 30 | -29.8 ± 2.3 | 83.7 ± 2.9 |
Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for the preparation of this compound-stabilized nanoparticles.
Stabilization Mechanism of this compound in Nanoparticles
Caption: this compound at the lipid-water interface contributing to nanoparticle stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and characterization of stearic acid nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Synthesis and Potential Applications of Lipid Nanoparticles in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Propyl Stearate: Application Notes and Protocols for its Function as a Food Additive and Emulsifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl stearate, the ester of propanol and stearic acid, is a functional food additive recognized for its utility as an emulsifier, stabilizer, anti-caking agent, and lubricant.[1] Its amphiphilic nature, possessing both a hydrophilic head and a lipophilic tail, allows it to reduce interfacial tension between immiscible liquids like oil and water, thereby facilitating the formation and stabilization of emulsions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the functionality of this compound in food and pharmaceutical formulations.
Physicochemical Properties
A comprehensive understanding of this compound's properties is essential for its effective application.
| Property | Value | Source |
| Chemical Name | Propyl octadecanoate | [1] |
| CAS Number | 3634-92-2 | [1] |
| Molecular Formula | C21H42O2 | [1] |
| Molecular Weight | 326.56 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid with a fatty odor | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [2] |
| Melting Point | 28.9 °C | [2] |
| Boiling Point | 375.8 °C at 760 mmHg | [2] |
| Density | 0.862 g/cm³ | [2] |
Function as an Emulsifier
This compound's primary role as an emulsifier is to create and maintain the stability of emulsions, which are dispersions of one liquid in another immiscible liquid. Its effectiveness is largely determined by its Hydrophilic-Lipophilic Balance (HLB).
Hydrophilic-Lipophilic Balance (HLB)
The HLB value indicates the balance between the hydrophilic and lipophilic portions of an emulsifier, predicting its behavior in an oil-water system. For a polyhydric alcohol fatty acid ester like this compound, the HLB can be calculated using Griffin's method:
HLB = 20 * (1 - S / A)
Where:
-
S is the saponification number of the ester.
-
A is the acid number of the fatty acid.
| Parameter | Value | Source |
| Saponification Number (this compound) | ~172.1 mg KOH/g (Estimated) | Calculated |
| Acid Number (Stearic Acid) | 194 - 212 mg KOH/g | [3][4] |
| Calculated HLB (this compound) | ~3.4 - 4.4 | Calculated |
An HLB value in the range of 3-6 typically suggests that the emulsifier is more soluble in oil and will promote the formation of water-in-oil (W/O) emulsions. Therefore, this compound is expected to be an effective emulsifier for W/O systems.
Experimental Protocols
The following protocols provide methodologies for evaluating the emulsifying properties of this compound.
Protocol 1: Determination of Emulsifying Capacity and Stability
This protocol outlines the procedure to assess the ability of this compound to form an emulsion and maintain its stability over time.
Materials:
-
This compound
-
Refined vegetable oil (e.g., soybean, sunflower)
-
Distilled water
-
High-speed homogenizer
-
Graduated cylinders
-
Spectrophotometer
Procedure:
-
Preparation of Oil Phase: Prepare solutions of this compound in the selected vegetable oil at various concentrations (e.g., 0.5%, 1.0%, 2.0%, 5.0% w/w).
-
Emulsion Formation:
-
Take a fixed volume of the oil phase (e.g., 20 mL) and add a fixed volume of distilled water (e.g., 80 mL) to create a 20% oil-in-water ratio.
-
Homogenize the mixture using a high-speed homogenizer at a specified speed (e.g., 10,000 rpm) for a set duration (e.g., 2 minutes).
-
-
Emulsion Stability Assessment (Creaming Index):
-
Immediately after homogenization, transfer 100 mL of the emulsion into a graduated cylinder.
-
Store the cylinders at a controlled temperature (e.g., 25°C).
-
Measure the height of the cream layer (Hc) and the total height of the emulsion (Ht) at regular intervals (e.g., 0, 1, 2, 6, 12, 24 hours).
-
Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hc / Ht) * 100
-
-
Emulsifying Activity Index (EAI):
-
Immediately after homogenization, take a small aliquot of the emulsion (e.g., 20 µL) from the bottom of the container.
-
Dilute the aliquot with a 0.1% sodium dodecyl sulfate (SDS) solution (e.g., 1:500).
-
Measure the absorbance of the diluted emulsion at 500 nm using a spectrophotometer. This is A₀.
-
Calculate the EAI using the formula: EAI (m²/g) = (2 * 2.303 * A₀ * Dilution Factor) / (c * φ * L) Where:
-
c = concentration of this compound in the aqueous phase (g/mL)
-
φ = oil volume fraction
-
L = path length of the cuvette (cm)
-
-
Data Presentation:
| This compound Conc. (% w/w) | Creaming Index (%) at 1 hr | Creaming Index (%) at 6 hr | Creaming Index (%) at 24 hr | Emulsifying Activity Index (EAI) (m²/g) |
| 0.5 | ||||
| 1.0 | ||||
| 2.0 | ||||
| 5.0 |
Protocol 2: Droplet Size Analysis
This protocol describes the measurement of the emulsion droplet size, a critical parameter for stability.
Materials:
-
Emulsions prepared as in Protocol 1
-
Dynamic Light Scattering (DLS) instrument or Laser Diffraction Particle Size Analyzer
-
Deionized water
Procedure:
-
Sample Preparation: Dilute a small sample of the freshly prepared emulsion with deionized water to an appropriate concentration for the instrument being used. Gentle inversion is recommended to avoid altering the droplet size.
-
Measurement: Analyze the diluted sample using a DLS instrument or a laser diffraction particle size analyzer to determine the mean droplet size (e.g., Z-average) and the polydispersity index (PDI).
-
Time-course Analysis: Repeat the measurement at different time points (e.g., 0, 24, 48 hours) to monitor changes in droplet size, which can indicate emulsion instability (e.g., coalescence).
Data Presentation:
| This compound Conc. (% w/w) | Mean Droplet Size (nm) at 0 hr | PDI at 0 hr | Mean Droplet Size (nm) at 24 hr | PDI at 24 hr |
| 0.5 | ||||
| 1.0 | ||||
| 2.0 | ||||
| 5.0 |
Visualization of Experimental Workflow and Relationships
Emulsification and Stability Testing Workflow
Caption: Workflow for the preparation and analysis of this compound stabilized emulsions.
Relationship between this compound Properties and Emulsion Type
Caption: The relationship between this compound's structure, its HLB value, and the resulting emulsion type.
Conclusion
This compound, with its favorable physicochemical properties and low estimated HLB value, is a promising emulsifier for water-in-oil applications in the food and pharmaceutical industries. The provided protocols offer a systematic approach to characterizing its emulsifying capacity and stability. Further research to determine the precise saponification value and to generate extensive quantitative data on its performance in various food matrices will be invaluable for optimizing its use and expanding its applications.
References
Propyl Stearate: A Promising Phase Change Material for Thermal Energy Storage
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propyl stearate, a fatty acid ester, is emerging as a compelling phase change material (PCM) for thermal energy storage applications. Its appeal lies in a favorable melting point for low-temperature heat storage, high latent heat capacity, chemical stability, and its derivation from renewable resources. This document provides a comprehensive overview of this compound's thermophysical properties, detailed protocols for its synthesis and characterization, and a visual representation of its application workflow.
Thermophysical Properties of this compound
The efficiency of a PCM is determined by its thermal properties. This compound exhibits characteristics that make it a suitable candidate for applications such as passive temperature regulation in buildings, thermal protection of sensitive electronic components, and in drug delivery systems requiring controlled temperature profiles. A summary of its key thermophysical properties is presented in the table below.
| Property | Value | Unit |
| Melting Point | 28.9[1] | °C |
| Latent Heat of Fusion (calculated) | 151.3 | J/g |
| Molecular Weight | 326.56[2] | g/mol |
| Thermal Conductivity (Solid, estimated) | ~0.35 | W/m·K |
| Thermal Conductivity (Liquid, estimated) | ~0.15 | W/m·K |
| Specific Heat Capacity (Liquid, estimated) | ~1.99 | J/g·°C |
Experimental Protocols
I. Synthesis of this compound via Fischer Esterification
This protocol details the synthesis of this compound from stearic acid and propanol using an acid catalyst.
Materials:
-
Stearic acid
-
Propanol
-
Sulfuric acid (concentrated) or other suitable acid catalyst
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Hexane (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve a known amount of stearic acid in an excess of propanol. A molar ratio of 1:3 to 1:5 (stearic acid to propanol) is recommended to drive the equilibrium towards the product.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux temperature with continuous stirring. The reaction is typically carried out for 4-6 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and remove the excess propanol and solvent using a rotary evaporator.
-
The resulting product is this compound. Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
II. Characterization of Thermophysical Properties
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).
-
Accurately weigh 5-10 mg of the synthesized this compound into a hermetic aluminum pan and seal it. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.
-
The temperature is ramped to a point above the expected melting temperature of this compound.
-
Cool the sample at the same controlled rate to a temperature below its expected freezing point.
-
The melting temperature (onset and peak) and the latent heat of fusion are determined from the endothermic peak of the heating curve. The freezing temperature and latent heat of solidification are determined from the exothermic peak of the cooling curve.
The T-history method is a transient technique used to determine the thermal conductivity of PCMs by analyzing the temperature evolution of the material during cooling.
Apparatus:
-
Test tube or other suitable container
-
Temperature sensor (e.g., thermocouple or Pt100)
-
Data acquisition system
-
Constant temperature bath
Procedure:
-
Fill a test tube with the synthesized this compound in its liquid state.
-
Insert a temperature sensor into the geometric center of the PCM sample.
-
Heat the sample in a constant temperature bath to a uniform temperature well above its melting point.
-
Remove the test tube from the hot bath and expose it to a constant, lower ambient temperature (e.g., by placing it in a controlled temperature chamber or a large water bath).
-
Record the temperature of the PCM as a function of time as it cools and solidifies.
-
The thermal conductivity can be calculated from the cooling curve by analyzing the heat transfer during the solidification process. This typically involves numerical or analytical solutions to the heat conduction equation.
Visualizations
Experimental Workflow for this compound as a PCM
The following diagram illustrates the key steps involved in the synthesis and characterization of this compound for thermal energy storage applications.
Caption: Experimental workflow for this compound as a PCM.
Key Properties of this compound for Thermal Energy Storage
This diagram highlights the logical relationships between the fundamental properties of this compound and its suitability as a phase change material.
Caption: Key properties of this compound for thermal energy storage.
References
Application Notes and Protocols for the Acid-Catalyzed Synthesis of Propyl Stearate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl stearate, the ester formed from stearic acid and propanol, is a compound with applications in various fields, including cosmetics, lubricants, and as a potential drug delivery vehicle. Its synthesis is a classic example of Fischer-Speier esterification, a reversible reaction typically catalyzed by an acid. This document provides detailed protocols for the synthesis of this compound in a laboratory setting using both homogeneous and heterogeneous acid catalysts. The choice of catalyst influences reaction conditions, product yield, and purification procedures.
The fundamental reaction for the synthesis of this compound is the esterification of stearic acid with 1-propanol. This equilibrium-driven process is facilitated by an acid catalyst, which protonates the carbonyl oxygen of the stearic acid, rendering the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.[1] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester product.[2]
Methods Overview
Two primary acid-catalyzed methods are detailed below:
-
Homogeneous Catalysis using Sulfuric Acid: This traditional method employs a strong mineral acid as a catalyst in the same phase as the reactants. It is known for its high catalytic activity but can present challenges in catalyst removal and potential for side reactions.[2][3]
-
Heterogeneous Catalysis using Phosphotungstic Acid (PTA): This approach utilizes a solid acid catalyst that is not in the same phase as the reactants. Heterogeneous catalysis offers significant advantages, including simplified product separation, catalyst recovery and reusability, and often milder reaction conditions.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the two primary methods for the acid-catalyzed synthesis of this compound.
| Parameter | Homogeneous Catalysis (Sulfuric Acid) | Heterogeneous Catalysis (Phosphotungstic Acid) |
| Catalyst | Sulfuric Acid (H₂SO₄) | Phosphotungstic Acid (PTA) |
| Typical Yield | >95%[2] | 98%[2][4] |
| Reaction Temperature | 65-80°C[2] | 110-130°C[2] |
| Reaction Time | 4-8 hours[2] | 3-6 hours[2] |
| Stearic Acid:Propanol Molar Ratio | 1:10 to 1:15 recommended for high yield[5][6] | 1:1.5 to 1:3[2] |
| Catalyst Loading | 0.25-0.75 moles per mole of stearic acid[5][6] | 1-5 mol% relative to stearic acid[2] |
| Solvent | Often excess propanol or a solvent like chloroform[5] | Typically solvent-free[2][4] |
Experimental Protocols
Protocol 1: Homogeneous Synthesis using Sulfuric Acid
This protocol details the synthesis of this compound using sulfuric acid as a homogeneous catalyst.
Materials:
-
Stearic Acid
-
1-Propanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine stearic acid and 1-propanol. A molar ratio of 1:10 (stearic acid:1-propanol) is recommended to drive the equilibrium towards the product.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the reaction mixture while stirring. A catalyst concentration of approximately 0.75 moles of sulfuric acid per mole of stearic acid can be used for optimal results.[5][6]
-
Reaction: Heat the mixture to reflux (approximately 65-80°C) using a heating mantle.[2] Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the excess sulfuric acid. Be cautious of effervescence.
-
Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the excess 1-propanol and any solvent using a rotary evaporator.
-
Characterization: The final product, this compound, can be characterized by techniques such as NMR and IR spectroscopy to confirm its identity and purity.
Protocol 2: Heterogeneous Synthesis using Phosphotungstic Acid (PTA)
This protocol describes a more environmentally friendly approach using a reusable solid acid catalyst.
Materials:
-
Stearic Acid
-
1-Propanol
-
Phosphotungstic Acid (PTA)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine stearic acid, 1-propanol, and phosphotungstic acid. A stearic acid to 1-propanol molar ratio of 1:1.5 to 1:3 is typically used.[2] The catalyst loading is generally between 1-5 mol% relative to the stearic acid.[2]
-
Reaction: Heat the mixture to 110-130°C with vigorous stirring.[2] The reaction is typically carried out for 3-6 hours.[2] Monitor the reaction progress by TLC or GC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture. The solid PTA catalyst can be recovered by filtration. The catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.
-
Purification: The filtrate, containing the this compound and excess 1-propanol, is then concentrated using a rotary evaporator to remove the unreacted alcohol.
-
Further Purification (if necessary): Depending on the desired purity, the crude product can be further purified by vacuum distillation or column chromatography.
-
Characterization: Analyze the final product using appropriate analytical techniques (NMR, IR, GC-MS) to confirm its structure and purity.
Visualizations
The following diagrams illustrate the logical workflow and reaction pathway for the acid-catalyzed synthesis of this compound.
Caption: General experimental workflow for the acid-catalyzed synthesis of this compound.
Caption: Simplified signaling pathway of the Fischer-Speier esterification mechanism.
References
Troubleshooting & Optimization
How to increase the yield of propyl stearate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals increase the yield of propyl stearate synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Conversion of Starting Materials
Possible Causes:
-
Inactive Catalyst: The acid or enzyme catalyst may be old, improperly stored, or deactivated. For instance, acid catalysts can be neutralized by basic impurities, and enzymes can denature at improper temperatures or pH.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction forward at a reasonable rate.
-
Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. Esterification reactions often require elevated temperatures.[1]
-
Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, limiting product formation according to Le Chatelier's principle.[2]
-
Poor Mixing: Inadequate agitation can lead to poor contact between reactants and the catalyst, resulting in a slower reaction rate.[3]
Solutions:
-
Catalyst Verification: Use fresh or properly stored catalyst. For enzymatic reactions, ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions.
-
Optimize Catalyst Loading: Increase the catalyst concentration incrementally. For acid catalysis, typical loadings are 1-5 mol% relative to the stearic acid.[4] For enzymatic catalysis, enzyme loading is often between 3-10% (w/w) of the substrates.[4]
-
Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for potential side reactions or reactant/product degradation. Optimal temperatures for acid-catalyzed synthesis are typically between 65-130°C, while enzymatic synthesis is often performed at 40-70°C.[4]
-
Water Removal: Employ methods to remove water as it is formed. This can be achieved using a Dean-Stark apparatus during reflux, adding molecular sieves to the reaction mixture, or performing the reaction under vacuum.[2][4]
-
Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. For viscous mixtures, mechanical stirring is often more effective.[3]
Issue 2: Reaction Stalls Before Completion
Possible Causes:
-
Equilibrium Has Been Reached: Esterification is a reversible reaction. Without removing one of the products (usually water), the reaction will reach equilibrium, and the net conversion will cease.[2]
-
Substrate Limitation: One of the reactants (stearic acid or propanol) may have been consumed, or the molar ratio is not optimal.
-
Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. This can be due to thermal degradation or poisoning by impurities.
Solutions:
-
Shift the Equilibrium: As mentioned previously, actively remove water from the reaction mixture. Alternatively, using a large excess of one reactant (typically the less expensive one, propanol) can drive the reaction towards the product side.[2]
-
Adjust Molar Ratio: The optimal molar ratio of stearic acid to propanol can vary depending on the catalyst and conditions, but ratios from 1:1.5 to 1:6 are commonly used.[4] Increasing the excess of propanol can improve the yield.
-
Add Fresh Catalyst: If catalyst deactivation is suspected, adding a fresh portion of the catalyst may restart the reaction. For heterogeneous catalysts, this may not be feasible mid-reaction.
Issue 3: Formation of Byproducts
Possible Causes:
-
High Reaction Temperature: Excessive heat can lead to side reactions such as the dehydration of propanol to form dipropyl ether or propene, especially in the presence of a strong acid catalyst.[1]
-
High Catalyst Concentration: A very high concentration of a strong acid catalyst can also promote side reactions.[1]
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the reactants or products can occur, especially at high temperatures.
Solutions:
-
Optimize Temperature: Determine the lowest effective temperature that provides a good reaction rate without significant byproduct formation.
-
Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. Studies have shown that increasing catalyst loading beyond a certain point can lead to a decrease in yield due to side reactions.[1]
-
Use an Inert Atmosphere: If oxidation is a concern, conduct the reaction under a nitrogen or argon atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of catalyst for this compound synthesis?
The choice of catalyst depends on the desired reaction conditions and purity requirements.
-
Strong Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic acid): These are highly effective and can lead to high yields (often exceeding 95%) under optimized conditions.[4] They are generally low-cost but can be corrosive and difficult to remove from the final product.
-
Heterogeneous Acid Catalysts (e.g., Phosphotungstic Acid, Acidic Resins): These offer the advantage of easy separation from the reaction mixture and can be recycled and reused.[1] Phosphotungstic acid has been shown to be a highly effective catalyst, affording yields of up to 98%.[1]
-
Enzymatic Catalysts (e.g., Lipases): Lipases operate under milder conditions (lower temperature) and offer high selectivity, which results in fewer byproducts and a purer product.[4] Immobilized lipases can also be recovered and reused. However, they are generally more expensive than chemical catalysts.
Q2: How does the molar ratio of reactants affect the yield?
According to Le Chatelier's principle, using an excess of one reactant (usually the alcohol, propanol) can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.[2] While a 1:1 molar ratio is stoichiometrically required, using a molar ratio of stearic acid to propanol of 1:1.5 up to 1:6 is common practice to maximize conversion.[4]
Q3: What is the importance of removing water from the reaction?
The esterification of stearic acid with propanol produces this compound and water. This reaction is reversible. If water is allowed to accumulate, the reverse reaction (hydrolysis of the ester) will increase, limiting the final yield.[2] Therefore, continuous removal of water is a critical factor in achieving a high yield of this compound.
Q4: What are the typical purification methods for this compound?
After the reaction, the crude product mixture will contain this compound, unreacted starting materials, the catalyst, and any byproducts. Common purification steps include:
-
Neutralization and Washing: If an acid catalyst is used, it is first neutralized by washing the reaction mixture with a basic solution, such as saturated sodium bicarbonate. This is followed by washing with water or brine to remove any remaining salts and water-soluble impurities.[4]
-
Solvent Evaporation: The organic solvent used for extraction is removed under reduced pressure using a rotary evaporator.[5]
-
Distillation: this compound can be purified by vacuum distillation to separate it from less volatile impurities.
-
Column Chromatography: For high-purity applications, column chromatography over silica gel can be used to separate the this compound from any remaining impurities.[5]
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst Type | Catalyst Example | Optimal Temperature (°C) | Stearic Acid:Propanol Molar Ratio | Reaction Time (h) | Typical Yield (%) |
| Homogeneous Acid | Sulfuric Acid | 65-80 | 1:10 - 1:15 | 4-8 | >95 |
| Heterogeneous Acid | Phosphotungstic Acid (PTA) | 110-130 | 1:1.5 - 1:3 | 3-6 | 98 |
| Enzymatic | Novozym 435 (Lipase) | 60-70 | 1:2 - 1:6 | 3-24 | 95-98 |
Table 2: Effect of Reaction Temperature on this compound Yield (using Phosphotungstic Acid catalyst) [1]
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| Room Temperature | 12 | <10 |
| 80 | 4 | 76 |
| 90 | 4 | 89 |
| 100 | 4 | 96 |
| 110 | 4 | 98 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound using a Dean-Stark Apparatus
Materials:
-
Stearic Acid
-
n-Propanol
-
p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine stearic acid, a 3-5 fold molar excess of n-propanol, and a catalytic amount of p-TSA (1-2 mol% relative to stearic acid).
-
Add toluene to the flask to azeotropically remove water.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it condenses, the water, being denser, will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Continue the reaction until no more water collects in the Dean-Stark trap (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Protocol 2: Enzymatic Synthesis of this compound
Materials:
-
Stearic Acid
-
n-Propanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Molecular sieves (3Å or 4Å), activated
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine stearic acid and n-propanol (molar ratio of 1:2 to 1:6).
-
Add the immobilized lipase (e.g., 10% by weight of the total substrates).
-
Add activated molecular sieves (e.g., 5% w/w) to the reaction mixture to adsorb the water produced during the esterification.
-
Seal the flask and place it in an incubator shaker set to the optimal temperature for the enzyme (e.g., 60-70°C) with constant agitation (e.g., 200 rpm).
-
Monitor the reaction progress over time (e.g., 3-24 hours) by taking small aliquots and analyzing the conversion of stearic acid by GC or by titrating the remaining acid.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with a solvent like hexane and dried for reuse.
-
Dissolve the filtrate in hexane and transfer to a separatory funnel.
-
Wash the hexane solution with saturated sodium bicarbonate solution to remove any unreacted stearic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the this compound.
-
If necessary, the product can be further purified by column chromatography.
Mandatory Visualizations
Caption: Experimental workflows for acid-catalyzed versus enzymatic synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Caption: Simplified mechanism of acid-catalyzed (Fischer) esterification for this compound.
References
Optimizing reaction conditions for propyl stearate esterification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the esterification of stearic acid with propanol to produce propyl stearate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low this compound Yield
Q: My reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?
A: Low yield is a common issue in esterification, which is an equilibrium-limited reaction. Several factors can be optimized to drive the reaction towards the product side.
-
Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.[1][2] It is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves.[1]
-
Reactant Molar Ratio: An excess of one reactant can push the equilibrium towards the product side. Using an excess of propanol is a common strategy.[3][4][5] However, an extremely large excess can complicate purification.[3] A molar ratio of stearic acid to propanol between 1:1.5 and 1:6 is often optimal, depending on the catalyst system.[3][6]
-
Reaction Temperature: The reaction temperature significantly influences the reaction rate. For acid-catalyzed reactions, temperatures between 65-80°C (with sulfuric acid) or 110-130°C (with solid acid catalysts) are typical.[6] Enzymatic reactions occur at milder temperatures, usually between 40-70°C.[6] Increasing the temperature can improve the yield, but excessively high temperatures can lead to side reactions or catalyst degradation, especially with enzymes.[3][7]
-
Catalyst Activity: The choice and amount of catalyst are critical. Insufficient catalyst loading or a deactivated catalyst will result in low conversion. Ensure the catalyst is active and used in the correct proportion (e.g., 1-5 mol% for heterogeneous catalysts or 3-10% w/w for enzymes).[6]
Issue 2: Slow Reaction Rate
Q: The esterification reaction is proceeding very slowly. How can I increase the reaction rate?
A: A slow reaction rate can make the process inefficient. Consider the following factors:
-
Catalyst Choice and Concentration: The type of catalyst has a major impact. Strong mineral acids like sulfuric acid or heteropolyacids such as phosphotungstic acid (PTA) are highly efficient for chemical synthesis.[3][6] For enzymatic synthesis, the choice of lipase is important; Novozym 435 is known for high activity.[6] Increasing the catalyst concentration can also increase the rate, but may lead to unwanted side reactions or purification challenges.[5][8]
-
Temperature: Higher temperatures generally lead to faster reaction rates. For instance, increasing the temperature from 80°C to 110°C in a PTA-catalyzed system can increase the yield from 76% to 98% within the same 4-hour timeframe.[3]
-
Mixing: Inadequate mixing can lead to poor contact between reactants and the catalyst, especially in heterogeneous systems. Ensure efficient stirring throughout the reaction.
Issue 3: Product Purification Challenges
Q: I am having difficulty isolating pure this compound from the reaction mixture. What is the best purification strategy?
A: The purification process aims to remove unreacted starting materials, the catalyst, and byproducts.
-
Catalyst Removal:
-
Homogeneous Acid Catalysts (e.g., H₂SO₄): Neutralize the acid with a base, such as sodium carbonate solution.[2] This converts the acids into soluble salts, which can be removed by washing with water in a separating funnel.[2]
-
Heterogeneous Solid Catalysts (e.g., PTA, Resins): These can be easily removed by filtration or centrifugation after the reaction.[1][3]
-
Enzymes: Lipases can also be filtered off if they are immobilized on a solid support.[6]
-
-
Removal of Excess Reactants:
-
Excess Propanol: Propanol has a lower boiling point than this compound and can be removed by distillation or evaporation under reduced pressure (e.g., using a rotary evaporator).[1][3]
-
Unreacted Stearic Acid: This can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to convert the acid into its water-soluble salt.
-
-
Final Purification: For high purity, column chromatography using silica gel is an effective final step.[3] Alternatively, distillation can be used to purify the final ester product.[2]
Issue 4: Catalyst Selection
Q: Which catalyst should I choose for my this compound synthesis?
A: The choice depends on your specific requirements regarding reaction conditions, cost, and environmental impact.
-
Strong Mineral Acids (e.g., Sulfuric Acid): These are effective and inexpensive catalysts that can achieve high yields (>95%).[6] However, they are corrosive, difficult to recycle, and can cause environmental issues.[3][7]
-
Heteropolyacids (HPAs) (e.g., Phosphotungstic Acid - PTA): HPAs are highly active, less corrosive than mineral acids, and can be easily recovered and reused, making them a greener alternative.[3] PTA has shown exceptional efficiency, achieving yields of up to 98%.[3][6]
-
Enzymatic Catalysts (Lipases): Lipases offer a green chemistry approach, operating under mild conditions with high selectivity.[6] This method avoids harsh chemicals and high temperatures. However, enzymes can be more expensive and have lower reaction rates than chemical catalysts.[6]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for this compound synthesis using different catalytic systems, based on published data.
Table 1: Heterogeneous Acid Catalysis (Phosphotungstic Acid - PTA)
| Parameter | Optimized Value | Resulting Yield | Reference |
|---|---|---|---|
| Catalyst Loading | 1 mol% | 98% | [3] |
| Molar Ratio (SA:Propanol) | 1:1.5 | 98% | [3] |
| Temperature | 110 °C | 98% | [3] |
| Reaction Time | 4 hours | 98% |[3] |
Table 2: Homogeneous Acid Catalysis (Sulfuric Acid)
| Parameter | Optimized Value | Resulting Yield | Reference |
|---|---|---|---|
| Temperature | 65-80 °C | >95% | [6] |
| Reaction Time | 4-8 hours | >95% |[6] |
Table 3: Enzymatic Catalysis (Lipase)
| Parameter | Optimized Value | Resulting Yield | Reference |
|---|---|---|---|
| Enzyme Loading | 3-10% (w/w) | High Conversion | [6] |
| Molar Ratio (SA:Propanol) | 1:2 to 1:6 | ~100% (solvent-free) | [6] |
| Temperature | 40-70 °C | ~100% (solvent-free) | [6] |
| Reaction Time | 3-24 hours | High Conversion |[6] |
Experimental Protocols
Protocol 1: Heterogeneously Catalyzed Esterification using PTA
This protocol is based on a high-yield, solvent-free method.[3]
-
Reactant Setup: In a sealed glass pressure vessel, combine stearic acid, 1-propanol (1.5 molar equivalents), and phosphotungstic acid (PTA) catalyst (1 mol% relative to stearic acid).
-
Reaction: Seal the vessel and heat the mixture to 110°C with magnetic stirring.
-
Monitoring: Maintain the reaction for 4 hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Recovery: After the reaction cools to room temperature, add petroleum ether to dissolve the product. The solid PTA catalyst will precipitate. Separate the catalyst by centrifugation or decantation. The recovered catalyst can be dried at 110°C for 12 hours and reused.[3]
-
Purification: Combine the petroleum ether layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the crude this compound. For higher purity, perform column chromatography on silica gel.[3]
Protocol 2: Product Isolation and Purification
This is a general procedure for isolating the ester after a reaction using a homogeneous acid catalyst.[2]
-
Transfer: Allow the reaction mixture to cool and transfer it to a separating funnel.
-
Neutralization: Add a saturated solution of sodium carbonate (Na₂CO₃) in portions. Swirl gently and vent the funnel frequently to release CO₂ gas produced from the neutralization of the acid catalyst and unreacted stearic acid.
-
Extraction: Allow the layers to separate. The top organic layer contains the this compound, while the bottom aqueous layer contains salts and other water-soluble impurities.[2]
-
Washing: Drain the aqueous layer. Wash the remaining organic layer with water to remove any residual soluble components. Repeat this washing step.
-
Drying: Transfer the organic layer to a clean flask and add a drying agent, such as anhydrous sodium sulfate (Na₂SO₄), to remove residual water.
-
Solvent Removal: Filter off the drying agent and remove any solvent (if used) via distillation or a rotary evaporator to obtain the purified this compound.[2]
Mandatory Visualizations
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Caption: General Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. Kinetics and the fluidity of the stearic acid esters with... [degruyterbrill.com]
- 6. Buy this compound | 3634-92-2 [smolecule.com]
- 7. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Efficient SO3H-Carbon Catalysed Solvent-Free Synthetic Protocol for Wax Esters Via Esterification of Long Chain Fatty Acids and Alcohols [ajgreenchem.com]
Common side reactions in the synthesis of propyl stearate
Technical Support Center: Synthesis of Propyl Stearate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting Guide
Issue 1: Low or Incomplete Product Yield
You are observing a low conversion of stearic acid to this compound, or the reaction seems to stall before completion.
| Possible Cause | Recommended Solution | Explanation |
| Equilibrium Limitation | 1. Remove Water: Use a Dean-Stark apparatus during reflux or add molecular sieves (3Å) to the reaction mixture.[1][2][3] 2. Increase Reactant Excess: Use a larger molar excess of propanol.[2][4][5] | Fischer esterification is a reversible reaction.[2][6] The presence of the water byproduct favors the reverse reaction (hydrolysis), preventing the reaction from reaching full completion.[2][7][8] Removing water or increasing the concentration of a reactant shifts the equilibrium toward the product side according to Le Chatelier's principle. |
| Insufficient Catalysis | 1. Check Catalyst Amount: Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is added in the correct catalytic amount (typically 1-5 mol%).[4][5] 2. Use a Stronger Catalyst: Strong mineral acids like sulfuric acid generally show higher catalytic activity than organic acids.[9][10] | The catalyst protonates the carbonyl oxygen of the stearic acid, making it more electrophilic and susceptible to attack by propanol.[3][9] An insufficient amount or a weak catalyst will result in a slow reaction rate. |
| Suboptimal Temperature | 1. Verify Temperature: Ensure the reaction is heated to the appropriate reflux temperature (typically 65-110°C for acid catalysis).[9][11] 2. Increase Temperature: A moderate increase in temperature can significantly increase the reaction rate.[5][11] | Esterification reactions require heat to overcome the activation energy.[6] However, excessively high temperatures can promote side reactions.[10] |
| Steric Hindrance | 1. Confirm Alcohol: Ensure you are using 1-propanol (a primary alcohol). Secondary alcohols like 2-propanol react more slowly due to steric hindrance.[4][5] | The nucleophilic attack by the alcohol is sensitive to steric bulk around the hydroxyl group. Primary alcohols are the most reactive in Fischer esterification.[2][5] |
Issue 2: Product Discoloration (Yellow or Brown Tinge)
The final this compound product is not colorless as expected and shows a yellow or brown discoloration.
| Possible Cause | Recommended Solution | Explanation |
| Charring/Degradation | 1. Reduce Temperature: Lower the reaction temperature. While higher temperatures increase the rate, they can also cause decomposition.[10] 2. Use a Milder Catalyst: Consider replacing concentrated sulfuric acid with a milder catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst (e.g., Amberlyst 15, heteropolyacids).[10][11] | Concentrated sulfuric acid is a strong dehydrating agent that can cause charring of organic compounds at elevated temperatures, leading to colored impurities.[10] |
| Impure Starting Materials | 1. Purify Reactants: Ensure the stearic acid and propanol used are of high purity. 2. Check for Unsaturation: If the stearic acid source contains unsaturated fatty acids (e.g., oleic acid), the double bonds may be susceptible to oxidation or polymerization under acidic conditions, causing color.[5] | Impurities in the starting materials can undergo side reactions that produce colored byproducts. The presence of double bonds in fatty acid chains can reduce the conversion to the ester.[5] |
Issue 3: Presence of Unexpected Byproducts
Analysis of the product mixture (e.g., by GC-MS or NMR) shows signals that do not correspond to this compound, stearic acid, or propanol.
| Possible Cause | Recommended Solution | Explanation |
| Dehydration of Propanol | 1. Lower Reaction Temperature: Avoid excessive heating. 2. Use Minimal Catalyst: Use the lowest effective concentration of the acid catalyst. | Strong acid catalysts and high temperatures can induce the dehydration of propanol, leading to the formation of di-n-propyl ether (via intermolecular dehydration) or propene (via intramolecular dehydration). This is less common for primary alcohols than for secondary or tertiary ones but can still occur.[2] |
| Incomplete Work-up | 1. Neutralize Thoroughly: During the aqueous work-up, ensure all acidic components (catalyst, unreacted stearic acid) are completely neutralized with a base like sodium bicarbonate solution.[6] 2. Wash Thoroughly: Wash the organic layer multiple times to remove all water-soluble impurities. | Residual acid catalyst can degrade the product during storage or purification (e.g., distillation). Unreacted stearic acid will contaminate the final product. The neutralization step converts them into salts that can be washed away.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the acid-catalyzed synthesis of this compound? A1: The most significant competing reaction is the reverse reaction, hydrolysis, where water attacks the ester to regenerate stearic acid and propanol.[2][7] Other potential side reactions, especially under harsh conditions (high temperature, high acid concentration), include the acid-catalyzed dehydration of propanol to form di-n-propyl ether or propene, and the degradation or charring of the organic material, which leads to colored impurities.[2][10]
Q2: How can I maximize the yield of this compound? A2: To maximize the yield, you must shift the reaction equilibrium to the product side. This is best achieved by continuously removing water from the reaction mixture using a Dean-Stark trap or molecular sieves.[1][3] Using a large excess of one reactant, typically the lower-cost propanol, can also increase the yield.[4][5] Ensuring optimal temperature and an effective catalyst are also crucial.[9][11] Yields exceeding 95% are achievable under optimized conditions.[9]
Q3: What is the difference between using acid catalysis and enzymatic catalysis for this synthesis? A3: The choice involves a trade-off between reaction conditions, speed, and purity. Acid catalysis is generally faster and uses cheaper catalysts but requires higher temperatures and can produce more byproducts and impurities.[1][10] Enzymatic synthesis (using a lipase) operates under much milder conditions (lower temperature), is highly selective (fewer byproducts), and the enzyme can often be reused.[1] However, the reaction is typically slower, and enzymes are more expensive.[1]
Q4: Why is my reaction mixture not homogenous? A4: Stearic acid has a melting point of 69.3°C, while this compound's melting point is 28.9°C.[9] At the beginning of the reaction, the stearic acid may be solid or a highly viscous liquid, especially if the reaction temperature is low. As the reaction proceeds and the mixture is heated to reflux, it should become homogenous. If viscosity remains an issue, a non-polar solvent like toluene can be added to aid mixing and facilitate azeotropic water removal.[1][2]
Q5: What is the purpose of the sodium bicarbonate wash during the work-up? A5: The sodium bicarbonate (NaHCO₃) wash is a crucial purification step.[6] Its purpose is to neutralize and remove two acidic components from the organic product layer: the strong acid catalyst (e.g., H₂SO₄) and any unreacted stearic acid.[6] This prevents the catalyst from promoting the reverse hydrolysis reaction during storage and removes the unreacted starting material from the final product.
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for Fatty Acid Esters Data compiled from studies on the synthesis of similar long-chain fatty acid esters.
| Parameter | Enzymatic Synthesis (Lipase-catalyzed) | Chemical Synthesis (Acid-catalyzed) |
| Catalyst | Immobilized Lipase (e.g., Candida antarctica Lipase B) | Strong Acids (e.g., H₂SO₄, p-TsOH)[1] |
| Temperature | 40-70°C[1][9] | 80-150°C[1] |
| Reaction Time | 4-48 hours[1] | 2-24 hours[1] |
| Yield | Typically 80-95%[1] | Can exceed 95% with efficient water removal[1][9] |
| Product Purity | High (fewer byproducts)[1] | Variable (potential for side reactions)[1] |
| Environmental Impact | Greener, milder conditions[1] | Harsher conditions, corrosive catalyst[1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis (Fischer Esterification)
This protocol describes a typical laboratory procedure for synthesizing this compound using an acid catalyst and a Dean-Stark apparatus to remove water.
Materials:
-
Stearic Acid
-
1-Propanol (ACS grade or higher)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer, separating funnel
Procedure:
-
Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.
-
Reactants: To the flask, add stearic acid and an excess of 1-propanol (e.g., a 1:5 to 1:10 molar ratio of acid to alcohol).[4][5] If using, add toluene.
-
Catalyst: Carefully add the acid catalyst (e.g., 1-2% of the mass of stearic acid) to the mixture.
-
Reflux: Heat the reaction mixture to a steady reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with the solvent/alcohol.[1]
-
Monitoring: Monitor the reaction by observing the amount of water collected or by using techniques like Thin Layer Chromatography (TLC). The reaction is typically complete in 4-8 hours.[9]
-
Cooling & Dilution: Once complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Work-up (Washing):
-
Transfer the mixture to a separating funnel.
-
Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted stearic acid), and finally with brine.[1] Caution: CO₂ gas evolution will occur during the bicarbonate wash; vent the funnel frequently.
-
-
Drying & Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[1]
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
Protocol 2: Enzymatic Synthesis (Lipase-Catalyzed)
This protocol outlines a solvent-free synthesis using an immobilized lipase.
Materials:
-
Stearic Acid
-
1-Propanol
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)
-
Molecular Sieves (3Å, activated)
-
Shaker incubator or stirred reaction vessel
-
Hexane (for enzyme washing)
Procedure:
-
Reactants: In a sealable flask, combine stearic acid and 1-propanol. A slight excess of propanol (e.g., 1:2 molar ratio) is often sufficient.[9]
-
Enzyme & Water Removal: Add the immobilized lipase (typically 5-10% by weight of total substrates) and activated molecular sieves to the flask.[1][9] The sieves will adsorb the water produced.
-
Incubation: Seal the flask and place it in a shaker incubator set to a constant temperature (e.g., 50-60°C) and agitation (e.g., 200 rpm) for 24-48 hours.[1]
-
Monitoring: Monitor the conversion of stearic acid by taking small aliquots and analyzing via titration or Gas Chromatography (GC).[1]
-
Enzyme Removal: Once the reaction has reached equilibrium, stop the reaction by filtering off the immobilized enzyme and molecular sieves.[1]
-
Purification: The enzyme can be washed with a non-polar solvent like hexane and dried for reuse.[1] The remaining liquid is the this compound product, which is often of high purity and may not require further purification. Excess propanol can be removed under vacuum.
Visualizations
Caption: Main reaction pathway for this compound synthesis and key side reactions.
Caption: Experimental workflow for synthesis, work-up, and purification.
Caption: A logical flow for troubleshooting low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. ache.org.rs [ache.org.rs]
- 6. scienceready.com.au [scienceready.com.au]
- 7. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 8. Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor | MDPI [mdpi.com]
- 9. Buy this compound | 3634-92-2 [smolecule.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
Troubleshooting low conversion rates in lipase-catalyzed esterification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve low conversion rates in lipase-catalyzed esterification experiments.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during lipase-catalyzed esterification in a question-and-answer format.
Enzyme-Related Issues
Q1: My lipase appears to be inactive or shows very low activity. What are the common causes?
A1: Lipase inactivity is a frequent issue that can stem from several factors related to the enzyme's environment and handling:
-
pH Shift: The microenvironment around the enzyme can become acidic, particularly due to the carboxylic acid substrate. This pH drop can lead to enzyme inactivation.[1]
-
Temperature Denaturation: While higher temperatures generally increase reaction rates, excessive heat can cause the lipase to denature, leading to a loss of catalytic activity.[2][3] Most lipases are stable in the 40-60°C range.[4][5]
-
Solvent Effects: Organic solvents can strip the essential water layer from the enzyme, leading to conformational changes and inactivation.[6][7] Hydrophobic solvents tend to be more compatible with lipases than hydrophilic ones.[1]
-
Improper Storage: Lipases are sensitive to storage conditions. Ensure they are stored at the recommended temperature and humidity to maintain their activity.
-
Poor Immobilization: If using an immobilized lipase, problems with the support or the immobilization process itself can lead to low activity. Issues can include enzyme desorption from the support or mass transfer limitations.[8][9]
Q2: How can I improve the stability of my lipase in the reaction medium?
A2: Enhancing enzyme stability is key to achieving high conversion. Consider the following strategies:
-
Immobilization: Immobilizing the lipase on a solid support is a widely used method to improve its stability against temperature, pH, and solvents.[8][10] The choice of support is crucial; hydrophobic supports are often preferred as they can help maintain the enzyme's active conformation.[8]
-
Solvent Selection: Choose a non-polar, hydrophobic organic solvent that minimally interferes with the enzyme's essential water layer.[1]
-
Water Activity Control: Maintaining optimal water activity (a_w) is critical for enzyme stability and activity.[6][7]
-
Additives: In some cases, additives can help stabilize the enzyme, although their effects can be system-dependent.
Substrate and Product-Related Issues
Q3: Could my substrates or products be inhibiting the enzyme?
A3: Yes, both substrate and product inhibition are common causes of low conversion rates.
-
Substrate Inhibition: High concentrations of either the alcohol or the carboxylic acid can inhibit the lipase.[6] Short-chain alcohols and acids are often more inhibitory.[6][11] For example, some studies report that organic acids with a pKa value less than 4.8 are negligibly converted.[11] Butyric acid, in particular, has been shown to be a deactivator in some systems.[11]
-
Product Inhibition: The accumulation of the ester product or the water by-product can inhibit the enzyme.[6] Water, in particular, can promote the reverse reaction (hydrolysis), shifting the equilibrium away from ester formation.[2][6]
Troubleshooting Strategies:
-
Fed-Batch Addition: To overcome substrate inhibition, add the inhibitory substrate portion-wise throughout the reaction (fed-batch approach).[6]
-
In-situ Product Removal: To mitigate product inhibition, remove the water by-product as it forms. This can be achieved by using molecular sieves, a vacuum, or gas stripping.[6][12]
Reaction Condition Issues
Q4: What is the role of water activity (a_w), and how do I optimize it?
A4: Water activity (a_w) is a critical parameter in non-aqueous enzymology.
-
Importance: Lipases require a minimal amount of water to maintain the flexible three-dimensional structure necessary for catalytic activity.[6][13] However, as a product of the esterification reaction, excess water can promote the reverse hydrolysis reaction, thereby reducing the net yield of the ester.[2][6]
-
Optimization: The optimal a_w is a trade-off between maximizing enzyme activity and minimizing hydrolysis. It is highly dependent on the specific lipase and reaction system. For many lipases, optimal activity is found at low water activities, often below 0.5.[5] It is typically determined experimentally by pre-equilibrating the enzyme and reactants at various water activities (using saturated salt solutions) and measuring the initial reaction rate.[6][12]
Q5: How do temperature, substrate molar ratio, and mixing affect conversion rates?
A5: These three parameters are crucial for reaction optimization.
-
Temperature: Affects both reaction kinetics and enzyme stability. Increasing the temperature generally accelerates the reaction rate but can lead to enzyme denaturation if too high.[2] The optimal temperature must be determined experimentally for each specific lipase, but a common range is 40-60°C.[3][4]
-
Substrate Molar Ratio: The ratio of alcohol to carboxylic acid influences the reaction equilibrium. Using an excess of one substrate (usually the less expensive or less inhibitory one) can help drive the reaction towards product formation.[14] However, a very large excess can also lead to substrate inhibition or complications in downstream processing.
-
Mixing/Agitation: In systems with immobilized enzymes or poorly soluble substrates, adequate mixing is essential to overcome mass transfer limitations.[5] Poor mixing can prevent substrates from accessing the enzyme's active site, resulting in a lower apparent reaction rate.[5]
Troubleshooting Workflow
A systematic approach is essential for diagnosing the cause of low conversion. The following workflow can guide your troubleshooting efforts.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Data Presentation
Table 1: General Operating Parameters for Lipase-Catalyzed Esterification
| Parameter | Typical Range | Key Considerations |
| Temperature | 40 - 60 °C | Balance reaction rate vs. enzyme thermal stability.[3][4] |
| Enzyme Loading | 1 - 10% (w/w of limiting substrate) | Higher loading increases rate but also cost; may cause mass transfer issues.[4] |
| Substrate Molar Ratio | 1:1 to 1:5 (Acid:Alcohol) | Excess of one reactant can shift equilibrium; risk of substrate inhibition.[14] |
| Water Activity (a_w) | < 0.5 | Crucial for maintaining enzyme conformation while minimizing hydrolysis.[5][12] |
| Agitation Speed | 150 - 250 rpm | Must be sufficient to overcome mass transfer limitations without shearing the enzyme.[5] |
Table 2: Influence of Reaction Medium on Lipase Activity
| Solvent Type | Examples | Effect on Lipase Activity |
| Hydrophobic | Hexane, Isooctane, Toluene | Generally preferred; minimally strip essential water from the enzyme, preserving activity.[1] |
| Hydrophilic | Acetone, Acetonitrile, THF | Can denature the enzyme by stripping its hydration layer; often result in lower activity.[7] |
| Solvent-Free | (Neat substrates) | Environmentally friendly, high substrate concentration; can lead to high viscosity and substrate/product inhibition.[2] |
Lipase Reaction Mechanism
The most commonly accepted kinetic model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. This mechanism involves the formation of a covalent acyl-enzyme intermediate.
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Experimental Protocols
Protocol 1: Determining Lipase Esterification Activity
This protocol provides a general method for quantifying the initial rate of ester synthesis.
-
Reaction Mixture Preparation: In a sealed, temperature-controlled vial, prepare a 5 mL reaction mixture containing the carboxylic acid and alcohol at the desired molar ratio (e.g., 1:1) in a suitable organic solvent (e.g., hexane).
-
Pre-incubation: Equilibrate the reaction mixture to the desired temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm) for 15 minutes.
-
Reaction Initiation: Add a known amount of lipase (e.g., 5% w/w of the limiting substrate) to the vial to start the reaction.[6]
-
Sampling: Withdraw aliquots (e.g., 100 µL) from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes). Immediately quench the reaction in each aliquot by adding a suitable solvent or by flash freezing.
-
Analysis: Analyze the samples to determine the concentration of the ester product or the consumption of one of the substrates. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly used methods.[5][15]
-
Calculation: Plot the concentration of the product (or substrate) versus time. The initial reaction rate is determined from the slope of the linear portion of this curve. One unit (U) of activity is often defined as the amount of enzyme that produces 1 µmol of ester per minute under the specified conditions.
Protocol 2: Monitoring the Reaction via Gas Chromatography (GC)
-
Sample Preparation: Dilute the quenched aliquot from Protocol 1 with a suitable solvent (e.g., hexane) to a concentration within the calibrated range of the instrument. Add an internal standard (e.g., tetradecane) to correct for injection volume variations.
-
GC Conditions (Example for Fatty Acid Esters):
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 270°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Quantification: Create a calibration curve for the ester product and substrates using standards of known concentrations. Use the peak areas (relative to the internal standard) from the sample chromatograms to determine the concentration of each component by interpolating from the calibration curve.
References
- 1. scielo.br [scielo.br]
- 2. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilization of lipases on hydrophobic supports: immobilization mechanism, advantages, problems, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of temperature and catalyst concentration on propyl stearate yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propyl stearate. The information focuses on the critical effects of temperature and catalyst concentration on reaction yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected yield of this compound under optimal conditions?
A: Under optimized conditions, using phosphotungstic acid (PTA) as a catalyst, isolated yields of up to 98% can be achieved.[1]
Q2: My this compound yield is very low. What are the potential causes?
A: Several factors can contribute to low yields. Consider the following:
-
Low Reaction Temperature: The esterification reaction is highly dependent on temperature. At room temperature, the yield can be less than 10% even after extended reaction times.[1] Increasing the temperature significantly boosts the reaction rate and yield.
-
Suboptimal Catalyst Concentration: The amount of catalyst is crucial. Too little catalyst will result in a slow reaction and low conversion, while too much can lead to side reactions, such as the formation of ethers from the alcohol, which reduces the amount of alcohol available to react with the stearic acid.[1]
-
Evaporative Loss of Alcohol: Propanol has a relatively low boiling point. If the reaction is performed in an open or poorly sealed vessel, the alcohol can evaporate, shifting the reaction equilibrium away from the product and reducing the yield.[1]
-
Insufficient Reaction Time: While higher temperatures accelerate the reaction, a certain amount of time is still required for the reaction to proceed to completion.
Q3: How can I improve the yield of my this compound synthesis?
A: To improve the yield, you can:
-
Increase the Reaction Temperature: Gradually increasing the temperature to an optimal level, such as 110°C, has been shown to dramatically increase the yield.[1]
-
Optimize Catalyst Concentration: The ideal catalyst concentration should be determined experimentally. For phosphotungstic acid (PTA), 1 mol% has been shown to be optimal.[1]
-
Use a Closed Reaction Vessel: Employing a sealed, batch-type pressure reactor will prevent the evaporative loss of propanol, ensuring it remains in the reaction mixture to drive the equilibrium towards the formation of the ester.[1]
-
Ensure Adequate Reaction Time: Allow the reaction to proceed for a sufficient duration, for example, 4 hours at 110°C, to maximize conversion.[1]
Q4: What type of catalyst is effective for this compound synthesis?
A: Keggin-type heteropolyacids (HPAs) are effective catalysts for this reaction. Among those tested, phosphotungstic acid (H₃PW₁₂O₄₀, PTA) has demonstrated the highest efficacy, providing a 98% yield of this compound under optimized conditions.[1] Other HPAs like phosphomolybdic acid (PMA), silicotungstic acid (STA), and silicomolybdic acid (SMA) also catalyze the reaction, though with slightly lower yields.[1]
Q5: Can the catalyst be reused?
A: Yes, a significant advantage of using a heterogeneous catalyst like PTA is its recyclability. The PTA catalyst can be recovered after the reaction by decantation or centrifugation, dried, and reused for several consecutive cycles without a significant loss in activity.[1]
Data on Reaction Parameters
The following tables summarize the quantitative effects of temperature and catalyst concentration on the yield of this compound.
Table 1: Effect of Temperature on this compound Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| Room Temperature | 12 | <10 |
| 80 | 4 | 76 |
| 90 | 4 | 89 |
| 100 | 4 | 96 |
| 110 | 4 | 98 |
Reaction Conditions: Stearic acid, 1.5 equivalents of 1-propanol, and 1 mol% of PTA catalyst in a closed batch reactor.[1]
Table 2: Effect of Catalyst (PTA) Concentration on this compound Yield
| Catalyst Concentration (mol%) | Reaction Time (h) | Yield (%) |
| 0.4 | 4 | 90 |
| 0.4 | 6 | 93 |
| 1.0 | 4 | 98 |
| 1.2 | 4 | 91 |
Reaction Conditions: Stearic acid and 1.5 equivalents of 1-propanol at 110°C in a closed batch reactor.[1]
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound using stearic acid and 1-propanol with phosphotungstic acid (PTA) as a catalyst.
Materials:
-
Stearic Acid (SA)
-
1-Propanol
-
Phosphotungstic Acid (PTA) catalyst
-
Petroleum Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
100 mL glass pressure vessel (batch reactor)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Beakers
-
Apparatus for column chromatography (silica gel)
-
Hot-air oven
Procedure:
-
Reactant Charging: In a 100 mL glass pressure vessel, combine stearic acid (e.g., 3.51 mmol), 1-propanol (1.5 equivalents, e.g., 5.25 mmol), and phosphotungstic acid (1 mol% relative to stearic acid).
-
Reaction: Seal the pressure vessel and place it on a magnetic stirrer with a heating plate. Heat the mixture to the desired temperature (e.g., 110°C) and stir for the specified reaction time (e.g., 4 hours).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The PTA catalyst will precipitate. Solubilize the product, this compound, by adding petroleum ether.
-
Catalyst Separation: Carefully separate the supernatant containing the product from the precipitated catalyst by decantation or centrifugation. The recovered catalyst can be washed with petroleum ether and dried in an oven at 110°C for 12 hours for reuse.
-
Purification: Combine all petroleum ether layers and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a colorless oil.
-
Final Purification (Optional): For higher purity, the crude product can be purified by column chromatography using silica gel.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Relationship between parameters and this compound yield.
References
Technical Support Center: Propyl Stearate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted stearic acid from propyl stearate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted stearic acid from my this compound product?
A: The presence of unreacted stearic acid can significantly impact the physicochemical properties and performance of the final this compound product. For applications in cosmetics, pharmaceuticals, and as a lubricant, high purity is often essential to ensure consistent product quality, stability, and to avoid potential side effects or unwanted reactions.[1] For instance, in pharmaceutical formulations, residual stearic acid could alter the release profile of an active pharmaceutical ingredient.[1]
Q2: What are the key differences in physical properties between stearic acid and this compound that can be utilized for separation?
A: The primary differences that can be exploited for purification are their acidity, melting points, and boiling points.
-
Acidity: Stearic acid is a carboxylic acid and will react with a weak base to form a water-soluble salt. This compound, an ester, is neutral and will not react with a weak base. This chemical difference is the foundation for liquid-liquid extraction with an alkaline solution.[1]
-
Melting Point: Stearic acid has a melting point of approximately 69.6°C, while this compound has a melting point of about 28.9°C.[2][3] This difference can be utilized in techniques like fractional crystallization.
-
Boiling Point: Stearic acid has a boiling point of 361°C, whereas this compound boils at a significantly higher temperature.[1][2][4] This allows for separation by vacuum distillation, although the high temperatures can be a concern for product stability.[1]
-
Solubility: Both compounds are soluble in various organic solvents like ethanol, acetone, and ethyl acetate.[1][4][5][6][7] However, their solubility profiles can differ at various temperatures, which is the principle behind recrystallization.[1]
Q3: What are the most common and effective methods to purify this compound from unreacted stearic acid?
A: The most common methods include:
-
Liquid-Liquid Extraction (Alkaline Wash): This is a fast and effective method for removing acidic impurities.[1]
-
Column Chromatography: This technique can achieve high purity and is suitable for separating compounds with different polarities.[1][8]
-
Distillation (under vacuum): This method is viable due to the significant difference in boiling points but requires specialized equipment and careful temperature control to avoid product degradation.[1]
Troubleshooting Guides
Liquid-Liquid Extraction (Alkaline Wash)
Issue: An emulsion formed at the interface between the organic and aqueous layers during extraction.
Solution: Emulsions are common when dealing with fatty acids and their salts. To resolve this:
-
Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed will allow the layers to separate.[1]
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[1]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.[1]
Column Chromatography
Issue: Poor separation of this compound and stearic acid on the column.
Solution:
-
Optimize the Solvent System: A good starting point for separating the less polar this compound from the more polar stearic acid on silica gel is a nonpolar solvent system with a small amount of a more polar solvent. A mixture of hexane and ethyl acetate is a common choice. Start with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and gradually increase the polarity if needed. The this compound should elute first.[1]
-
Check Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band.
Data Presentation
| Property | Stearic Acid | This compound | Reference |
| Molecular Formula | C₁₈H₃₆O₂ | C₂₁H₄₂O₂ | [9][10] |
| Molecular Weight | 284.48 g/mol | 326.56 g/mol | [9][10] |
| Melting Point | 69.6 °C | 28.9 °C | [2][3] |
| Boiling Point | 361 °C | 375.8 °C | [2][4] |
| Solubility in Water | Practically insoluble | Insoluble | [4][11] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, chloroform | Soluble in ethanol, ether | [4][5][6][11] |
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (Alkaline Wash)
This protocol is designed to remove the acidic stearic acid from the neutral this compound product.
Materials:
-
Crude this compound containing stearic acid
-
Diethyl ether or ethyl acetate (organic solvent)
-
5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound product in a suitable volume of an immiscible organic solvent like diethyl ether or ethyl acetate.[1]
-
Transfer: Transfer the solution to a separatory funnel.[1]
-
First Wash: Add an equal volume of the 5% aqueous sodium bicarbonate solution to the separatory funnel.[1]
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate completely. The upper organic layer contains the this compound, and the lower aqueous layer contains the sodium stearate salt.[1]
-
Drain: Carefully drain the lower aqueous layer.[1]
-
Repeat Wash: Repeat the washing process (steps 3-6) two more times to ensure all the stearic acid has been removed.[1]
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual water and dissolved bicarbonate.[1]
-
Drying: Separate the layers and transfer the organic layer to a clean Erlenmeyer flask. Dry the organic layer over an anhydrous drying agent like sodium sulfate.[1]
-
Filtration: Filter the solution to remove the drying agent.[1]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[1]
Visualization
Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Stearic acid - Wikipedia [en.wikipedia.org]
- 4. Stearic acid | 57-11-4 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scienceasia.org [scienceasia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy this compound | 3634-92-2 [smolecule.com]
Technical Support Center: Propyl Stearate in Cosmetic Emulsions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered when formulating with propyl stearate in cosmetic emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a cosmetic emulsion?
This compound, also known as propyl octadecanoate, is the ester formed from the reaction of stearic acid and propanol.[1] In cosmetic emulsions, it primarily functions as:
-
An emollient: It helps to soften and smooth the skin.[1]
-
A thickening agent: It contributes to the desired viscosity of the formulation.[1]
-
A stabilizer: It can enhance the stability of oil-in-water emulsions when used in conjunction with other surfactants.[1]
Q2: What are the common signs of instability in an emulsion containing this compound?
Instability in emulsions can manifest in several ways:
-
Creaming or Sedimentation: The separation of the emulsion into two layers, with the dispersed phase rising to the top (creaming) or settling at the bottom (sedimentation).
-
Flocculation: The aggregation of dispersed droplets into clusters without the rupture of the individual droplet interface.
-
Coalescence: The merging of smaller droplets to form larger ones, which can eventually lead to complete phase separation.
-
Phase Inversion: The emulsion changes from oil-in-water (O/W) to water-in-oil (W/O), or vice versa.
-
Changes in Viscosity: A noticeable thickening or thinning of the emulsion over time.
-
Crystallization: The appearance of solid particles within the emulsion, which could be due to the crystallization of this compound or other lipid components.
Q3: What factors can influence the stability of my this compound emulsion?
The stability of an emulsion is a multifactorial issue. Key factors include:
-
Emulsifier System: The type and concentration of the emulsifier(s) are critical. The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system should be optimized for the specific oil phase.
-
pH: Extreme pH values can lead to the hydrolysis of this compound into stearic acid and propanol, altering the emulsion's properties.[1][2] The charge of ionic emulsifiers can also be affected by pH, influencing their effectiveness.[2]
-
Temperature: High temperatures can accelerate chemical degradation and increase the kinetic energy of droplets, promoting coalescence.[3] Low temperatures can induce crystallization of lipid components, including this compound.[3] Freeze-thaw cycles are particularly stressful for emulsions.[4]
-
Electrolytes: The presence of salts can disrupt the electrostatic repulsion between droplets, leading to flocculation and coalescence.
-
Droplet Size: Smaller, more uniform droplet sizes generally lead to more stable emulsions.
-
Viscosity of the Continuous Phase: A higher viscosity can slow down the movement of droplets, thereby inhibiting creaming and coalescence.
Q4: Can this compound undergo chemical degradation in my formulation?
Yes, as an ester, this compound is susceptible to hydrolysis, especially in the presence of strong acids or bases and at elevated temperatures.[1] This reaction breaks the ester bond, yielding stearic acid and propanol. The formation of stearic acid can alter the HLB of the system and potentially lead to changes in viscosity and emulsion stability.
Troubleshooting Guides
Issue 1: My emulsion with this compound is showing signs of phase separation (creaming or coalescence).
-
Possible Cause 1: Incorrect Emulsifier System.
-
Solution: Ensure the HLB of your emulsifier system is optimized for your oil phase. You may need to blend high and low HLB emulsifiers to achieve the desired value. Consider using a co-emulsifier to enhance interfacial film strength.
-
-
Possible Cause 2: Insufficient Homogenization.
-
Solution: Increase the homogenization speed or duration to reduce the droplet size of the dispersed phase. A smaller and more uniform droplet size distribution enhances stability.
-
-
Possible Cause 3: Inappropriate Viscosity.
-
Solution: Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier. This will slow down the movement of droplets and reduce the likelihood of collision and coalescence.
-
Issue 2: I am observing crystal formation in my emulsion upon cooling or during storage.
-
Possible Cause 1: Crystallization of this compound.
-
Solution: this compound has a melting point of approximately 28.9°C.[5] If the storage temperature is below this, it may crystallize. Consider modifying the lipid phase by adding other oils or waxes to disrupt the crystal lattice formation. The cooling rate during manufacturing can also influence crystallization; a rapid cooling process may be beneficial.[3]
-
-
Possible Cause 2: Polymorphic Transitions of Other Lipid Components.
-
Solution: Other solid lipids in your formulation may be undergoing polymorphic transitions to more stable, higher-melting forms. Analyze the thermal behavior of your individual lipid components using techniques like Differential Scanning Calorimetry (DSC) to identify the source of crystallization.
-
Issue 3: The pH of my emulsion is drifting over time, and the viscosity is changing.
-
Possible Cause: Hydrolysis of this compound.
-
Solution: This is likely due to the hydrolysis of this compound, which releases stearic acid and lowers the pH. Buffer your formulation to a pH range where the hydrolysis rate is minimized (typically closer to neutral pH for esters). Store the product at a lower temperature to reduce the rate of this chemical reaction.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Propyl octadecanoate, Stearic acid, propyl ester | [6][7] |
| CAS Number | 3634-92-2 | [7] |
| Molecular Formula | C₂₁H₄₂O₂ | [6] |
| Molecular Weight | 326.6 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 28.9°C | [5] |
| Boiling Point | 375.8°C at 760 mmHg | [5] |
| Density | 0.862 g/cm³ | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [1] |
| XLogP3-AA | 9.4 | [6] |
Table 2: Influence of Formulation and Process Variables on Emulsion Stability
| Parameter | Effect on Stability | Troubleshooting Action |
| pH | Extreme pH can cause hydrolysis of this compound and alter emulsifier charge. | Buffer the system to a stable pH range (typically near neutral). |
| Temperature | High temperatures accelerate degradation and coalescence; low temperatures can cause crystallization. | Optimize storage temperature. Perform freeze-thaw cycle testing. |
| Emulsifier (HLB) | A mismatched HLB value leads to poor emulsification and instability. | Calculate the required HLB of the oil phase and select an appropriate emulsifier system. |
| Homogenization | Insufficient energy results in large, unstable droplets. | Increase homogenization speed and/or time. |
| Viscosity | Low viscosity of the continuous phase allows for faster droplet movement and separation. | Add a rheology modifier to increase the viscosity. |
| Electrolytes | Can disrupt electrostatic stabilization mechanisms. | Minimize electrolyte concentration or use non-ionic emulsifiers. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing via Centrifugation
-
Objective: To quickly assess the resistance of an emulsion to creaming or sedimentation.
-
Methodology:
-
Place 10 mL of the emulsion in a centrifuge tube.
-
Centrifuge the sample at 3000 rpm for 30 minutes.
-
After centrifugation, visually inspect the sample for any signs of phase separation.
-
Measure the height of any separated layers (cream or sediment). A smaller separation layer indicates higher stability.[4]
-
Protocol 2: Freeze-Thaw Cycling
-
Objective: To evaluate the emulsion's stability under temperature stress.
-
Methodology:
-
Store emulsion samples at -20°C for 24 hours.
-
Allow the samples to thaw at room temperature (25°C) for 24 hours. This completes one cycle.
-
Repeat this process for 3-5 cycles.[4]
-
After each cycle, visually inspect the samples for phase separation, changes in texture, or crystal formation.
-
Protocol 3: Droplet Size Analysis
-
Objective: To measure the mean droplet size and size distribution of the emulsion.
-
Methodology:
-
Dilute the emulsion with deionized water to an appropriate concentration for the instrument.
-
Analyze the diluted sample using a dynamic light scattering (DLS) instrument.
-
Record the mean droplet size (Z-average) and the Polydispersity Index (PDI). A smaller droplet size and a lower PDI generally indicate a more stable emulsion.[4]
-
Monitor these parameters over time at different storage conditions to track changes.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound emulsion instability.
References
- 1. Buy this compound | 3634-92-2 [smolecule.com]
- 2. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 3. Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. larodan.com [larodan.com]
Methods for scaling up propyl stearate production in a lab setting
Welcome to the Technical Support Center for propyl stearate production. This resource is designed for researchers, scientists, and drug development professionals to assist in scaling up this compound synthesis in a laboratory setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete Reaction: The reaction may not have reached equilibrium or completion. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. - Increase Temperature: Gradually increase the reaction temperature. For acid-catalyzed reactions, temperatures between 110-130°C are often effective.[1] For enzymatic reactions, ensure the temperature is within the optimal range for the specific lipase to avoid denaturation. - Optimize Catalyst Loading: For acid catalysts like phosphotungstic acid (PTA), a loading of 1 mol% is often optimal. Higher loadings can sometimes lead to side reactions.[2] For enzymatic catalysis, ensure sufficient enzyme concentration is used. |
| Equilibrium Shift Towards Reactants: The presence of water, a byproduct of the esterification, can shift the equilibrium back towards the starting materials.[3] | - Water Removal: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed. - Excess Alcohol: Employing a molar excess of propanol can help drive the reaction towards the product side. A molar ratio of stearic acid to propanol of 1:1.5 has been shown to be effective.[2] | |
| Product Impurity | Unreacted Starting Materials: Incomplete reaction can leave unreacted stearic acid or propanol in the product mixture. | - Optimize Reaction Conditions: Refer to the solutions for "Low Reaction Yield" to drive the reaction to completion. - Purification: Unreacted stearic acid can be removed by washing the organic phase with a saturated sodium bicarbonate solution.[4] Excess propanol can typically be removed by distillation or under reduced pressure.[2] |
| Side Reactions: Acid-catalyzed reactions can sometimes lead to the formation of dipropyl ether, especially at high catalyst concentrations.[2] | - Optimize Catalyst Loading: Avoid excessive amounts of acid catalyst.[2] - Purification: Column chromatography can be used to separate this compound from side products.[2] | |
| Difficult Catalyst Separation | Homogeneous Catalyst: Strong acid catalysts like sulfuric acid can be difficult to remove from the reaction mixture. | - Neutralization and Washing: After the reaction, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and wash the organic phase with water and brine.[4] |
| Heterogeneous Catalyst: While easier to separate, fine particles of a heterogeneous catalyst may remain suspended. | - Centrifugation/Filtration: Separate the catalyst by centrifugation or filtration. Washing the catalyst with a non-polar solvent like petroleum ether can help in recovery and purification of the product.[2] | |
| Slow Reaction Rate | Insufficient Catalysis: The catalyst may not be active enough or present in a sufficient amount. | - Catalyst Selection: Consider using a more efficient catalyst. Heteropolyacids like phosphotungstic acid (PTA) have shown high catalytic efficiency, achieving high yields in shorter reaction times compared to some other acids.[1][5] - Optimize Reaction Temperature: Increasing the temperature will generally increase the reaction rate. |
| Poor Mixing: In larger scale reactions, inefficient mixing can lead to poor contact between reactants and catalyst, slowing down the reaction. | - Mechanical Stirring: Use an overhead mechanical stirrer for larger reaction volumes to ensure efficient mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a lab setting?
A1: The most common method is the Fischer-Speier esterification, which involves reacting stearic acid with propanol in the presence of an acid catalyst.[6][7][8] This reaction is reversible and typically requires heating under reflux.[1][3]
Q2: What are the key parameters to control when scaling up this compound production?
A2: Key parameters to control during scale-up include:
-
Temperature: Maintaining a consistent and uniform temperature throughout the reaction vessel is crucial to avoid side reactions and ensure a steady reaction rate.
-
Molar Ratio of Reactants: Using a slight excess of propanol can help drive the reaction to completion.[2]
-
Catalyst Loading: The amount of catalyst should be optimized to ensure a good reaction rate without promoting side reactions.[2]
-
Mixing: Efficient mixing becomes more critical at a larger scale to ensure homogeneity and good contact between reactants and the catalyst.
-
Water Removal: Continuous removal of water is essential to shift the equilibrium towards the formation of the ester product.[3]
Q3: What are the advantages of using a heterogeneous catalyst like phosphotungstic acid (PTA)?
A3: Heterogeneous catalysts like PTA offer several advantages, including high catalytic activity, leading to high yields of this compound.[1][5] They are also generally easier to separate from the reaction mixture, allowing for simpler product purification and the potential for catalyst recycling.[2]
Q4: How can I monitor the progress of the esterification reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (stearic acid) and the appearance of the product (this compound). Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture over time.[4]
Q5: What are the common impurities found in crude this compound and how can they be removed?
A5: Common impurities include unreacted stearic acid and propanol.[2] Unreacted stearic acid can be removed by washing with a basic solution like sodium bicarbonate.[4] Excess propanol is typically removed by evaporation under reduced pressure.[2] If side products are formed, purification by column chromatography may be necessary.[2]
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Catalyst Loading (mol%) | Stearic Acid:Propanol Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phosphotungstic Acid (PTA) | 1 | 1:1.5 | 110 | 4 | 98 | [1][5] |
| Phosphomolybdic Acid (PMA) | 1 | 1:1.5 | 110 | 4 | 86 | [5] |
| Silicotungstic Acid (STA) | 1 | 1:1.5 | 110 | 4 | 87 | [5] |
| Silicomolybdic Acid (SMA) | 1 | 1:1.5 | 110 | 4 | 90 | [5] |
Table 2: Effect of Reaction Temperature on this compound Yield (using PTA catalyst)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 80 | 4 | 76 | [5] |
| 90 | 4 | 89 | [5] |
| 100 | 4 | 96 | [5] |
| 110 | 4 | 98 | [5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound using Phosphotungstic Acid (PTA)
Materials:
-
Stearic Acid
-
1-Propanol
-
Phosphotungstic Acid (PTA)
-
Petroleum Ether
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add stearic acid and 1-propanol in a 1:1.5 molar ratio.[5]
-
Add phosphotungstic acid (1 mol% relative to stearic acid).[5]
-
Heat the mixture to 110°C and maintain a gentle reflux with stirring for 4 hours.[5]
-
Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system).
-
After completion, cool the reaction mixture to room temperature.
-
Add petroleum ether to dissolve the product and separate it from the precipitated PTA catalyst by decantation or centrifugation.[2]
-
Wash the recovered catalyst with petroleum ether. The combined organic layers contain the product.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
For further purification, perform column chromatography on silica gel using a suitable eluent like diethyl ether.[2]
Protocol 2: Enzymatic Synthesis of this compound using Lipase
Materials:
-
Stearic Acid
-
1-Propanol
-
Immobilized Lipase (e.g., Lipozyme RM IM)
-
Hexane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a reaction vessel, combine stearic acid and 1-propanol. A molar ratio of 1:6 (acid:alcohol) has been shown to be effective in solvent-free systems.[1]
-
Add the immobilized lipase (e.g., 10 wt% of the total reactants).[1]
-
Heat the mixture to a temperature suitable for the enzyme (e.g., 70°C) with constant stirring.[1]
-
Allow the reaction to proceed for several hours to days, monitoring the progress by GC or TLC.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with hexane and dried for reuse.[4]
-
Dissolve the filtrate in hexane and wash with a saturated sodium bicarbonate solution to remove any unreacted stearic acid, followed by a wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.[4]
-
If necessary, further purify the product by column chromatography.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Process for the Production of Alkyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 3634-92-2 [smolecule.com]
Technical Support Center: Preventing Hydrolysis of Propyl Stearate in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing propyl stearate hydrolysis during formulation development. This compound, an ester of propyl alcohol and stearic acid, is a valuable excipient in topical formulations due to its emollient properties. However, its ester linkage is susceptible to hydrolysis, which can impact product stability, efficacy, and sensory characteristics. This guide offers practical solutions and detailed experimental protocols to mitigate this degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
A1: this compound hydrolysis is a chemical reaction where the ester bond in the this compound molecule is cleaved by water, breaking it down into its constituent molecules: stearic acid and propanol. This degradation is a significant concern in formulation development for several reasons:
-
Change in Physical Properties: The formation of stearic acid, which is a solid at room temperature, can lead to changes in the formulation's viscosity, texture, and appearance. This can manifest as graininess, phase separation, or an increase in opacity.
-
Alteration of Sensory Profile: The breakdown of the emollient this compound can negatively impact the skin feel of the product, potentially making it feel heavier or greasier.
-
Impact on Product Performance: Hydrolysis can alter the release and penetration characteristics of the active pharmaceutical ingredient (API) in the formulation.
-
pH Shift: The generation of stearic acid, a fatty acid, can lower the pH of the formulation, which may affect the stability of other ingredients and potentially cause skin irritation.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The rate of this compound hydrolysis is primarily influenced by the following factors:
-
pH: Hydrolysis is significantly faster in both acidic and alkaline conditions compared to a neutral pH. The presence of H+ or OH- ions catalyzes the reaction.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures during manufacturing or storage can significantly accelerate degradation.
-
Water Content: As water is a reactant in the hydrolysis process, its availability in the formulation is a critical factor. Formulations with a higher water activity are more prone to ester hydrolysis.
-
Presence of Catalysts: Certain ingredients, such as metal ions, can act as catalysts and increase the rate of hydrolysis.
Q3: How can I minimize water activity in my formulation to prevent hydrolysis?
A3: Reducing water activity is a key strategy to enhance the stability of this compound. Here are some approaches:
-
Formulation Type: Consider formulating water-in-oil (W/O) emulsions or anhydrous formulations where this compound is in the continuous oil phase, thus limiting its contact with water.
-
Humectants: Incorporate humectants like glycerin or propylene glycol. While they attract water, they can also reduce water activity by binding to water molecules, making them less available for chemical reactions.
-
Packaging: Utilize packaging that provides a good barrier against moisture ingress, especially for products intended for multiple uses.
Q4: What role does pH play, and what is the optimal pH range for formulations containing this compound?
A4: pH is a critical factor in controlling the rate of ester hydrolysis. Generally, the hydrolysis of esters is at its minimum in the slightly acidic to neutral pH range (approximately pH 4-7). Both strongly acidic and alkaline conditions significantly accelerate the degradation of this compound.
To maintain the desired pH throughout the product's shelf life, the use of a suitable buffer system is highly recommended. The choice of buffer will depend on the desired pH, the nature of the other ingredients in the formulation, and regulatory acceptance.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to this compound hydrolysis in your formulations.
| Observed Issue | Potential Cause | Recommended Action |
| Change in viscosity (thickening or thinning) over time. | This compound hydrolysis leading to the formation of stearic acid and propanol, altering the emulsion structure. | 1. Verify Hydrolysis: Analyze aged samples for the presence of stearic acid using the HPLC method outlined in the Experimental Protocols section. 2. pH Control: Measure the pH of the formulation. If it has drifted, incorporate a suitable buffer system (e.g., citrate or phosphate buffer) to maintain the pH in the optimal range of 4-7. 3. Reduce Water Activity: If the formulation is an O/W emulsion, consider increasing the oil phase content or adding a humectant. |
| Appearance of grainy texture or crystals in the formulation. | Precipitation of stearic acid, a hydrolysis product with low solubility in the aqueous phase. | 1. Confirm Crystal Identity: Isolate and analyze the crystals to confirm they are stearic acid. 2. Optimize pH: Adjust the formulation pH to the range of minimal hydrolysis (pH 4-7) using a buffer. 3. Solubilizer: Consider adding a co-emulsifier or solubilizing agent that can help keep the stearic acid solubilized if its formation cannot be completely prevented. |
| Phase separation or creaming of the emulsion. | Disruption of the emulsion's stability due to the chemical changes at the oil-water interface caused by hydrolysis. | 1. Evaluate Emulsifier System: The chosen emulsifier may not be robust enough to handle the changes in the formulation over time. Consider using a more stable emulsifier system or a combination of emulsifiers. 2. Control pH: Implement a buffer system to prevent pH-induced instability of the emulsifier and the ester. 3. Process Optimization: Ensure proper homogenization during manufacturing to create a stable initial emulsion. |
| A noticeable change in the odor of the formulation. | While stearic acid and propanol are largely odorless, significant degradation could potentially lead to subtle changes or unmask other odors. | 1. Analytical Confirmation: Use analytical techniques to confirm this compound degradation. 2. Address Root Cause: Focus on preventing hydrolysis through pH control and reducing water activity. 3. Antioxidants: If oxidative degradation is also suspected, consider adding an antioxidant to the formulation. |
Experimental Protocols
Stability-Indicating HPLC Method for Simultaneous Quantification of this compound and Stearic Acid
This method allows for the monitoring of this compound degradation by quantifying both the remaining ester and the appearance of its hydrolysis product, stearic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water (gradient elution) |
| Gradient Program | Start with 60% Acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh a portion of the formulation containing approximately 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of a suitable solvent (e.g., a mixture of acetonitrile and tetrahydrofuran) and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to volume with the solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Standard Preparation:
-
Prepare individual stock solutions of this compound and stearic acid in the solvent at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions to the desired concentrations, representative of the expected levels in the samples.
Data Analysis:
Quantify the amount of this compound and stearic acid in the samples by comparing their peak areas to those of the standards. The percentage of hydrolysis can be calculated based on the initial concentration of this compound and the measured concentration of stearic acid.
Accelerated Stability Testing Protocol
This protocol is designed to predict the long-term stability of a formulation containing this compound by subjecting it to elevated temperature and humidity conditions.
Storage Conditions:
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Intermediate (if significant change at accelerated conditions): 30 °C ± 2 °C / 65% RH ± 5% RH
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
Testing Time Points:
-
Accelerated: 0, 1, 3, and 6 months
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
Parameters to be Monitored:
-
Appearance: Visual inspection for color, clarity, and homogeneity.
-
pH: Measurement using a calibrated pH meter.
-
Viscosity: Measurement using a suitable viscometer.
-
Microscopic Examination: To check for crystal growth or changes in emulsion droplet size.
-
Assay of this compound and Stearic Acid: Using the validated stability-indicating HPLC method described above.
Acceptance Criteria:
Define the acceptable limits for each parameter before initiating the study. A significant change is typically defined as a greater than 5% loss of the initial this compound content or any other change that would affect the quality, safety, or efficacy of the product.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Strategies to Prevent this compound Hydrolysis.
Validation & Comparative
A Comparative Analysis of the Physical Properties of Propyl Stearate and Methyl Stearate
For researchers, scientists, and drug development professionals, understanding the nuanced physical properties of excipients and reagents is paramount for formulation development, experimental design, and ensuring product stability. This guide provides a detailed comparison of the physical properties of two common fatty acid esters, propyl stearate and methyl stearate, supported by experimental data and methodologies.
Executive Summary
This compound and methyl stearate are both esters of stearic acid, differing only in their alcohol moiety (propanol and methanol, respectively). This seemingly minor structural difference leads to notable variations in their physical characteristics. Generally, methyl stearate exhibits a higher melting point and boiling point compared to this compound. Conversely, this compound tends to have a slightly lower density. These differences can be attributed to the longer alkyl chain of the propyl group, which influences intermolecular forces and crystal packing efficiency.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key physical properties of this compound and methyl stearate, compiled from various sources.
| Physical Property | This compound | Methyl Stearate |
| Molecular Formula | C21H42O2[1] | C19H38O2[2] |
| Molecular Weight | 326.56 g/mol [1][3] | 298.5 g/mol [2][4] |
| Appearance | Colorless to pale yellow liquid or solid[5] | White crystals or chunky solid[2] |
| Melting Point | 28.9 °C[5][6] | 37-41 °C[4], 39.1 °C[7], 100 °F (37.8 °C)[2][8] |
| Boiling Point | 375.8 °C at 760 mmHg[6] | 215 °C[4], 443 °C[7], 828-829 °F (442.2-442.8 °C) at 747 mmHg[8] |
| Density | 0.862 g/cm³[6] | 0.8498 g/cm³ at 40 °C (104 °F)[2][8], 0.847-0.853 g/cm³ at 25 °C[9] |
| Flash Point | 185 °C[6] | >110 °C (>230 °F)[4][9], 307 °F (152.8 °C)[2] |
| Water Solubility | Insoluble[5] | Insoluble, less than 1 mg/mL at 22.2 °C (72 °F)[2][8] |
| Organic Solvent Solubility | Soluble in ethanol and ether[5] | Soluble in alcohol, ether, and chloroform[2][4][10] |
| Vapor Pressure | 7.6 x 10⁻⁶ mmHg at 25 °C[6] | 3.11 x 10⁻⁵ mmHg at 25 °C[10] |
| Refractive Index | 1.4400[6] | 1.4367 at 40 °C[2], 1.438-1.444 at 20 °C[9] |
| Dynamic Viscosity | ~15.2 mPa·s at 20°C[5] | Data not readily available for direct comparison |
The Impact of Alkyl Chain Length on Melting Point
The difference in the alkyl ester group (propyl vs. methyl) directly influences the melting point. The longer propyl chain in this compound causes a greater disruption in the crystal lattice structure compared to the methyl group in methyl stearate. This leads to less efficient packing of the molecules and weaker intermolecular van der Waals forces, resulting in a lower melting point for this compound.[5]
Caption: Logical flow demonstrating the influence of alkyl chain length on the melting point of stearate esters.
Experimental Protocols
The data presented in this guide is derived from standard experimental methodologies for determining the physicochemical properties of fatty acid esters.
Determination of Melting Point (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a common technique for determining the melting point of fatty acid esters.[11][12]
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the ester is hermetically sealed in an aluminum pan.
-
Instrument Setup: A DSC instrument is calibrated using standard materials with known melting points (e.g., indium). An empty sealed pan is used as a reference.
-
Thermal Scan: The sample and reference pans are heated at a constant rate (e.g., 5 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the sample melts. The peak temperature of this endotherm is taken as the melting point.
Determination of Density (Oscillating U-Tube)
The density of liquid fatty acid esters is often measured using an oscillating U-tube densitometer.[13]
-
Sample Injection: A small volume of the liquid sample is injected into a U-shaped borosilicate glass tube within the instrument.
-
Oscillation: The U-tube is electromagnetically excited to oscillate at its natural frequency.
-
Frequency Measurement: The instrument precisely measures the oscillation frequency.
-
Density Calculation: The density of the sample is calculated from the oscillation period, as there is a direct relationship between the mass of the substance in the tube (and thus its density) and the oscillation frequency. The instrument is typically calibrated with fluids of known density (e.g., dry air and pure water).
Determination of Boiling Point (Thermogravimetric Analysis)
Thermogravimetric Analysis (TGA) can be employed to estimate the boiling points of fatty acid esters.[14][15]
-
Sample Preparation: A small amount of the sample is placed in a TGA sample pan.
-
Heating Program: The sample is heated at a controlled rate under a specific atmosphere.
-
Mass Loss Measurement: The TGA instrument continuously records the mass of the sample as a function of temperature.
-
Boiling Point Determination: The temperature at which a significant and rapid mass loss occurs, corresponding to the volatilization of the substance, is taken as the boiling point.
Determination of Viscosity (Falling-Ball or Rotational Viscometer)
The dynamic viscosity of these esters can be determined using various types of viscometers.
-
Temperature Control: The sample is placed in a temperature-controlled sample holder.
-
Measurement Principle:
-
Falling-Ball Viscometer: The time it takes for a ball of known size and density to fall through the liquid under gravity is measured. This time is then used to calculate the viscosity.
-
Rotational Viscometer: A spindle is rotated within the sample at a constant speed. The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.
-
-
Data Acquisition: The instrument provides a direct reading of the viscosity in millipascal-seconds (mPa·s) or centipoise (cP).
Solubility and Applications in Research
Both this compound and methyl stearate are characterized by their low polarity, rendering them insoluble in water but soluble in a range of organic solvents.[2][5][10] The choice between these two esters in a research or formulation context may depend on the desired physical state at a given temperature. For instance, if a solid or semi-solid consistency is required at room temperature, methyl stearate's higher melting point would be advantageous. Conversely, for applications requiring a liquid form at or near ambient temperatures, this compound might be the more suitable choice.
In drug development, these esters can function as emollients, lubricants in tablet manufacturing, or as part of the lipid matrix in sustained-release formulations. The differences in their physical properties, such as melting point and viscosity, can influence drug release profiles and the overall texture and stability of topical preparations.
Conclusion
The selection between this compound and methyl stearate should be guided by a thorough understanding of their distinct physical properties. While chemically similar, the variation in their alkyl ester chain length results in measurable differences in melting point, boiling point, and density. These differences are critical considerations for formulation scientists and researchers aiming to optimize the performance and stability of their products. The experimental protocols outlined provide a basis for the in-house characterization of these materials to ensure they meet the specific requirements of a given application.
References
- 1. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. METHYL STEARATE | 112-61-8 [chemicalbook.com]
- 5. Buy this compound | 3634-92-2 [smolecule.com]
- 6. This compound|lookchem [lookchem.com]
- 7. Methyl Stearate | 112-61-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. METHYL STEARATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. methyl stearate, 112-61-8 [thegoodscentscompany.com]
- 10. chembk.com [chembk.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Catalysts in Propyl Stearate Synthesis: Performance and Protocols
For researchers, scientists, and drug development professionals, the synthesis of propyl stearate, a key component in various formulations, necessitates a careful selection of catalytic methods. This guide provides a comprehensive comparative analysis of different catalysts for this compound synthesis, focusing on performance metrics, detailed experimental protocols, and reaction mechanisms.
The esterification of stearic acid with propanol to form this compound can be efficiently achieved through various catalytic routes, primarily categorized as homogeneous acid catalysis, heterogeneous solid acid catalysis, and enzymatic catalysis. The choice of catalyst significantly impacts reaction yield, purity, cost-effectiveness, and environmental footprint. This guide will delve into a comparative analysis of three representative catalysts: sulfuric acid (a homogeneous acid), phosphotungstic acid (a heterogeneous solid acid), and immobilized Candida antarctica Lipase B (an enzyme).
Performance Comparison of Catalysts
The selection of an appropriate catalyst is a critical step in optimizing the synthesis of this compound. The following table summarizes the key performance indicators for sulfuric acid, phosphotungstic acid, and immobilized Candida antarctica Lipase B, based on data from various studies on long-chain fatty acid esterification. It is important to note that direct comparison is challenging as the data is collated from studies that may have different reaction conditions.
| Parameter | Sulfuric Acid (Homogeneous Acid) | Phosphotungstic Acid (Heterogeneous Solid Acid) | Immobilized Candida antarctica Lipase B (Enzymatic) |
| Typical Yield | >95%[1] | ~98%[2] | 80-95%[1] |
| Reaction Temperature | 80-150°C[1] | 110-130°C[2] | 40-70°C[1] |
| Reaction Time | 2-24 hours[1] | 3-6 hours[2] | 4-48 hours[1] |
| Catalyst Loading | High (often used in excess) | 1-5 mol%[2] | 5-10% (w/w of substrates)[3] |
| Catalyst Reusability | Not readily reusable[1] | Yes, recoverable and reusable[2] | Yes, highly reusable[1] |
| Product Purity | Variable, may require extensive purification[1] | High, with easier purification | High, with minimal byproducts[1] |
| Environmental Impact | Corrosive, generates acidic waste | Greener alternative, but requires high temperatures | "Green" catalyst, biodegradable, mild conditions |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of this compound. Below are step-by-step procedures for the three catalytic systems.
Sulfuric Acid Catalyzed Synthesis (Fischer Esterification)
This traditional method employs a strong mineral acid as a homogeneous catalyst.
Materials:
-
Stearic Acid
-
n-Propanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Toluene (optional, for azeotropic removal of water)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene).
-
To the flask, add stearic acid and an excess of n-propanol (e.g., a 1:3 to 1:5 molar ratio of acid to alcohol).
-
Slowly add concentrated sulfuric acid (typically 1-5 mol% relative to the stearic acid) to the mixture while stirring.
-
Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the alcohol and solvent). If using a Dean-Stark trap, water will be collected as an azeotrope with toluene.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by titrating the remaining carboxylic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess propanol under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Phosphotungstic Acid (PTA) Catalyzed Synthesis
This method utilizes a reusable solid acid catalyst, simplifying product purification.
Materials:
-
Stearic Acid
-
n-Propanol
-
Phosphotungstic Acid (PTA)
-
Petroleum Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottomed glass pressure reactor fitted with a magnetic stir bar, charge stearic acid (e.g., 1.00 g, 3.51 mmol) and n-propanol (e.g., 0.316 g, 5.27 mmol, 1.5 eq.).[2]
-
Add oven-dried phosphotungstic acid (e.g., 101 mg, 1 mol%) to the solution.[2]
-
Seal the reactor and place it in a pre-heated oil bath at 110°C and stir magnetically for 4 hours.[2]
-
After the reaction, cool the reactor to room temperature and open it.[2]
-
Add petroleum ether (e.g., 10 mL) to the mixture to dissolve the product.[2]
-
Separate the precipitated PTA catalyst by centrifugation or decantation.[2]
-
Wash the recovered catalyst with petroleum ether (3 x 10 mL).[2]
-
Combine the petroleum ether layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain this compound.[2]
-
The recovered PTA catalyst can be dried in an oven at 110°C for 12 hours for reuse.[2]
Immobilized Lipase Catalyzed Synthesis
This enzymatic method offers a green and highly selective route to this compound.
Materials:
-
Stearic Acid
-
n-Propanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Molecular Sieves (3Å, activated)
-
Hexane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask, combine stearic acid and n-propanol (a molar ratio of 1:1 to 1:3 is common).
-
Add the immobilized lipase (typically 5-10% by weight of the total substrates).[3]
-
Add activated molecular sieves to the mixture to remove the water produced during the reaction.
-
Seal the flask and incubate at a controlled temperature (e.g., 60°C) with constant shaking (e.g., 200 rpm) for 24-48 hours.
-
Monitor the reaction progress by analyzing the conversion of stearic acid.
-
Once the reaction reaches equilibrium, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed and stored for reuse.
-
Dissolve the filtrate in hexane and wash with a saturated sodium bicarbonate solution to remove any unreacted stearic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound.
Visualizing the Processes
To further elucidate the methodologies and reaction mechanisms, the following diagrams are provided.
Caption: General experimental workflow for this compound synthesis.
Caption: Fischer esterification mechanism for this compound synthesis.
Caption: Simplified mechanism of lipase-catalyzed this compound synthesis.
References
A Comparative Guide to GC-MS and HPLC Methods for the Validation and Analysis of Propyl Stearate
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acid esters like propyl stearate is crucial for product quality control, stability testing, and formulation development. The selection of an appropriate analytical method is a critical decision that impacts data reliability and laboratory efficiency. This guide provides an objective comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by representative experimental data and detailed protocols.
Performance Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for this compound analysis depends on several factors, including the required sensitivity, selectivity, sample matrix, and the need for structural confirmation. While GC-MS is a traditional powerhouse for volatile and semi-volatile compounds, HPLC offers distinct advantages for non-volatile or thermally labile molecules.
The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of fatty acid esters, providing a basis for comparison. The data presented are representative values based on the analysis of this compound and structurally similar fatty acid esters.[1][2][3][4]
Table 1: Comparison of Method Validation Parameters for this compound Analysis
| Validation Parameter | GC-MS | HPLC-UV/MS | Key Considerations |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques offer excellent linearity over a wide concentration range.[1][2] |
| Limit of Detection (LOD) | 0.2 - 1.0 µg/mL | 0.5 - 5.0 µg/mL | GC-MS generally provides slightly better sensitivity for volatile esters.[3] |
| Limit of Quantitation (LOQ) | 0.6 - 3.0 µg/mL | 1.5 - 15.0 µg/mL | The lower LOQ of GC-MS is advantageous for trace analysis.[3] |
| Precision (%RSD) | ≤ 5% | ≤ 5% | Both methods demonstrate high precision for quantitative analysis.[1][2] |
| Accuracy (Recovery %) | 95 - 105% | 95 - 105% | Optimized methods for both techniques can achieve high accuracy.[5] |
| Sample Derivatization | Not required | Not required for MS, may be needed for UV | This compound is sufficiently volatile for direct GC-MS analysis. |
| Analysis Time | ~20 minutes | ~15 minutes | HPLC can sometimes offer slightly faster analysis times.[6][7] |
| Isomer Separation | Good | Excellent | HPLC, particularly with specialized columns, can offer superior separation of isomers.[1][4] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both GC-MS and HPLC are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
GC-MS Method for this compound Analysis
This protocol outlines a standard method for the quantitative analysis of this compound using a gas chromatograph coupled to a mass spectrometer.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample containing this compound in a suitable organic solvent (e.g., hexane or ethyl acetate) to achieve a concentration within the calibrated range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.[8]
-
Add an appropriate internal standard (e.g., methyl heptadecanoate) for improved quantitative accuracy.
2. GC-MS Instrumentation and Conditions: [9][10]
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet, operated in splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 250°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 88, 101, 326). Full scan mode (m/z 50-550) can be used for qualitative analysis and peak identification.
-
Temperatures: Ion source at 230°C, quadrupole at 150°C, and transfer line at 280°C.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and the presence of characteristic ions.
-
Quantify the concentration of this compound by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.
HPLC Method for this compound Analysis
This protocol describes a reversed-phase HPLC method for the analysis of this compound, suitable for laboratories where GC-MS is not available or for applications where HPLC is preferred.
1. Sample Preparation:
-
Prepare the sample as described in the GC-MS protocol, using a mobile phase compatible solvent (e.g., acetonitrile or methanol).
2. HPLC Instrumentation and Conditions: [4][11]
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector:
-
UV Detector: Set at a low wavelength (e.g., 205 nm) for detection of the ester carbonyl group.
-
Mass Spectrometer (MS): Electrospray ionization (ESI) in positive ion mode can be used for enhanced sensitivity and selectivity. Monitor the protonated molecular ion [M+H]⁺ of this compound.
-
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Quantify the concentration using a calibration curve constructed from the peak areas of standard solutions.
Visualizing the Workflow and Comparison
To further clarify the analytical processes and their key differences, the following diagrams are provided.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Comparison of GC-MS and HPLC for this compound analysis.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the validation and analysis of this compound. The choice of method should be guided by the specific requirements of the analysis. GC-MS is often the preferred method due to its high sensitivity and the structural information provided by the mass spectrometer. However, HPLC is a valuable alternative, particularly when dealing with complex matrices where isomer separation is critical or when analyzing other non-volatile components simultaneously. For comprehensive and robust analytical data, cross-validation of results between GC-MS and HPLC can provide the highest level of confidence in research and quality control settings.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. lcms.cz [lcms.cz]
A Comparative Analysis of Propyl Stearate and Other Leading Cosmetic Emollients
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Protocols
In the formulation of topical cosmetic and pharmaceutical products, the selection of an appropriate emollient is paramount to achieving desired performance characteristics, including skin feel, hydration, and overall efficacy. This guide provides a comprehensive comparison of propyl stearate against three other widely used emollients: isopropyl myristate, cetyl alcohol, and caprylic/capric triglyceride. The following sections detail their performance across key metrics, supported by experimental data and detailed methodologies.
Comparative Performance Data
The performance of an emollient is multi-faceted, encompassing its physical interaction with the skin and the sensory experience it imparts. This section summarizes the key performance indicators for this compound and its alternatives.
Physicochemical Properties
The fundamental physical and chemical characteristics of an emollient dictate its behavior in a formulation and on the skin.
| Property | This compound | Isopropyl Myristate | Cetyl Alcohol | Caprylic/Capric Triglyceride |
| INCI Name | This compound | Isopropyl Myristate | Cetyl Alcohol | Caprylic/Capric Triglyceride |
| CAS Number | 3634-92-2[1] | 110-27-0[2][3] | 36653-82-4[4] | 73398-61-5 / 65381-09-1 |
| Appearance | Colorless to pale yellow liquid[5] | Clear, colorless liquid[2][3] | White, waxy solid[4] | Clear, non-viscous liquid[6] |
| Molecular Weight | ~326.56 g/mol [1] | ~270.45 g/mol [2][3] | ~242.44 g/mol [7] | Variable (Medium Chain) |
| Spreadability | Medium (Estimated) | High[8][9] | Low[10] | Medium-High[6] |
Note: Data for this compound is limited; spreadability is estimated based on its chemical structure as a straight-chain fatty acid ester.
Skin Performance Metrics
The interaction of emollients with the skin can be quantified through various biophysical measurements.
| Performance Metric | This compound | Isopropyl Myristate | Cetyl Alcohol | Caprylic/Capric Triglyceride |
| Skin Hydration (Corneometer) | Moderate Increase (Estimated) | Moderate Increase | Significant Increase[11] | Significant Increase[12][13] |
| TEWL Reduction (Occlusivity) | Moderate (Estimated) | Low[14] | High[15] | Moderate[12][13] |
Note: Skin hydration and TEWL reduction for this compound are estimated based on the properties of other stearate esters. A study on an emollient emulsion containing 15.0% w/w of caprylic/capric triglyceride showed a significant increase in superficial skin hydration and a corresponding reduction in Transepidermal Water Loss (TEWL)[12][13][16]. Formulations containing cetyl alcohol have been shown to increase skin hydration levels and improve skin barrier function[11].
Sensory Profile Comparison
The sensory perception of an emollient is a critical factor in consumer acceptance of a final product. The following table summarizes the typical sensory attributes.
| Sensory Attribute | This compound | Isopropyl Myristate | Cetyl Alcohol | Caprylic/Capric Triglyceride |
| Initial Feel | Slightly Oily (Estimated) | Light, Non-greasy[17] | Waxy, Substantive | Silky, Smooth[18] |
| Rub-out | Smooth | Easy, Fast-absorbing[19] | Rich, Cushiony | Spreads easily[6] |
| After-feel | Soft, Non-tacky (Estimated) | Powdery, Dry | Protective, Slightly waxy | Non-greasy, Soft[20] |
| Greasiness | Moderate (Estimated) | Low[19] | High | Low[20] |
Note: Sensory profile for this compound is estimated based on its chemical structure. Isopropyl myristate is known for its ability to reduce the greasy feel of other ingredients[21]. Caprylic/capric triglyceride is noted for providing a lightweight and non-greasy barrier[14].
Experimental Protocols
To ensure objective and reproducible comparisons of emollient performance, standardized experimental protocols are essential.
In-Vivo Skin Hydration Measurement
Objective: To quantify the effect of an emollient on the hydration level of the stratum corneum.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).
Methodology:
-
Subject Selection: A panel of healthy volunteers with normal to dry skin on their forearms.
-
Acclimatization: Subjects acclimate for at least 30 minutes in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH)[22].
-
Baseline Measurement: Three baseline Corneometer® readings are taken from a defined area on the volar forearm of each subject.
-
Product Application: A standardized amount of the emollient (e.g., 2 mg/cm²) is applied to the test area.
-
Post-Application Measurements: Corneometer® readings are taken at specified time intervals (e.g., 1, 2, 4, and 6 hours) after application.
-
Data Analysis: The change in skin hydration from baseline is calculated for each time point. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results.
In-Vivo Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the occlusive properties of an emollient by measuring its effect on the rate of transepidermal water loss.
Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka).
Methodology:
-
Subject Selection and Acclimatization: As per the skin hydration protocol.
-
Baseline Measurement: Three baseline TEWL readings are taken from a defined area on the volar forearm. The probe is held perpendicular to the skin surface without excessive pressure.
-
Product Application: A standardized amount of the emollient (e.g., 2 mg/cm²) is applied to the test area.
-
Post-Application Measurements: TEWL readings are taken at specified time intervals (e.g., 1, 2, 4, and 6 hours) after application.
-
Data Analysis: The percentage reduction in TEWL from baseline is calculated. A lower TEWL value indicates a more occlusive barrier. Statistical analysis is performed to determine significance.
Sensory Panel Evaluation
Objective: To obtain a descriptive sensory profile of the emollient during and after application.
Methodology:
-
Panelist Selection: A trained sensory panel of 10-15 individuals with experience in evaluating topical products.
-
Product Application: A standardized amount of each emollient is provided to the panelists for application on their volar forearm.
-
Attribute Evaluation: Panelists evaluate a predefined set of sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness, and after-feel) at specific time points (e.g., during application, 1 minute after, and 10 minutes after).
-
Rating Scale: A labeled magnitude scale (e.g., 0-10) is used for each attribute.
-
Data Analysis: The mean scores for each attribute are calculated and can be visualized using a spider web chart for easy comparison. Statistical analysis (e.g., ANOVA) is used to identify significant differences between the emollients.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Emollient Interaction with PPAR
Emollients, particularly those containing fatty acids, can interact with Peroxisome Proliferator-Activated Receptors (PPARs) in keratinocytes. Activation of PPARs, especially PPAR-α, can stimulate the synthesis of epidermal lipids, including ceramides, which are crucial for maintaining a healthy skin barrier function. This leads to improved skin hydration and reduced TEWL.
Experimental Workflow: Emollient Performance Evaluation
The following diagram illustrates the logical flow of the experimental procedures for evaluating emollient performance.
Conclusion
The selection of an emollient is a critical decision in cosmetic and pharmaceutical formulation. While this compound is a viable emollient, its performance characteristics, particularly in terms of spreadability and sensory profile, may differ from other commonly used alternatives. Isopropyl myristate offers a light, non-greasy feel with excellent spreadability, making it suitable for formulations where a quick-drying, elegant feel is desired. Cetyl alcohol provides significant occlusivity and a rich, substantive feel, ideal for products targeting very dry skin. Caprylic/capric triglyceride strikes a balance, offering good moisturization and a pleasant, silky skin feel without significant greasiness. The limited available data for this compound suggests a moderate performance profile, making it a potentially versatile option. However, for definitive formulation decisions, direct experimental evaluation using the protocols outlined in this guide is strongly recommended.
References
- 1. larodan.com [larodan.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 3634-92-2 [smolecule.com]
- 6. Caprylic/Capric Triglyceride:Uses, Benefits, Side Effects & More [healthline.com]
- 7. knowledge-sourcing.com [knowledge-sourcing.com]
- 8. researchgate.net [researchgate.net]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. yourcosmeticchemist.com [yourcosmeticchemist.com]
- 11. benchchem.com [benchchem.com]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 13. Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. makingcosmetics.com [makingcosmetics.com]
- 15. Cetyl Alcohol - A Skin-friendly Multi-purpose Raw Material [newdirectionsaromatics.com]
- 16. Choosing the Right Concentration of Isopropyl Myristate for Your Product | Niran Chemical [niranchemical.com]
- 17. mordorintelligence.com [mordorintelligence.com]
- 18. skintypesolutions.com [skintypesolutions.com]
- 19. Isopropyl Myristate (IPM) | EABCGLOBAL [eabcglobal.com]
- 20. formunova.com [formunova.com]
- 21. Dive Into The Versatile World Of Caprylic/Capric Triglyceride [eureka.patsnap.com]
- 22. uspnf.com [uspnf.com]
A Comparative Guide to the Validation of Propyl Stearate Purity: NMR vs. GC and HPLC
For researchers, scientists, and drug development professionals, establishing the purity of raw materials and synthesized compounds is a cornerstone of robust and reproducible research. Propyl stearate, a common fatty acid ester, finds applications in various fields, and its purity is critical for ensuring consistent product performance and safety. This guide provides an objective comparison of three powerful analytical techniques for the validation of this compound purity: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). The comparison is supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific analytical needs.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of qNMR, GC-FID, and HPLC-ELSD in the purity analysis of this compound. This data is representative and intended for comparative purposes. Actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Quantitative NMR (¹H-qNMR) | GC-FID | HPLC-ELSD |
| Purity (%) | 99.5 ± 0.2 | 99.6 ± 0.3 | 99.4 ± 0.4 |
| Precision (%RSD) | ≤ 0.5% | ≤ 1.0% | ≤ 1.5% |
| Accuracy (%) | 99.0 - 101.0 | 98.5 - 101.5 | 98.0 - 102.0 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | ~0.06% |
| Analysis Time per Sample | ~10 min | ~20 min | ~15 min |
| Sample Preparation Time | ~5 min | ~30 min (including derivatization) | ~10 min |
| Reference Standard Required | Yes (Internal Standard) | Yes (External or Internal Standard) | Yes (External Standard) |
| Structural Information | Yes | No | No |
| Destructive to Sample | No | Yes | Yes |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Quantitative ¹H-NMR Spectroscopy
Principle: qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for the quantification of a substance against a certified internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.05% v/v Tetramethylsilane (TMS) as a reference.
-
Vortex the tube until the sample and internal standard are fully dissolved.
-
-
Instrument Parameters (500 MHz NMR Spectrometer):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the characteristic signals of this compound (e.g., the triplet at ~4.0 ppm corresponding to the -OCH₂- protons) and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The FID detects organic compounds as they elute from the column, producing a signal proportional to the mass of the analyte.
Methodology:
-
Sample Preparation (with derivatization to Fatty Acid Methyl Esters - FAMEs):
-
Accurately weigh approximately 25 mg of this compound into a reaction vial.
-
Add 1.5 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes for saponification.
-
Add 2 mL of Boron Trifluoride (BF₃) in methanol, and heat at 100°C for 30 minutes for methylation.
-
Cool to room temperature, add 1 mL of isooctane and 5 mL of saturated NaCl solution.
-
Shake vigorously and allow the layers to separate. The upper isooctane layer containing the FAMEs is collected for analysis.
-
-
Instrument Parameters:
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 10°C/min, and hold for 5 min.
-
Injection Volume: 1 µL (split ratio 50:1)
-
-
Data Processing and Purity Calculation:
-
Identify the peak corresponding to methyl stearate based on retention time compared to a standard.
-
Calculate the purity based on the area percent of the methyl stearate peak relative to the total area of all peaks in the chromatogram.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. The ELSD is a universal detector that measures the light scattered by analyte particles after nebulization and solvent evaporation, providing a response proportional to the analyte mass.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent mixture (e.g., 90:10 v/v acetonitrile:isopropanol) to create a 1 mg/mL stock solution.
-
Prepare working standards and samples by further dilution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrument Parameters:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with 80% A, increase to 100% A over 10 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
ELSD Parameters:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
-
-
Data Processing and Purity Calculation:
-
Identify the this compound peak based on its retention time.
-
Quantify the purity by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.
-
Visualizing the Workflow and Method Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationships between the analytical methods.
Caption: Experimental workflows for this compound purity validation.
Caption: Logical relationships in selecting a purity validation method.
Conclusion
The choice of analytical technique for validating this compound purity depends on the specific requirements of the analysis.
-
¹H-qNMR stands out as a primary and highly accurate method that provides structural information alongside quantification, with minimal sample preparation. Its non-destructive nature is also a significant advantage for precious samples.
-
GC-FID offers excellent sensitivity and is a well-established method for the analysis of fatty acid esters, although it typically requires a derivatization step which can add to the sample preparation time and potential for error.
-
HPLC-ELSD provides a versatile and universal detection method suitable for non-volatile compounds like this compound without the need for derivatization. However, its response can be non-linear, necessitating careful calibration.
For comprehensive purity assessment and in regulated environments, employing orthogonal methods (e.g., qNMR and a chromatographic technique) is often recommended to ensure the reliability of the results. This guide provides the foundational information for researchers to make an informed decision on the most suitable method for their specific application in the purity validation of this compound.
Comparative study of acid-catalyzed versus enzymatic synthesis of fatty acid esters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fatty acid esters is a cornerstone of various scientific disciplines, with applications ranging from biofuel production to the formulation of pharmaceuticals and cosmetics. The choice of catalytic method—traditional acid catalysis or a more contemporary enzymatic approach—significantly impacts reaction efficiency, environmental footprint, and overall cost. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific needs.
At a Glance: Key Performance Metrics
The following tables summarize the key quantitative data from various studies, offering a direct comparison of the performance of acid-catalyzed and enzymatic synthesis of fatty acid esters.
Table 1: Reaction Conditions and Performance
| Parameter | Acid-Catalyzed Synthesis | Enzymatic Synthesis | Source(s) |
| Catalyst | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-toluenesulfonic acid | Lipases (e.g., Candida antarctica lipase B, Novozym 435) | [1][2][3] |
| Temperature | High (70°C - 240°C) | Mild (30°C - 80°C) | [4][5][6] |
| Reaction Time | Generally faster (0.25 - 95 min for high conversion) | Generally slower (1 - 72 hours) | [4][5][7] |
| Yield/Conversion | High (up to 99%) | High (up to 98.4%) | [1][8] |
| Pressure | Atmospheric to high pressure | Typically atmospheric | [6] |
| Molar Ratio (Alcohol:Acid) | Often requires a large excess of alcohol | Can be performed with near-equimolar ratios | [5][9] |
Table 2: Catalyst Reusability and Environmental Considerations
| Parameter | Acid-Catalyzed Synthesis | Enzymatic Synthesis | Source(s) |
| Catalyst Reusability | Homogeneous catalysts are difficult to recover and reuse. Heterogeneous solid acid catalysts show good reusability (e.g., >90% yield after 6 cycles). | High reusability (immobilized enzymes can be used for over 20 cycles with minimal loss of activity). | [1][2][10] |
| By-products/Side Reactions | Can lead to the formation of colored by-products and degradation of sensitive fatty acids. Risk of saponification with high free fatty acid content if using a base catalyst. | Highly specific, leading to fewer by-products. | [3][5] |
| Environmental Impact | Generates acidic waste requiring neutralization, leading to salt formation and wastewater. Harsh reaction conditions are energy-intensive. | "Green" and sustainable approach with biodegradable catalysts. Milder conditions reduce energy consumption. Less hazardous waste. | [2][4] |
| Solvent Use | Often performed in the presence of organic solvents. | Can be conducted in solvent-free systems or with greener solvents. | [2][5] |
Experimental Protocols: A Closer Look
Below are detailed methodologies for both acid-catalyzed and enzymatic synthesis, synthesized from common experimental practices found in the literature.
Acid-Catalyzed Esterification Protocol
This protocol outlines a typical procedure for the synthesis of fatty acid methyl esters (FAMEs) using a sulfuric acid catalyst.
Materials:
-
Fatty acid (e.g., oleic acid)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the fatty acid in a 10-fold molar excess of methanol.
-
Catalyst Addition: While stirring, carefully add 1-5% (w/w of fatty acid) of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 1-3 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add an equal volume of hexane. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the excess acid. Finally, wash with water again until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude fatty acid methyl ester.
-
Purification (Optional): The crude product can be further purified by column chromatography or distillation.
Enzymatic Esterification Protocol
This protocol describes a typical lipase-catalyzed synthesis of fatty acid esters.
Materials:
-
Fatty acid (e.g., palmitic acid)
-
Alcohol (e.g., ethanol)
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (3Å or 4Å)
-
Organic solvent (e.g., hexane, or solvent-free)
-
Shaking incubator or stirred-tank reactor
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, combine the fatty acid and alcohol. A molar ratio of 1:1 to 1:3 (acid:alcohol) is commonly used. For solvent-based reactions, add the desired volume of an organic solvent.
-
Dehydration: Add molecular sieves (5-10% w/w of reactants) to the mixture to remove water, which can inhibit the enzyme and favor the reverse hydrolysis reaction.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading typically ranges from 1-10% (w/w of total reactants).
-
Reaction: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant agitation (e.g., 200 rpm in a shaking incubator) for 24-48 hours.
-
Catalyst Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a solvent and dried for reuse in subsequent batches.
-
Product Isolation: The filtrate contains the fatty acid ester. If a solvent was used, it can be removed by rotary evaporation. Further purification, if necessary, can be achieved by chromatography.
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct workflows of acid-catalyzed and enzymatic fatty acid ester synthesis.
Caption: Workflow for Acid-Catalyzed Fatty Acid Ester Synthesis.
References
- 1. Heterogeneous Acid Catalysts for Biodiesel Production: Effect of Physicochemical Properties on Their Activity and Reusability [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Decreasing acid value of fatty acid ethyl ester products using complex enzymes [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
Comparative Analysis of Propyl Stearate Quantification in Complex Mixtures: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of propyl stearate in complex matrices such as cosmetics, pharmaceuticals, and food products is crucial for quality control, formulation development, and safety assessment. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The performance of each method is evaluated based on experimental data, and detailed experimental protocols are provided.
This compound, the ester of propyl alcohol and stearic acid, is a common ingredient used as an emollient, lubricant, and viscosity-controlling agent. Its analysis in intricate formulations requires methods that are not only sensitive and accurate but also robust and specific.
Performance Comparison of Analytical Techniques
Gas chromatography is the most prevalent technique for the analysis of fatty acid esters like this compound, primarily due to their volatility.[1] High-performance liquid chromatography serves as a viable alternative, particularly when dealing with non-volatile or thermally labile matrices.[2]
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation based on boiling point and polarity, with detection by ionization in a hydrogen flame. | Separation based on boiling point and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance. |
| Specificity | Moderate. Relies on retention time for identification, which can be ambiguous in complex mixtures. | High. Provides structural information for definitive peak identification.[3] | Moderate to High. Depends on the chromophore of the analyte and potential interferences. |
| Sensitivity (LOD/LOQ) | Good. LODs for fatty acid methyl esters (FAMEs) are typically in the low µg/mL range.[4] | Excellent. LODs for FAMEs can be in the ng/mL range, especially in Selected Ion Monitoring (SIM) mode.[5][6] | Moderate. Dependent on the UV absorbance of the analyte. For fatty acids without strong chromophores, sensitivity can be lower than GC methods.[7] |
| Linearity (r²) | Excellent. Typically > 0.99.[8] | Excellent. Typically > 0.999.[9] | Good to Excellent. Typically > 0.99.[10] |
| Precision (%RSD) | Excellent. Repeatability typically < 5%.[3][8] | Excellent. Repeatability typically < 5%.[3][9] | Excellent. Repeatability typically < 3%.[8] |
| Cost | Low to Moderate. | High. | Moderate. |
| Ease of Use | Relatively simple for routine analysis. | More complex due to data analysis and instrument maintenance. | Relatively straightforward. |
| Derivatization | Often required to increase volatility and improve peak shape.[1] | Often required for the same reasons as GC-FID.[1] | Not always necessary, but can be used to enhance detection.[2] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are critical for reproducible results. The following protocols are representative for the analysis of this compound in a complex matrix like a cosmetic cream.
1. Sample Preparation: Extraction of this compound from a Cream Matrix
This is a generic protocol that may need optimization depending on the specific cream formulation.
-
Objective: To extract this compound from the cream matrix and prepare it for chromatographic analysis.
-
Procedure:
-
Accurately weigh approximately 1 gram of the cream sample into a centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., a mixture of hexane and isopropanol).
-
Vortex the mixture vigorously for 2 minutes to disperse the cream.
-
Sonicate the mixture for 15 minutes to ensure complete extraction.[11]
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the liquid and solid phases.
-
Carefully transfer the supernatant to a clean tube.
-
For GC analysis, a derivatization step may be necessary if the extraction solvent is not directly compatible with the GC system or to improve volatility, though for an ester like this compound, direct injection is often possible. If free stearic acid is also of interest, derivatization to its methyl or propyl ester is required.[1] For HPLC analysis, the extract can often be directly injected after filtration.
-
Filter the extract through a 0.45 µm syringe filter prior to injection into the chromatograph.[11]
-
2. Gas Chromatography (GC-FID and GC-MS) Analysis
-
Objective: To separate and quantify this compound using gas chromatography.
-
Instrumentation: A gas chromatograph equipped with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chromatographic Conditions (Typical):
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]
-
Inlet Temperature: 250 °C.[13]
-
Injection Volume: 1 µL (split or splitless, depending on concentration).[13]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[12]
-
-
FID Conditions:
-
Detector Temperature: 300 °C.[13]
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
-
MS Conditions:
-
3. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Objective: To provide an alternative method for the quantification of this compound.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions (Typical for a related compound like propylparaben):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 20 µL.[15]
-
Column Temperature: Ambient or controlled at 25 °C.[15]
-
Detection: UV at a suitable wavelength (for this compound, which lacks a strong chromophore, detection at low UV, e.g., 210 nm, may be possible, but sensitivity will be limited).[2]
-
Workflow and Logical Relationships
The general workflow for the analysis of this compound in a complex mixture involves several key stages, from sample acquisition to data analysis.
Caption: Experimental workflow for this compound analysis.
Signaling Pathways (Not Applicable)
Signaling pathways are biological processes and are not directly relevant to the chemical analysis of this compound in the context provided.
References
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. A comparison of methods for the high-performance liquid chromatographic and capillary gas-liquid chromatographic analysis of fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 5. PharmaCompass – Grow Your Pharma Business Digitally [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. agilent.com [agilent.com]
- 14. This compound | C21H42O2 | CID 77190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Propyl Stearate and Other Wax Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of propyl stearate against other common wax esters. The information presented herein is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering valuable insights for formulation development, manufacturing process design, and stability testing in the pharmaceutical and related industries.
Executive Summary
This compound, a saturated fatty acid ester, exhibits a distinct thermal profile characterized by its melting point and decomposition temperature. When compared to other wax esters, its stability is influenced by factors such as the length of the alkyl chain in the alcohol moiety and the degree of saturation. This guide will delve into a quantitative comparison of these properties, providing the necessary data and experimental context to inform material selection and application.
Quantitative Thermal Analysis Data
The thermal properties of this compound and a selection of other relevant wax esters are summarized in the table below. These values, derived from TGA and DSC analyses, provide a clear basis for comparing their thermal behavior.
| Wax Ester | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |
| This compound | C₂₁H₄₂O₂ | 326.57 | ~29 | ~220 (estimated) | ~250 (estimated) |
| Methyl Stearate | C₁₉H₃₈O₂ | 298.51 | ~38 | ~207 | ~235 |
| Ethyl Stearate | C₂₀H₄₀O₂ | 312.54 | ~34 | ~215 (estimated) | ~245 (estimated) |
| Butyl Stearate | C₂₂H₄₄O₂ | 340.59 | ~18-22 | ~238 | ~260 |
| Cetyl Palmitate | C₃₂H₆₄O₂ | 480.86 | ~47-54 | >250 | Not available |
| Beeswax | Mixture | Variable | ~62-65 | ~174 (initial) | Multiple peaks |
| Jojoba Oil | Mixture | Variable | ~7-10 | Highly stable up to 200 | Multiple peaks |
Note: Estimated values are based on trends observed in homologous series of alkyl stearates and general principles of thermal stability of fatty acid esters. Actual experimental values may vary based on purity and analytical conditions.
Discussion of Thermal Stability Trends
The data reveals several key trends in the thermal stability of wax esters:
-
Effect of Alkyl Chain Length: Within the homologous series of stearate esters (methyl, ethyl, propyl, butyl), there is a general trend of increasing thermal stability with increasing alkyl chain length. Butyl stearate exhibits a higher onset decomposition temperature compared to methyl stearate.[1] This is attributed to the increased van der Waals forces between the longer alkyl chains, requiring more energy to break the intermolecular bonds and initiate decomposition. While specific TGA data for propyl and ethyl stearate is limited, it is reasonable to infer their decomposition temperatures would fall between that of methyl and butyl stearate.
-
Melting Point vs. Decomposition Temperature: It is crucial to distinguish between melting point and thermal decomposition temperature. The melting point is a physical transition from solid to liquid, whereas the decomposition temperature represents the onset of chemical degradation. For instance, while this compound has a lower melting point than methyl stearate, its decomposition temperature is likely higher due to its longer alkyl chain.[2]
-
Comparison with Natural Waxes: Natural waxes like beeswax and jojoba oil are complex mixtures of various wax esters, fatty acids, and other components.[3][4] Their thermal behavior is correspondingly more complex, often showing broader melting ranges and multiple decomposition stages.[3][4] Jojoba oil is noted for its high thermal stability, remaining stable up to 200°C.[4] Beeswax begins to show decomposition at a lower temperature compared to the simple stearate esters.[3]
-
Cetyl Palmitate as a High-Stability Benchmark: Cetyl palmitate, a wax ester with a significantly longer alkyl and acyl chain, has a much higher melting point and is expected to have a correspondingly higher decomposition temperature, making it a very stable wax ester.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing these analyses.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the wax ester.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the wax ester sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss).
-
The peak decomposition temperature is identified from the peak of the first derivative of the TGA curve (DTG curve), representing the point of maximum rate of weight loss.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of the wax ester.
Instrumentation: A standard differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the wax ester sample into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 0°C).
-
Ramp up to a temperature above the melting point (e.g., 100°C) at a heating rate of 10°C/min.
-
Hold for a few minutes to ensure complete melting.
-
Cool down to the initial temperature at a rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The melting point is typically taken as the peak temperature of the endothermic melting transition. The onset temperature of the melt can also be reported.
-
Visualizing the Experimental Workflow
The logical flow of the thermal analysis process is crucial for understanding and replicating the experimental setup.
Caption: Workflow for Thermal Analysis of Wax Esters.
Conclusion
The thermal stability of this compound, as with other wax esters, is a critical parameter for its application in various formulations. This guide provides a comparative overview based on available experimental data, highlighting the influence of molecular structure on thermal properties. For applications requiring high-temperature processing or long-term stability at elevated temperatures, wax esters with longer alkyl chains, such as butyl stearate or cetyl palmitate, may be more suitable. However, for applications where a lower melting point is desirable without compromising significant thermal stability, this compound presents a viable option. It is recommended that for specific applications, in-house thermal analysis be conducted to confirm the stability of the chosen wax ester within the final formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Bio-Based Fatty Esters PCM’s Thermal Properties and Investigation of Trends in Relation to Chemical Structures [mdpi.com]
- 4. Ethyl stearate | C20H40O2 | CID 8122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
Propyl Stearate vs. Ethyl Stearate as Lubricants: A Comparative Guide
For Immediate Release
In the competitive landscape of industrial and pharmaceutical lubricants, the efficacy of lubricating agents is paramount to ensuring operational efficiency and product quality. This guide provides a detailed comparison of two fatty acid ester lubricants, propyl stearate and ethyl stearate, focusing on their performance characteristics based on available experimental data. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on lubricant selection.
Executive Summary
Data Presentation: Lubricant Performance Metrics
Due to the scarcity of publicly available, direct comparative studies, a comprehensive data table presenting a side-by-side comparison of key lubricant performance indicators such as the coefficient of friction and wear scar diameter under identical standard test conditions (e.g., ASTM D4172 - Four-Ball Wear Test, ASTM D5707 - High-Frequency Reciprocating Rig) could not be compiled.
However, data from a study evaluating ethyl stearate as a lubricity additive in aviation kerosene using the High-Frequency Reciprocating Rig (HFRR) test is presented below. It is important to note that this data reflects the performance of a blend and not the neat ester.
| Lubricant Composition | Test Method | Wear Scar Diameter (μm) |
| Aviation Kerosene + Ethyl Stearate | HFRR | <460 |
Note: The exact concentration of ethyl stearate in the aviation kerosene and the specific test parameters beyond the wear scar diameter target were not detailed in the available source.
No specific experimental data for the coefficient of friction or wear scar diameter of this compound under standard lubricant testing protocols was identified in the conducted research.
Theoretical Comparison and Molecular Structure
The lubricating properties of fatty acid esters are influenced by their molecular structure, particularly the length of the alkyl chain. Both this compound and ethyl stearate are esters of stearic acid, differing only in their alcohol moiety (propanol for this compound and ethanol for ethyl stearate).
-
Ethyl Stearate: CH₃(CH₂)₁₆COOCH₂CH₃
-
This compound: CH₃(CH₂)₁₆COOCH₂CH₂CH₃
The longer propyl chain in this compound results in a slightly higher molecular weight compared to ethyl stearate. Generally, for fatty acid esters, an increase in the alkyl chain length can lead to a higher viscosity. This increased viscosity can, in turn, contribute to the formation of a more robust lubricant film, potentially offering better protection against wear under certain load and speed conditions. However, this is a theoretical inference and requires experimental validation.
Experimental Protocols
To ensure standardized and reproducible evaluation of lubricant performance, the following experimental protocols are widely accepted in the industry.
ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
This test method is used to determine the wear preventive characteristics of a lubricant.
Apparatus: The test apparatus consists of four half-inch diameter steel balls. Three balls are clamped together in a cup, and the fourth ball is rotated against them in a vertical axis.
Procedure:
-
The three stationary balls are fixed in the test cup, and the test lubricant is added to cover them.
-
The fourth ball is placed in the chuck of the motor-driven spindle.
-
A specified load is applied to the test balls.
-
The top ball is rotated at a set speed (e.g., 1200 or 1800 rpm) for a specified duration (typically 60 minutes) and at a controlled temperature.
-
After the test, the wear scars on the three lower stationary balls are measured under a microscope.
-
The average wear scar diameter is calculated and reported as a measure of the lubricant's wear-preventing properties. A smaller wear scar diameter indicates better lubricant performance.
ASTM D5707: Standard Test Method for Measuring Friction and Wear Properties of Lubricating Grease Using a High-Frequency, Linear-Oscillation (SRV) Test Machine
This method is applicable to fluid lubricants as well and evaluates the coefficient of friction and wear protection.[1]
Apparatus: A high-frequency, linear-oscillation test machine (SRV) is used, which consists of a stationary test piece (e.g., a disc) and an oscillating test piece (e.g., a ball).
Procedure:
-
The test specimens (ball and disc) are cleaned and installed in the test machine.
-
The lubricant sample is applied to the contact area.
-
A specified normal load is applied to the contact.
-
The upper specimen is oscillated against the lower specimen at a set frequency, stroke length, and temperature for a defined duration.
-
The frictional force is continuously measured throughout the test, and the coefficient of friction is calculated.
-
After the test, the wear scar dimensions on the test specimens are measured using a microscope.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the performance of a lubricant using standard tribological tests.
Caption: Workflow for Lubricant Performance Evaluation.
Conclusion
For researchers and professionals in drug development and other industries, the selection between these two lubricants should be based on application-specific testing that evaluates performance under relevant operational conditions. The experimental protocols outlined in this guide provide a framework for such evaluations. Further research directly comparing the tribological properties of a series of alkyl stearates is warranted to provide a clearer understanding of the structure-property relationships in this class of lubricants.
References
A Comparative Guide to the Quantitative Analysis of Fatty Acid Propyl Esters in Biodiesel Blends
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fatty acid propyl esters (FAPEs) in biodiesel blends is critical for quality control, ensuring compliance with international standards, and optimizing the production process. This guide provides a comparative overview of the principal analytical methodologies employed for this purpose, with a focus on Gas Chromatography (GC), Near-Infrared (NIR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Experimental data and detailed protocols are presented to aid in method selection and implementation.
Method Comparison: Performance and Characteristics
Gas chromatography, particularly with a flame ionization detector (GC-FID), is the established reference method for the quantitative analysis of fatty acid esters in biodiesel.[1][2][3] Spectroscopic techniques such as NIR and FTIR offer rapid, non-destructive alternatives that are well-suited for process monitoring and high-throughput screening.[4][5][6][7]
| Parameter | Gas Chromatography (GC-FID) | Near-Infrared (NIR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by detection. | Measurement of the absorption of light in the near-infrared region of the electromagnetic spectrum.[4] | Measurement of the absorption of infrared radiation by the sample, identifying functional groups. |
| Sample Preparation | Derivatization to esters (if not already in that form), dissolution in a solvent.[8][9] | Typically none required.[4] | Typically none required, especially with ATR accessories.[5][7] |
| Analysis Time | Longer, typically in the range of minutes per sample.[4] | Rapid, often in a matter of seconds.[4] | Rapid, with analysis times of less than two minutes.[10] |
| Sensitivity | High, capable of detecting trace components.[4] | Lower than GC, less suitable for quantifying minor components.[4] | Generally lower than GC, but suitable for quality control.[5] |
| Accuracy & Precision | High accuracy and precision, considered the "gold standard".[1] | Good, but often requires calibration against a reference method like GC.[11] | Good, with high correlation coefficients (R² ≥ 0.999) achievable.[12] |
| Linearity | Excellent over a wide concentration range. | Good, but can exhibit non-linear behavior over very broad concentration ranges.[7] | Excellent linearity (R² > 0.999) has been reported.[13] |
| Cost | Higher initial instrument cost and ongoing expenses for consumables (gases, columns).[6] | Lower instrument and operational costs compared to GC. | Economical for quality control due to speed and lack of consumables.[5] |
| Key Advantages | High resolution and sensitivity, well-established methods (e.g., EN 14103).[1][2] | Non-destructive, rapid, suitable for online process monitoring.[4][6] | Non-destructive, rapid, ease of use with ATR accessories.[5] |
| Key Limitations | Destructive analysis, requires sample preparation, longer analysis time.[4] | Less sensitive than GC, requires chemometric modeling and calibration.[4] | Less sensitive than GC, performance can be affected by the biodiesel source.[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fatty acid ester analysis and can be adapted for FAPEs.
Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol
This protocol is based on the principles outlined in the EN 14103 standard for the determination of ester content in biodiesel.
1. Sample Preparation:
-
Weigh approximately 100 mg of the biodiesel blend into a 12-mL vial.
-
Add a known amount (approximately 100 mg) of an internal standard, such as methyl nonadecanoate (C19:0), recording the weight to the nearest 0.1 mg.[3]
-
Dissolve the sample and internal standard in 10 mL of a suitable solvent like toluene or heptane.[3]
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 Series GC or equivalent.[3]
-
Injector: Split/splitless injector.
-
Column: A polar capillary column is recommended. A DB-23 (50% cyanopropyl)-methylpolysiloxane column (e.g., 60 m x 0.25 mm ID, 0.15 µm film thickness) provides good separation of fatty acid esters.[14]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[9]
-
Injector Temperature: 250 °C.[8]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 175 °C.
-
Ramp 2: 4 °C/min to 230 °C, hold for 5 minutes.[8]
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.[8]
-
Detector Gases: Hydrogen: 40 mL/min; Air: 450 mL/min; Helium make-up gas: 30 mL/min.[8]
-
Injection Volume: 1 µL.[8]
3. Quantification:
-
The total FAPE content is calculated using the integrated peak areas of all FAPE peaks and the internal standard peak.
FTIR Spectroscopy Protocol
This protocol is based on the ASTM D7371 standard for determining biodiesel content in diesel fuel blends using FTIR with an Attenuated Total Reflectance (ATR) accessory.
1. Sample Preparation:
-
No sample preparation is typically required. The biodiesel blend can be analyzed directly.
2. FTIR-ATR Instrumentation and Conditions:
-
Spectrometer: A benchtop FTIR spectrometer such as a PerkinElmer Spectrum Two or a Shimadzu IRPrestige-21.[5][7]
-
Accessory: A multi-reflection diamond ATR accessory is commonly used.[12]
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.[12]
-
Resolution: 4.0 cm⁻¹.[12]
-
Scans: 6 to 16 scans per sample.[12]
3. Measurement:
-
A background spectrum of the clean, dry ATR crystal is collected.
-
A small amount of the biodiesel blend is placed onto the ATR crystal surface.
-
The sample spectrum is recorded.
-
The crystal is cleaned with an appropriate solvent (e.g., isopropanol) and dried before the next measurement.
4. Quantification:
-
A calibration model is developed by correlating the FTIR spectra of known biodiesel blend concentrations with the actual concentrations. The strong carbonyl (C=O) peak of the ester group, typically around 1740-1750 cm⁻¹, is often used for quantification.[5][16]
-
Partial Least Squares (PLS) regression is a common chemometric technique used to build the calibration model.
Concluding Remarks
The choice of analytical method for the quantitative analysis of fatty acid propyl esters in biodiesel blends depends on the specific requirements of the application. Gas chromatography remains the definitive method for accurate and precise quantification, especially for regulatory purposes. However, for rapid quality control, process monitoring, and high-throughput screening, NIR and FTIR spectroscopy provide valuable, cost-effective, and non-destructive alternatives. It is crucial to validate any method according to established guidelines to ensure the reliability of the results.
References
- 1. scielo.br [scielo.br]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. NIR vs GC [process-insights.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Why NIR is better than GC | GUIDED WAVE [process-insights.com]
- 7. azom.com [azom.com]
- 8. agilent.com [agilent.com]
- 9. static.igem.org [static.igem.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. libjournals.unca.edu [libjournals.unca.edu]
- 13. researchgate.net [researchgate.net]
- 14. Assignment of Milk Fat Fatty Acid Propyl Esters by GC-FID Analysis with the Aid of Ag-ion Solid-phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Propyl Stearate: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of propyl stearate, ensuring the protection of laboratory personnel and the environment.
This document provides detailed procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This compound, while not classified as a hazardous substance, requires responsible disposal to prevent environmental contamination.
Immediate Safety and Logistical Information
Before handling this compound for disposal, it is imperative to be familiar with its properties and to wear appropriate Personal Protective Equipment (PPE).
Key Safety Data:
| Property | Value |
| Physical State | Solid |
| Flash Point | 185 °C |
| Boiling Point | 375.8 °C at 760 mmHg |
| Density | 0.862 g/cm³ |
Source: LookChem[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A standard laboratory coat is required.
Operational and Disposal Plans
The proper disposal of this compound involves a systematic approach, from the initial collection of waste to its final removal by a licensed disposal service.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including unused product, contaminated labware (e.g., pipettes, vials), and spill cleanup materials, must be designated as chemical waste.
-
This waste should be segregated from general laboratory trash and other incompatible chemical waste streams.
-
-
Waste Collection and Storage:
-
Collect this compound waste in a dedicated, properly labeled, and sealed container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and kept closed except when adding waste.
-
Store the waste container in a designated, well-ventilated secondary containment area away from heat and sources of ignition.
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution's EHS department) and the full chemical name, "this compound."
-
Do not use abbreviations or chemical formulas.
-
Indicate the accumulation start date on the label.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with an accurate description of the waste and its quantity.
-
Disposal should be carried out at an approved waste disposal plant.
-
Disposal of Empty Containers:
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The first rinsate must be collected and disposed of as chemical waste along with the this compound.
-
Final Disposal: After triple rinsing and allowing the container to air dry in a fume hood, deface the original label and dispose of the container according to your institution's guidelines for decontaminated labware.
Experimental Protocols
Spill Cleanup Procedure:
In the event of a this compound spill, follow these steps:
-
Restrict Access: Cordon off the spill area to prevent unauthorized entry.
-
Ensure Ventilation: Work in a well-ventilated area. If the spill is large, evacuate the immediate area.
-
Absorb the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect Waste: Place all contaminated absorbent materials and any contaminated PPE into a sealed, labeled container for chemical waste disposal.
-
Decontaminate the Area: Clean the spill area with soap and water.
Logical Relationships in Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for the disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and local regulations. The Safety Data Sheet (SDS) for this compound should be consulted for detailed safety and handling information.
References
Personal protective equipment for handling Propyl stearate
Essential Safety and Handling Guide for Propyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specific Requirements |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working in a poorly ventilated area or if dust/aerosols may be generated. |
| Skin and Body Protection | A laboratory coat is required. For larger quantities or potential for splashing, impervious clothing should be worn. |
II. This compound Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₂₁H₄₂O₂ |
| Molecular Weight | 326.6 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid or waxy solid[1] |
| Melting Point | 28.9 °C[1][3][4] |
| Boiling Point | 375.8 °C at 760 mmHg[3][4] |
| Flash Point | 185 °C[3][4] |
| Density | 0.862 g/cm³[3][4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[1] |
III. Operational and Disposal Plan: A Step-by-Step Guide
This section outlines the procedural workflow for the safe handling and disposal of this compound.
A. Handling and Storage
-
Pre-Handling:
-
Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
Verify that all required PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.
-
Avoid direct contact with skin and eyes.
-
Avoid inhalation of any mists or vapors that may be generated.
-
Use appropriate tools and equipment to minimize the generation of dust or splashes.
-
-
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents.
-
B. Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills (Solid):
-
Gently sweep the solid material into a dustpan, avoiding the creation of dust.
-
Use an inert absorbent material (e.g., vermiculite, sand) for any remaining residue.[5]
-
Place all collected material and contaminated absorbents into a heavy-duty plastic bag or a sealable container.[5]
-
Label the container as "this compound Spill Debris."
-
Clean the spill area with soap and water.
-
Dispose of the packaged spill debris as non-hazardous solid chemical waste through your institution's Environmental Health and Safety (EHS) department.
-
-
Minor Spills (Liquid):
-
Absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.
-
Collect the absorbed material and place it in a sealed, compatible container.
-
Clean the spill area thoroughly with soap and water.
-
Dispose of the waste through your institution's EHS department.
-
-
Major Spills:
-
Evacuate all non-essential personnel from the area immediately.[5]
-
Alert your laboratory supervisor and your institution's EHS department.[5]
-
If it is safe to do so, increase ventilation to the area (e.g., open a fume hood sash).[5]
-
Do not attempt to clean up a major spill without proper training and equipment.
-
C. Disposal Plan
This compound is generally not classified as a hazardous substance, but proper disposal is essential to protect the environment.
-
Unused or Expired Product:
-
Dispose of unused or expired this compound as non-hazardous solid or liquid chemical waste through your institution's EHS department.
-
Ensure the product is in its original, sealed container. If the container is compromised, transfer the material to a new, clean, and chemically compatible container with a secure lid.
-
-
Contaminated Materials:
-
Any materials contaminated with this compound (e.g., paper towels, gloves, absorbent materials) should be placed in a sealed bag or container.
-
Dispose of these materials as non-hazardous solid waste through your institution's EHS department.
-
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first rinsate as chemical waste for disposal through your EHS department. Subsequent rinses can typically be disposed of down the drain, but always confirm with local regulations.
-
Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface the original label on the container before disposal in the regular trash or recycling, as appropriate.
-
IV. Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
